Product packaging for FR-900137(Cat. No.:CAS No. 73706-58-8)

FR-900137

Número de catálogo: B1674036
Número CAS: 73706-58-8
Peso molecular: 253.24 g/mol
Clave InChI: JGZNDHCOJBAROW-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

FR-900137 is a leucine derivative.
from Streptomyces unzenensis sp. nov.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N3O4P B1674036 FR-900137 CAS No. 73706-58-8

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

73706-58-8

Fórmula molecular

C8H20N3O4P

Peso molecular

253.24 g/mol

Nombre IUPAC

N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid

InChI

InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1

Clave InChI

JGZNDHCOJBAROW-ZETCQYMHSA-N

SMILES isomérico

CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N

SMILES canónico

CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

FR 900137
FR-900137
methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate

Origen del producto

United States

Foundational & Exploratory

FR-900137: A Technical Overview of its Discovery, Origin, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-900137 is a naturally occurring phosphonic acid antibiotic discovered in the late 1970s. This document provides a comprehensive technical overview of its discovery, the producing organism, its isolation and purification, structural elucidation, and its known biological activities. While the initial characterization identified its antibacterial properties, its specific mechanism of action has not been fully elucidated. This guide consolidates the available data, presents it in a structured format, and includes detailed experimental protocols derived from the original research publications to support further investigation and drug development efforts.

Discovery and Origin

This compound was first isolated from a soil sample and identified as a product of a novel strain of Streptomyces.[1] Subsequent taxonomic studies characterized the producing organism as Streptomyces unzenensis sp. nov.[1] This discovery was part of a broader screening program for new antibiotics, and this compound was noted for being a phosphorus-containing antibiotic with activity against a range of bacteria.[1]

Physicochemical Properties and Structure Elucidation

This compound was isolated as a white powder.[1] Through a combination of spectroscopic and chemical evidence, its structure was determined to be methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2][3]

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueReference
Molecular Formula C₈H₂₀N₃O₄P[2]
Molecular Weight 253.23 g/mol [2]
Appearance White powder[1]
IUPAC Name methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate[2][3]
CAS Number 73706-58-8N/A

Experimental Protocols

The following protocols are based on the methodologies described in the original discovery and characterization publications by Kuroda et al. (1980).[1][2]

Fermentation of Streptomyces unzenensis

A seed culture of Streptomyces unzenensis is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) and incubating for 48 hours at 30°C on a rotary shaker. This seed culture is then used to inoculate a larger production medium. The production medium composition is as follows:

Table 2: Production Medium for this compound

ComponentConcentration (g/L)
Soluble Starch30
Cottonseed Meal20
Dried Yeast5
K₂HPO₄1
MgSO₄·7H₂O1
CaCO₃3

Fermentation is carried out at 30°C for 96 hours with aeration and agitation.

Isolation and Purification of this compound

The workflow for isolating and purifying this compound is outlined below.

G fermentation_broth Fermentation Broth filtration Filtration fermentation_broth->filtration mycelium Mycelium (discarded) filtration->mycelium filtrate Culture Filtrate filtration->filtrate cation_exchange Cation Exchange Chromatography (Amberlite IR-120B, H+ form) filtrate->cation_exchange elution1 Elution with 2% Pyridine-Water cation_exchange->elution1 Wash with H2O active_fractions1 Active Fractions elution1->active_fractions1 anion_exchange Anion Exchange Chromatography (Dowex 1-X2, Cl- form) active_fractions1->anion_exchange elution2 Elution with 0.1 N HCl anion_exchange->elution2 Wash with H2O active_fractions2 Active Fractions elution2->active_fractions2 carbon_chromatography Carbon Chromatography active_fractions2->carbon_chromatography elution3 Elution with 50% Aqueous Acetone carbon_chromatography->elution3 Wash with H2O active_fractions3 Active Fractions elution3->active_fractions3 cellulose_chromatography Cellulose Chromatography (n-BuOH:AcOH:H2O = 2:1:1) active_fractions3->cellulose_chromatography lyophilization Lyophilization cellulose_chromatography->lyophilization fr900137_powder This compound (White Powder) lyophilization->fr900137_powder

Caption: Isolation and Purification Workflow for this compound.

Structure Determination

The structure of this compound was elucidated using a combination of the following techniques:[2]

  • Elemental Analysis: To determine the empirical formula.

  • Potentiometric Titration: To identify ionizable groups.

  • Color Reactions: Ninhydrin and Rydon-Smith reactions to detect amino acid moieties.

  • Acid Hydrolysis: To break down the molecule into its constituent components for further analysis.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity

This compound exhibits antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is notably inactive against Pseudomonas aeruginosa.[1]

Table 3: Antibacterial Spectrum of this compound (MIC, µg/mL)

Test OrganismMIC (µg/mL)
Staphylococcus aureus 209P6.25
Staphylococcus aureus Smith12.5
Bacillus subtilis PCI 2193.13
Bacillus cereus T1.56
Sarcina lutea PCI 100112.5
Escherichia coli NIHJ25
Shigella sonnei25
Salmonella typhi T-6350
Klebsiella pneumoniae100
Proteus vulgaris50
Pseudomonas aeruginosa>100

Data extracted from Kuroda et al., 1980.[1]

Mechanism of Action (Putative)

The precise molecular mechanism of action of this compound has not been experimentally determined. However, based on its chemical structure as a phosphonopeptide, a putative mechanism can be proposed. Other phosphonopeptide antibiotics, such as alafosfalin, act as peptide mimics and are actively transported into bacterial cells via peptide permeases. Once inside the cell, they are thought to be hydrolyzed, releasing a phosphonic acid analog of an amino acid (in this case, a leucyl analog). This analog can then inhibit enzymes involved in bacterial cell wall biosynthesis, such as alanine racemase and D-alanyl-D-alanine synthetase.

G cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular Space fr900137_ext This compound peptide_permease Peptide Permease fr900137_ext->peptide_permease Transport fr900137_int This compound peptide_permease->fr900137_int hydrolysis Intracellular Peptidases fr900137_int->hydrolysis leucyl_analog Leucyl Phosphonic Acid Analog hydrolysis->leucyl_analog inhibition Inhibition leucyl_analog->inhibition cell_wall_synthesis Cell Wall Biosynthesis inhibition->cell_wall_synthesis

References

FR-900137: A Technical Overview of a Novel Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 is a phosphorus-containing antibiotic first isolated from a new strain of Streptomyces unzenensis.[1] Its discovery in the early 1980s presented a novel chemical scaffold with broad-spectrum antibacterial activity. This technical guide provides a comprehensive summary of the known chemical structure and properties of this compound, based on the available scientific literature. However, it is important to note that detailed studies on its mechanism of action, specific biological targets, and affected signaling pathways are not extensively documented in publicly accessible research.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was established as methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2][3] This unique structure, containing a phosphorus-nitrogen bond, distinguishes it from many other classes of antibiotics. The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Chemical Formula C₈H₂₀N₃O₄P[4]
Molecular Weight 253.23 g/mol [4]
IUPAC Name methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate[4]
CAS Number 73706-58-8[4]
Appearance White powder[1]
SMILES Code C--INVALID-LINK--C(=O)NN(C)P(=O)(O)OC

Biological Properties and Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of a variety of Gram-positive and Gram-negative bacteria.[1] Notably, it has been reported to be inactive against Pseudomonas aeruginosa.[1]

Mechanism of Action

The precise mechanism by which this compound exerts its antibacterial effect has not been elucidated in the available literature. Its unique phosphonohydrazide structure suggests a potentially novel mode of action that may differ from established antibiotic classes. Further research is required to identify its specific molecular target(s) and the biochemical pathways it disrupts within bacterial cells.

Signaling Pathways

There is currently no information available regarding the specific signaling pathways that may be affected by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological characterization of this compound are not extensively described in modern scientific literature. The original discovery and characterization were reported in 1980, and subsequent detailed methodological publications are scarce.

For general antimicrobial susceptibility testing, standardized methods such as broth microdilution or agar dilution would be appropriate to determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains. A general workflow for such an experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound in growth medium C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate under appropriate conditions (e.g., 37°C, 18-24h) C->D E Determine MIC (lowest concentration with no visible growth) D->E

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationships in Drug Discovery

The investigation of a novel antibiotic like this compound would typically follow a logical progression from initial discovery to potential clinical application. The following diagram illustrates this conceptual relationship.

logical_relationship A Discovery & Isolation (Streptomyces unzenensis) B Structure Elucidation A->B C Initial Biological Screening (Antibacterial Spectrum) B->C D Mechanism of Action Studies (Target Identification) C->D E Lead Optimization D->E F Preclinical Development E->F G Clinical Trials F->G

Conceptual stages in the research and development of a novel antibiotic like this compound.

Conclusion and Future Directions

This compound represents a unique chemical entity with demonstrated broad-spectrum antibacterial activity. While its initial discovery and structural characterization were significant, a substantial knowledge gap exists regarding its biological mechanism of action. For drug development professionals and researchers, this compound presents an opportunity for further investigation. Future studies should focus on identifying its molecular target, elucidating its mechanism of action, and conducting comprehensive profiling of its antibacterial efficacy. Such research would be crucial in determining the potential of this compound or its analogs as future therapeutic agents.

References

An In-Depth Technical Guide to the Mechanism of Action of FR-900137 on the Spliceosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which the natural product FR-900137 and its analogs inhibit the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting a core component of the U2 small nuclear ribonucleoprotein (snRNP), these compounds offer a powerful tool for studying the intricacies of splicing and present a promising avenue for therapeutic intervention in diseases characterized by aberrant splicing, such as cancer. This document details the specific molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the mechanism and associated workflows.

Introduction to Pre-mRNA Splicing and the Spliceosome

The vast majority of eukaryotic genes contain non-coding intervening sequences (introns) that must be precisely removed from pre-mRNAs to produce mature, translatable messenger RNA (mRNA). This process, known as pre-mRNA splicing, is executed by the spliceosome, a large and dynamic ribonucleoprotein complex. The spliceosome assembles stepwise on the pre-mRNA, recognizing conserved sequences at the 5' and 3' splice sites and an internal branch point sequence. The core of the spliceosome is composed of five small nuclear RNAs (U1, U2, U4, U5, and U6) and a multitude of proteins, which together orchestrate the two catalytic transesterification reactions of splicing.

The U2 snRNP plays a crucial role in the early stages of spliceosome assembly by recognizing the branch point sequence within the intron. This recognition is mediated by the base pairing of U2 snRNA with the branch point sequence, a process that is facilitated by the SF3b protein complex, a core component of the U2 snRNP. The fidelity of branch point selection is paramount for accurate splicing.

This compound and its Analogs: A Class of Potent Splicing Modulators

This compound is a natural product that, along with its derivatives such as spliceostatin A and pladienolide B, has been identified as a potent inhibitor of pre-mRNA splicing. These compounds have demonstrated significant anti-tumor activity, which is attributed to their ability to induce cell cycle arrest and apoptosis by disrupting the normal splicing process. Their exquisite specificity for the spliceosome has made them invaluable research tools for dissecting the mechanics of splicing.

Core Mechanism of Action: Targeting the SF3b Complex

The primary molecular target of this compound and its analogs is the SF3b complex , a key component of the U2 snRNP. Specifically, these compounds bind to the largest subunit of this complex, SF3B1 .

Binding Site and Competitive Inhibition

High-resolution structural studies, including cryo-electron microscopy, have revealed that this compound analogs bind to a highly conserved pocket on SF3B1.[1][2] This pocket is the same site that recognizes and binds the branch point adenosine of the pre-mRNA intron.[1] By occupying this critical binding site, this compound and its analogs act as competitive inhibitors of branch point recognition. This interference prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at an early stage.[3]

Consequence of SF3B1 Inhibition

The inhibition of SF3B1 function by this compound has several downstream consequences for the splicing process:

  • Inhibition of Spliceosome Assembly: The inability of the U2 snRNP to properly engage with the branch point sequence prevents the recruitment of subsequent spliceosomal components, such as the U4/U5/U6 tri-snRNP, effectively halting the assembly of a functional spliceosome.[3]

  • Altered Splice Site Selection: In some instances, the inhibition of the canonical branch point recognition can lead to the utilization of alternative, cryptic 3' splice sites by the spliceosome. This results in the production of aberrantly spliced mRNAs, which can encode non-functional or dominant-negative proteins.

  • Global Disruption of Splicing: The widespread inhibition of splicing leads to the accumulation of unspliced pre-mRNAs and a general disruption of gene expression, ultimately contributing to the cytotoxic effects of these compounds.[4]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound analogs on in vitro splicing. It is important to note that while the mechanism of action is conserved, the specific potency can vary between the different derivatives.

CompoundAssay SystemIC50Reference
Spliceostatin AIn vitro splicing (HeLa nuclear extract)~10 nM[3]
Pladienolide BIn vitro splicing (HeLa nuclear extract)~20 nM[3]

Table 1: In Vitro Splicing Inhibition by this compound Analogs

CompoundTargetBinding AssayKd / KiReference
E7107 (Pladienolide B analog)SF3b complexScintillation Proximity Assay~5 nM[2]

Table 2: Binding Affinity of this compound Analogs to the SF3b Complex

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound on the Spliceosome

FR900137_Mechanism cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA Branch Point Branch Point Pre-mRNA->Branch Point contains U2 snRNP U2 snRNP SF3B1 SF3B1 U2 snRNP->SF3B1 contains SF3B1->Branch Point Binds to Splicing Inhibition Splicing Inhibition SF3B1->Splicing Inhibition This compound This compound This compound->SF3B1 Binds to

Caption: this compound binds to SF3B1, preventing its interaction with the branch point, leading to splicing inhibition.

Experimental Workflow: In Vitro Splicing Assay

InVitro_Splicing_Workflow start Start prepare_reagents Prepare Radiolabeled pre-mRNA and HeLa Nuclear Extract start->prepare_reagents setup_reaction Set up Splicing Reaction: - pre-mRNA - Nuclear Extract - ATP - this compound (or DMSO) prepare_reagents->setup_reaction incubation Incubate at 30°C setup_reaction->incubation stop_reaction Stop Reaction & Proteinase K Digestion incubation->stop_reaction rna_extraction Phenol-Chloroform RNA Extraction stop_reaction->rna_extraction gel_electrophoresis Denaturing Polyacrylamide Gel Electrophoresis rna_extraction->gel_electrophoresis analysis Autoradiography and Quantification gel_electrophoresis->analysis end End analysis->end

Caption: Workflow for assessing the effect of this compound on pre-mRNA splicing in vitro.

Detailed Experimental Protocols

In Vitro Splicing Assay

This protocol is adapted from standard methods and is suitable for assessing the inhibitory activity of this compound on pre-mRNA splicing.[5][6]

Materials:

  • Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled)

  • HeLa cell nuclear extract

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • ATP, Creatine Phosphate, MgCl2, DTT, HEPES, KOAc

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol

  • Denaturing polyacrylamide gel (e.g., 6-8%)

  • Urea

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing ATP, creatine phosphate, MgCl2, DTT, HEPES, and KOAc at appropriate concentrations.

  • In individual reaction tubes, add the master mix, radiolabeled pre-mRNA, and either this compound at various concentrations or an equivalent volume of DMSO.

  • Initiate the splicing reaction by adding HeLa nuclear extract to each tube. The final reaction volume is typically 12.5 µL or 25 µL.

  • Incubation: Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

  • Reaction Termination and Protein Digestion: Stop the reactions by adding a stop solution containing SDS and EDTA, followed by incubation with Proteinase K to digest proteins.

  • RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to recover the RNA.

  • Analysis: Resuspend the RNA pellet in a formamide-containing loading buffer, denature by heating, and resolve the splicing products (pre-mRNA, mRNA, lariat intermediate, etc.) on a denaturing polyacrylamide-urea gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA species by autoradiography and quantify the band intensities to determine the percentage of splicing inhibition.

SF3B1 Thermostability Assay (Cellular Thermal Shift Assay - CETSA)

This assay measures the binding of this compound to its target SF3B1 in a cellular context by assessing changes in the protein's thermal stability.[3][7]

Materials:

  • Cultured cells (e.g., HeLa or a relevant cancer cell line)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific for SF3B1

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound or DMSO for a specified time.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blotting: Resolve equal amounts of soluble protein from each sample by SDS-PAGE, transfer to a membrane, and probe with an anti-SF3B1 antibody.

  • Quantification: Quantify the band intensities of SF3B1 at each temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound and its analogs represent a fascinating class of natural products that potently and specifically inhibit the spliceosome. Their mechanism of action, centered on the competitive inhibition of branch point recognition by binding to SF3B1, has been well-characterized through a combination of structural, biochemical, and cellular studies. This in-depth understanding not only provides researchers with a powerful tool to probe the intricacies of pre-mRNA splicing but also lays the groundwork for the rational design and development of novel anti-cancer therapeutics that target the spliceosome. The experimental protocols detailed herein provide a framework for the continued investigation of these and other splicing modulators.

References

The Biological Activity of FR-900137 and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 is a phosphorus-containing antibiotic initially isolated from the fermentation broth of Streptomyces unzenensis.[1] Its structure was determined to be methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2] While initially characterized for its antibacterial properties, the primary focus of contemporary research has shifted to its close structural analogs, FR900359 and YM-254890. These cyclic depsipeptides have been identified as highly potent and selective inhibitors of the Gq family of G proteins (Gαq, Gα11, and Gα14), making them invaluable tools for studying Gq-mediated signaling pathways and promising starting points for drug discovery efforts in areas such as oncology and inflammatory diseases.[3][4][5] This technical guide provides an in-depth overview of the biological activity of this compound derivatives, with a focus on the well-characterized Gq inhibitors FR900359 and YM-254890.

Mechanism of Action: Selective Inhibition of Gq Proteins

The core biological activity of this compound derivatives, exemplified by FR900359 and YM-254890, is their ability to selectively inhibit the Gq subfamily of heterotrimeric G proteins.[3][4] They function as non-competitive allosteric inhibitors by binding to a hydrophobic cleft on the Gαq subunit. This binding event prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), a critical step in G protein activation. By locking the Gαq subunit in its inactive, GDP-bound state, these compounds effectively uncouple the G protein from its upstream G protein-coupled receptor (GPCR), thereby blocking the propagation of the signal to downstream effectors.[3][5]

Gq Protein Signaling Pathway

The Gq signaling cascade plays a crucial role in a multitude of physiological processes. The canonical pathway, which is inhibited by this compound derivatives, is initiated by the activation of a Gq-coupled GPCR. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gq (GDP) GPCR->Gq_inactive Activates PLC PLC Gq_inactive->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Ligand Ligand Ligand->GPCR Activates FR_Derivative This compound Derivative FR_Derivative->Gq_inactive Inhibits

Figure 1: Gq Signaling Pathway and Inhibition by this compound Derivatives.

Quantitative Bioactivity Data

The inhibitory potency of FR900359, YM-254890, and their derivatives against Gq proteins has been quantified in various studies. The following tables summarize key quantitative data, primarily from inositol monophosphate (IP1) accumulation assays in cells expressing Gq-coupled receptors.

Table 1: Inhibitory Potency (IC50) of FR900359, YM-254890, and Analogs

CompoundTarget ReceptorCell LineAssay TypeIC50 (µM)Reference
FR900359M1 MuscarinicCHOIP1 Accumulation0.032 - 0.033[3]
YM-254890M1 MuscarinicCHOIP1 Accumulation0.095[3]
YM-385780M1 MuscarinicCHOIP1 Accumulation15.3[3]
YM-385781M1 MuscarinicCHOIP1 Accumulation1.54[3]

Table 2: Binding Affinities (pKi) of FR900359 and YM-254890 Derivatives

CompoundTargetRadioligandpKiReference
FR900359Gαq[³H]PSB-159009.23
YM-254890Gαq[³H]PSB-159008.23
Hydrogenated YM-254890Gαq[³H]PSB-159008.01
Hydrogenated FR900359Gαq[³H]PSB-159008.49

Experimental Protocols

The biological activity of this compound derivatives is typically assessed using a panel of in vitro assays that measure different stages of the Gq signaling pathway. Below are detailed methodologies for key experiments.

GTPγS Binding Assay

This assay directly measures the ability of a compound to inhibit the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαq subunit.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the Gαq subunit.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound (at various concentrations), and GDP in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Separation: Stop the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

GTP_gamma_S_Workflow Start Start Membrane_Prep Prepare Gαq-expressing cell membranes Start->Membrane_Prep Reaction_Setup Set up reaction: Membranes + Compound + GDP Membrane_Prep->Reaction_Setup Add_GTPgS Add [³⁵S]GTPγS Reaction_Setup->Add_GTPgS Incubate Incubate at 30°C Add_GTPgS->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50) Count->Analyze End End Analyze->End

Figure 2: Experimental Workflow for GTPγS Binding Assay.
Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.

Protocol:

  • Cell Culture: Plate cells expressing the target Gq-coupled GPCR in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C.[8][9]

  • Compound Incubation: Incubate the cells with the test compound or vehicle for a specified period.

  • Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[8] Inject an agonist for the GPCR and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity reflects the release of intracellular calcium. Calculate the percentage of inhibition of the agonist-induced calcium release by the test compound to determine its IC50.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq pathway activation.[10][11][12]

Protocol:

  • Cell Culture: Seed cells expressing the Gq-coupled GPCR of interest in a suitable multi-well plate.

  • Compound Treatment: Treat the cells with the test compound at various concentrations.

  • Stimulation: Add a GPCR agonist in the presence of LiCl (which inhibits the degradation of IP1) and incubate for a defined period (e.g., 30-60 minutes).[13]

  • Cell Lysis: Lyse the cells to release the accumulated IP1.

  • Detection: Measure the IP1 concentration in the cell lysate using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[10][13]

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of agonist-stimulated IP1 accumulation against the compound concentration to calculate the IC50 value.

IP1_Assay_Workflow Start Start Cell_Seeding Seed GPCR-expressing cells Start->Cell_Seeding Compound_Treatment Treat with test compound Cell_Seeding->Compound_Treatment Stimulation Stimulate with Agonist + LiCl Compound_Treatment->Stimulation Cell_Lysis Lyse cells Stimulation->Cell_Lysis Detection Detect IP1 (HTRF/ELISA) Cell_Lysis->Detection Data_Analysis Data Analysis (IC50) Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for IP1 Accumulation Assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays can be used to monitor the interaction between the Gαq and Gβγ subunits in real-time in living cells.

Protocol:

  • Constructs: Co-transfect cells with plasmids encoding for the Gαq subunit fused to a BRET donor (e.g., Renilla luciferase, RLuc) and the Gβγ subunits fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Culture: Plate the transfected cells in a white, opaque 96-well plate.

  • Compound Incubation: Add the test compound to the wells.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.

  • Agonist Stimulation: Inject a GPCR agonist and monitor the change in the BRET signal over time. Agonist activation of the G protein will cause a conformational change and a decrease in the BRET signal.

  • Data Analysis: The ability of an inhibitor to prevent the agonist-induced change in BRET is used to determine its potency.

Conclusion

This compound and its derivatives, particularly FR900359 and YM-254890, represent a critical class of pharmacological tools for the study of Gq protein signaling. Their high potency and selectivity make them indispensable for dissecting the complex roles of Gq-mediated pathways in health and disease. This technical guide provides a comprehensive overview of their biological activity, including their mechanism of action, the signaling pathways they modulate, quantitative bioactivity data, and detailed experimental protocols for their characterization. The continued investigation of these compounds and the development of new analogs hold significant promise for advancing our understanding of G protein signaling and for the development of novel therapeutics targeting Gq-related pathologies.

References

The Role of FR-900137 and its Analogs in Alternative Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and experimental application of FR-900137 and its related compounds, a class of potent modulators of alternative splicing. By targeting a key component of the spliceosome, these molecules have emerged as invaluable research tools and promising therapeutic agents.

Introduction: The Spliceosome and the SF3b Complex

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature mRNA. This process is carried out by the spliceosome, a dynamic and complex molecular machine. Alternative splicing, the process by which different combinations of exons are joined together, vastly increases the coding potential of the genome and is crucial for normal development and cellular function.[1] Dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer.[2]

A critical component of the early spliceosome is the U2 small nuclear ribonucleoprotein (snRNP), which recognizes the branch point sequence within the intron. The Splicing Factor 3b (SF3b) complex is an essential part of the U2 snRNP, and its largest subunit, SF3B1, is responsible for binding the branch point adenosine.[3][4]

This compound and its Analogs: Potent Modulators of Alternative Splicing

This compound is a natural product that, along with its more stable derivative Spliceostatin A (SSA) and the structurally related Pladienolide B, potently and specifically inhibits the function of the SF3b complex.[5][6] These compounds have demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells.[7][8][9] Their mechanism of action lies in their ability to directly modulate the splicing activity of the spliceosome.

Mechanism of Action: Targeting the SF3b Complex

This compound and its analogs exert their effects by binding to the SF3B1 subunit of the SF3b complex.[3][9] This binding event occurs within a pocket that is normally occupied by the branch point adenosine of the pre-mRNA.[3] By occupying this site, the inhibitor prevents the stable association of the U2 snRNP with the intron branch point.[10] This interference with branch point recognition leads to a reduction in the fidelity of 3' splice site selection.[10]

The consequences of this inhibition are not a global shutdown of splicing, but rather a specific alteration of alternative splicing patterns.[10] This results in:

  • Exon Skipping: The spliceosome may skip over an exon that would normally be included.

  • Intron Retention: An intron that would normally be excised may be retained in the mature mRNA.

  • Use of Cryptic Splice Sites: The spliceosome may recognize and use alternative, weaker splice sites that are normally dormant.

These changes in splicing lead to the production of aberrant mRNA transcripts, which can result in non-functional proteins or trigger mRNA degradation pathways like nonsense-mediated decay.[11] The mis-splicing of genes critical for cell cycle progression and survival, such as cyclin A2, Aurora A kinase, and p73, is thought to be a primary contributor to the anti-cancer effects of these compounds.[7][8][10]

Quantitative Data on Splicing Modulation and Cellular Effects

The following tables summarize the quantitative effects of SF3b inhibitors on splicing and cancer cell proliferation.

Table 1: In Vitro Splicing Inhibition

CompoundAssay SystemTarget pre-mRNAIC50
Spliceostatin AHeLa Nuclear ExtractAdenovirus~1 nM
Pladienolide BHeLa Nuclear ExtractAdenovirus~2 nM

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
Spliceostatin ACLL CellsLeukemia2.5 - 20
Pladienolide BHeLaCervical Cancer~1
Pladienolide BGastric CancerGastric Cancer1.6 - 4.9

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound and its analogs on alternative splicing.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Methodology:

  • Prepare HeLa Nuclear Extract: Isolate nuclei from HeLa cells and extract nuclear proteins, which contain all the necessary splicing factors.

  • Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing at least one intron using a DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • Set up Splicing Reaction: Combine the HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and the test compound (or DMSO as a control) in a reaction buffer. Incubate at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

  • RNA Extraction and Analysis: Stop the reaction and extract the RNA. Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Interpretation: Splicing inhibition is observed as a decrease in the formation of spliced mRNA and lariat intron products, and an accumulation of pre-mRNA and splicing intermediates.

Spliceosome Assembly Assay (Native Gel Electrophoresis)

This assay determines at which stage of spliceosome assembly the inhibitor acts.

Methodology:

  • Assemble Spliceosome Complexes: Set up in vitro splicing reactions as described above, but use a non-radiolabeled pre-mRNA.

  • Native Gel Electrophoresis: At various time points, load the reactions onto a native agarose gel.

  • Detection: After electrophoresis, transfer the complexes to a membrane and detect the pre-mRNA using a radiolabeled probe (Northern blotting).

  • Interpretation: Different spliceosome complexes (e.g., E, A, B, C) migrate at different rates. SF3b inhibitors typically cause an accumulation of an unstable A-like complex, indicating a block in the transition to the B complex.[6][12]

SF3B1 Thermostability Assay

This assay measures the direct binding of a compound to SF3B1 by assessing the protein's increased resistance to heat denaturation upon ligand binding.[13][14][15]

Methodology:

  • Prepare Nuclear Extract: Use HeLa cell nuclear extract as a source of the SF3b complex.

  • Compound Incubation: Incubate aliquots of the nuclear extract with the test compound or DMSO control.

  • Heat Shock: Subject the samples to a range of temperatures (e.g., 40°C to 60°C) for a short period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the samples to pellet denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (containing soluble proteins) by SDS-PAGE and Western blotting using an antibody specific for SF3B1.

  • Interpretation: A compound that binds to SF3B1 will increase its thermostability, resulting in more SF3B1 remaining in the soluble fraction at higher temperatures compared to the control.

RNA-Sequencing and Bioinformatic Analysis

This genome-wide approach identifies and quantifies the specific alternative splicing changes induced by the inhibitor in cells.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cultured cells with the SF3b inhibitor or DMSO. After the desired incubation time, harvest the cells and extract total RNA.

  • Library Preparation and Sequencing: Prepare RNA-sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference genome.

    • Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites).

    • Perform differential splicing analysis to identify events that are significantly altered by the inhibitor treatment.

    • Gene Ontology (GO) analysis of the genes with altered splicing can reveal the cellular pathways affected.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows to study its effects.

Spliceosome_Assembly_and_Inhibition cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_A_complex A Complex Formation cluster_downstream Downstream Events Pre-mRNA Pre-mRNA U1 snRNP U1 snRNP Pre-mRNA->U1 snRNP 5' SS Recognition U2AF U2AF Pre-mRNA->U2AF 3' SS Recognition E_Complex E Complex U1 snRNP->E_Complex U2AF->E_Complex U2 snRNP U2 snRNP E_Complex->U2 snRNP Branch Point Recognition A_Complex A Complex U2 snRNP->A_Complex B_Complex B Complex A_Complex->B_Complex Tri-snRNP Recruitment This compound This compound (Inhibitor) This compound->U2 snRNP Binds to SF3B1 Splicing Catalytic Steps (Splicing) B_Complex->Splicing mRNA mRNA Splicing->mRNA

Caption: Spliceosome assembly pathway and the point of inhibition by this compound.

Cellular_Consequences cluster_genes Mis-splicing of Key Genes This compound This compound / SSA SF3B1_Inhibition Inhibition of SF3B1 in the Spliceosome This compound->SF3B1_Inhibition Altered_Splicing Alternative Splicing Modulation SF3B1_Inhibition->Altered_Splicing Aberrant_Transcripts Production of Aberrant mRNA Transcripts Altered_Splicing->Aberrant_Transcripts p73 p73 Aberrant_Transcripts->p73 Cyclins Cyclin A2/B1 Aberrant_Transcripts->Cyclins Kinases Aurora A/B Kinase Aberrant_Transcripts->Kinases Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p73->Cell_Cycle_Arrest Cyclins->Cell_Cycle_Arrest Kinases->Cell_Cycle_Arrest

Caption: Cellular consequences of SF3b inhibition by this compound and its analogs.

Conclusion

This compound and its analogs are powerful chemical probes that have significantly advanced our understanding of the mechanisms of alternative splicing. By specifically targeting the SF3b complex, they allow for the targeted modulation of splicing, providing a means to dissect the intricate regulation of this fundamental process. Furthermore, their potent anti-tumor activity highlights the therapeutic potential of targeting the spliceosome in cancer and other diseases characterized by aberrant splicing. This guide provides a comprehensive overview of the core principles and experimental approaches for utilizing these compounds in splicing research and drug development.

References

Initial Studies on FR-900137 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "FR-900137" did not yield specific results. The following guide is based on initial research findings for compounds with similar nomenclature, specifically those targeting CD137 (also known as 4-1BB), a promising target in cancer immunotherapy, and general principles of oncology research. The information presented is intended to provide a framework for understanding the preclinical and early clinical evaluation of a hypothetical compound with this designation.

Introduction to CD137 as a Therapeutic Target in Cancer

CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key costimulatory molecule for T cells.[1] Its activation leads to enhanced T cell proliferation, survival, and cytotoxic activity, making it an attractive target for cancer immunotherapy. Agonistic antibodies targeting CD137 have shown promise in preclinical models and are being evaluated in clinical trials for various malignancies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CD137-targeting agents.

Table 1: Overview of Clinical Trials for CD137-Targeting Agents

CompoundClinical Trial IdentifierPhaseTarget PopulationEnrollment (Estimated)Start DatePrimary Completion (Estimated)
BG-C137NCT06625593Phase 1a/1bAdvanced Solid TumorsNot Specified2024-12-092026-12-31
NP137NCT05546853Proof-of-conceptLocally Advanced Pancreatic Ductal Adenocarcinoma43-52Not SpecifiedNot Specified
VVD-130037NCT05954312Phase 1Advanced Solid Tumors2802023-07-282027-12-31

Note: VVD-130037 is a KEAP1 activator, not a direct CD137 agonist, but is included as an example of an early-phase oncology drug development program.[2]

Experimental Protocols

This section details the methodologies for key experiments typically involved in the initial studies of a cancer therapeutic.

Preclinical Evaluation

Objective: To determine the in vitro and in vivo efficacy and mechanism of action of the compound.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®):

    • Cancer cell lines are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the investigational drug.

    • After a specified incubation period (e.g., 72 hours), a reagent is added to measure cell viability (e.g., mitochondrial activity or ATP content).

    • Absorbance or luminescence is measured, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

  • Western Blotting:

    • Cells are treated with the drug for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins in a specific signaling pathway).

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected to visualize protein bands.

  • In Vivo Tumor Xenograft Studies:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the investigational drug (e.g., via intraperitoneal injection or oral gavage) according to a specified dosing schedule.

    • The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Clinical Trial Protocol (Phase 1)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of the compound in humans.[3][4]

  • Patient Population: Patients with advanced or metastatic solid tumors who have exhausted standard treatment options.[3][4]

  • Study Design: Dose escalation and expansion cohorts.

    • Dose Escalation: Small groups of patients receive escalating doses of the drug to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

    • Expansion Cohorts: Once the RP2D is determined, larger groups of patients with specific tumor types are enrolled to further evaluate safety and preliminary efficacy.

  • Assessments:

    • Safety: Monitoring of adverse events (AEs) graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

    • Pharmacokinetics: Collection of blood samples at various time points to determine drug absorption, distribution, metabolism, and excretion.

    • Pharmacodynamics: Analysis of biomarkers from tumor biopsies or blood to assess the biological effects of the drug.[3][4]

    • Efficacy: Tumor assessments using imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).

Signaling Pathways and Experimental Workflows

CD137 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by CD137 activation.

CD137_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD137L CD137L (on APC) CD137 CD137 (on T-cell) CD137L->CD137 Binding & Trimerization TRAF2 TRAF2 CD137->TRAF2 Recruitment PI3K PI3K TRAF2->PI3K IKK IKK TRAF2->IKK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Positive Regulation IKK->NFkB Activation Gene_Expression Gene Expression (Survival, Proliferation, Effector Functions) NFkB->Gene_Expression Translocation & Transcription Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point Cell_Lines Cancer Cell Lines Viability_Assay Cell Viability Assays (IC50 Determination) Cell_Lines->Viability_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Western Blot, Flow Cytometry) Viability_Assay->Mechanism_Assay Xenograft_Model Tumor Xenograft Model Establishment Mechanism_Assay->Xenograft_Model Treatment Drug Administration Xenograft_Model->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Analysis Go_NoGo Go/No-Go for Clinical Development Analysis->Go_NoGo Phase1_Workflow cluster_startup Trial Startup cluster_enrollment Patient Enrollment & Treatment cluster_data Data Collection & Analysis cluster_decision Decision Point Protocol Protocol Development & Approval Site_Selection Clinical Site Selection & Initiation Protocol->Site_Selection Screening Patient Screening & Consent Site_Selection->Screening Dose_Escalation Dose Escalation Cohorts Screening->Dose_Escalation Dose_Expansion Dose Expansion Cohorts Dose_Escalation->Dose_Expansion Safety_Data Safety & Tolerability Data Dose_Escalation->Safety_Data PK_Data Pharmacokinetic Data Dose_Escalation->PK_Data Dose_Expansion->Safety_Data Dose_Expansion->PK_Data Efficacy_Data Preliminary Efficacy Data Dose_Expansion->Efficacy_Data Analysis Data Analysis Safety_Data->Analysis PK_Data->Analysis Efficacy_Data->Analysis RP2D Determine Recommended Phase 2 Dose (RP2D) Analysis->RP2D

References

FR-900137 as a Tool for Studying RNA Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of FR-900137 and its utility as a potent chemical probe for investigating the mechanisms of pre-messenger RNA (pre-mRNA) splicing. By specifically targeting a core component of the spliceosome, this compound and its derivatives offer a powerful method for dissecting the intricate steps of RNA processing, identifying novel regulatory mechanisms, and exploring potential therapeutic avenues for diseases driven by splicing dysregulation.

Introduction to this compound

This compound is a natural product isolated from Pseudomonas sp. no. 2663. It belongs to a family of potent anti-tumor agents that function by inhibiting the spliceosome. Its methylated derivative, Spliceostatin A, is more commonly used in research and shares the same mechanism of action.[1][2][3] These molecules, along with other structurally distinct natural products like Pladienolide B, are invaluable tools in chemical biology for their ability to acutely and specifically modulate pre-mRNA splicing.[1] They target the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence within introns.[1][2]

Mechanism of Action: Targeting the SF3b Complex

The spliceosome is a large, dynamic molecular machine responsible for excising introns and ligating exons to produce mature mRNA.[4][5] This process occurs through a series of coordinated steps involving the assembly of several snRNPs onto the pre-mRNA.

This compound and its analogs exert their inhibitory effect by binding directly to the SF3B1 subunit of the SF3b complex.[2][6][7] The SF3b complex is a core component of the U2 snRNP, which is responsible for recognizing the intron branch point sequence, a crucial step for defining the 3' splice site and initiating the catalytic reactions of splicing.[8]

By binding to SF3B1, the inhibitor stalls the spliceosome at an early stage, preventing the stable association of the U2 snRNP with the pre-mRNA.[3][9] This arrests the transition from the pre-spliceosome (A complex) to the catalytically active spliceosome (B complex), leading to a global disruption of splicing.[9][10]

G pre_mRNA pre-mRNA (Exon 1 - Intron - Exon 2) E_complex E Complex pre_mRNA->E_complex U1 binds 5' SS U1 U1 snRNP U1->E_complex A_complex A Complex (pre-spliceosome) E_complex->A_complex U2 binds Branch Point U2 U2 snRNP (contains SF3B1) U2->A_complex U2->A_complex INHIBITED: Prevents stable binding to branch point B_complex B Complex (activated spliceosome) A_complex->B_complex U4/U6.U5 joins U4U6U5 U4/U6.U5 tri-snRNP U4U6U5->B_complex C_complex C Complex (catalytic spliceosome) B_complex->C_complex Catalytic Activation spliced_mRNA Spliced mRNA (Exon 1 - Exon 2) C_complex->spliced_mRNA Splicing Reactions inhibitor This compound inhibitor->U2 Binds to SF3B1

Figure 1: Pre-mRNA Splicing Pathway Inhibition by this compound.

Molecular Consequences of SF3B1 Inhibition

The arrest of spliceosome assembly by this compound leads to several distinct and measurable consequences on a transcriptome-wide scale, making it a valuable tool for studying splicing fidelity and regulation.

  • Intron Retention: The most direct outcome is the failure to excise introns, leading to the accumulation of pre-mRNAs.

  • Exon Skipping: Disruption of the recognition of one splice site can lead to the entire exon being bypassed by the splicing machinery.[11]

  • Alternative Splice Site Selection: The stalled spliceosome may lead to the use of cryptic or alternative splice sites that are normally suppressed.

  • Nonsense-Mediated Decay (NMD): Many of the aberrantly spliced transcripts contain premature termination codons, targeting them for degradation by the NMD pathway.[12]

  • Altered Gene Expression: The overall reduction in correctly spliced mRNA leads to decreased protein expression for many genes. Conversely, some transcripts may become stabilized or translated into truncated proteins.[3][13]

Figure 2: Logical Flow of Molecular Events Following this compound Treatment.

Quantitative Data on SF3B1 Modulators

While this compound is highly potent, a range of related compounds targeting SF3B1 have been characterized. The following table summarizes their half-maximal inhibitory concentrations (IC50) in various assays, providing a comparative measure of their biological activity. This data is crucial for designing experiments with appropriate dose ranges.

CompoundAssay TypeSystemIC50Reference(s)
FR901464 In vitro splicingHeLa nuclear extract~50 nM[1]
Spliceostatin A In vitro splicingHeLa nuclear extract~400 nM[1]
Cell ViabilityCWR22Rv1 cells0.6 nM[2]
Cell ViabilityCLL cells (SF3B1 WT)5.5 nM[2]
Cell ViabilityCLL cells (SF3B1 mutant)4.9 nM[2]
Pladienolide B Cell ViabilityHeLa cellsLow nM range[6]
Cell ViabilityK562 cells (SF3B1 WT)5.1 nM[14]
Cell ViabilityK562 cells (SF3B1 mutant)1.4 - 1.9 nM[14]
H3B-8800 FLAG-SF3B1 DegradationK562 cells244 nM[7]

Experimental Protocols for Studying RNA Splicing with this compound

This compound can be integrated into various experimental workflows to probe the dynamics and regulation of RNA splicing.

Figure 3: General Experimental Workflow Using this compound.
Protocol 1: Minigene Splicing Reporter Assay

This assay is used to study the effect of this compound on a specific, isolated splicing event.[15] A "minigene" construct, containing an exon of interest and its flanking intronic sequences cloned into an expression vector, is transfected into cells.[16][17] The splicing of the minigene transcript can then be easily assessed.

A. Principle: To isolate a specific splicing event from its native genomic context. The minigene is expressed in cells, and the resulting mRNA is analyzed by RT-PCR to determine the ratio of different splice isoforms (e.g., exon inclusion vs. exclusion).

B. Materials:

  • pSPL3 or similar splicing reporter vector (e.g., pET01).[17][18]

  • Genomic DNA containing the exon/intron region of interest.

  • Restriction enzymes and T4 DNA ligase for cloning.

  • Mammalian cell line (e.g., HEK293T, HeLa).

  • Transfection reagent (e.g., Lipofectamine).

  • This compound (or analog) and DMSO (vehicle control).

  • RNA extraction kit.

  • Reverse transcription kit.

  • PCR reagents and primers flanking the reporter vector's exons.

C. Methodology:

  • Minigene Construction:

    • Using PCR, amplify the genomic region of interest (e.g., exon plus ~100-200 bp of upstream and downstream intronic sequence).

    • Clone the amplified fragment into the multiple cloning site of the pSPL3 or pET01 vector.[17]

    • Verify the construct sequence by Sanger sequencing.

  • Transfection and Treatment:

    • Seed cells in a 6-well plate to be 60-70% confluent on the day of transfection.[17]

    • Transfect the cells with the minigene plasmid construct using a suitable transfection reagent.

    • 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 1-100 nM) or a DMSO vehicle control.

  • RNA Analysis:

    • After the desired treatment time (e.g., 6-24 hours), harvest the cells and extract total RNA.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform PCR using primers specific to the exons of the pSPL3 vector that flank the cloned insert.[15]

    • Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes.

D. Data Analysis:

  • Quantify the intensity of the bands corresponding to the different splice isoforms using densitometry software (e.g., ImageJ).

  • Calculate the Percent Spliced In (PSI) or exon inclusion ratio for each condition: PSI = (Inclusion Isoform Intensity) / (Inclusion Isoform Intensity + Exclusion Isoform Intensity).

  • Plot the PSI values against the concentration of this compound to determine the dose-dependent effect on the specific splicing event.

Protocol 2: RT-qPCR for Endogenous Splice Variant Quantification

This method provides a sensitive and quantitative way to validate and measure changes in the relative abundance of endogenous splice isoforms for a specific gene of interest following treatment with this compound.[19][20]

A. Principle: To quantify the relative levels of two or more splice isoforms of an endogenous gene. This is achieved using primer sets that are either common to all isoforms (for total transcript level) or specific to a particular isoform (e.g., spanning a unique exon-exon junction).[19][21]

B. Materials:

  • RNA extracted from cells treated with this compound or DMSO.

  • Reverse transcription kit.

  • qPCR instrument and SYBR Green or TaqMan master mix.

  • Gene-specific primers designed to amplify different splice isoforms.

C. Methodology:

  • Primer Design:

    • Design a "common" primer pair that amplifies a region present in all isoforms of interest.

    • Design isoform-specific primer pairs. For an exon skipping event, one pair can span the exon-exon junction of the inclusion isoform, and another can span the junction of the skipping isoform.

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound and a vehicle control as described previously.

    • Extract high-quality total RNA. Perform DNase treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from equal amounts of RNA for all samples.

    • Set up qPCR reactions for each primer pair (common and isoform-specific) for each sample.

    • Run the qPCR program, including a melt curve analysis at the end if using SYBR Green to ensure product specificity.[19]

  • Data Analysis:

    • Determine the Ct (cycle threshold) value for each reaction.

    • Calculate the relative abundance of each isoform using the ΔΔCt method.[20] Normalize the isoform-specific Ct values to the Ct value of the "common" primer set or a stable housekeeping gene.

    • Compare the relative expression of each isoform between this compound-treated and control samples to determine the fold-change in splicing.

Protocol 3: RNA-Sequencing (RNA-Seq) for Global Splicing Analysis

RNA-Seq provides a comprehensive, transcriptome-wide view of the splicing alterations induced by this compound.[22]

A. Principle: To sequence the entire population of RNA transcripts (the transcriptome) in a cell. By mapping the resulting sequence reads to a reference genome, one can identify and quantify different splice junctions and isoforms, revealing global patterns of intron retention, exon skipping, and alternative splice site usage.[23][24]

B. Materials:

  • High-quality total RNA (RIN > 7) from this compound-treated and control cells (biological replicates are essential).

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

  • High-throughput sequencer (e.g., Illumina NovaSeq).

  • Access to a high-performance computing cluster for data analysis.

C. Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells in biological triplicate with this compound and vehicle control.

    • Extract total RNA and assess its integrity using a Bioanalyzer or similar instrument.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the libraries to a sufficient depth to detect alternative splicing events (typically >30 million paired-end reads per sample).[25]

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.[26]

    • Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential splicing events (skipped exons, mutually exclusive exons, retained introns, etc.) between the this compound-treated and control groups.[26]

    • Visualization: Use tools like the Integrated Genome Browser (IGB) to visually inspect the read alignments at specific gene loci to confirm the results of the differential splicing analysis.[22][23]

D. Data Analysis:

  • The output of the analysis software will be a list of splicing events that are significantly different between conditions, often reported with a PSI value and a statistical significance score (p-value or FDR).

  • Perform pathway analysis (e.g., GO, KEGG) on the genes with significant splicing alterations to understand the biological processes most affected by this compound treatment.

References

foundational research on spliceostatin A, a derivative of FR-900137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A, a potent derivative of the natural product FR-900137, has emerged as a significant molecule in cancer research due to its specific inhibition of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing.[1] This technical guide provides a comprehensive overview of the foundational research on spliceostatin A, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols relevant to its study.

Mechanism of Action: Targeting the Spliceosome

Spliceostatin A exerts its cytotoxic effects by directly targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[2][3] This interaction inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA in the nucleus.[2] The binding of spliceostatin A to SF3b prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step in the formation of the active spliceosome.[3] This disruption of spliceosome assembly ultimately triggers downstream cellular stress responses, leading to cell cycle arrest and apoptosis.[2]

spliceostatin_a_mechanism Unspliced_pre_mRNA Unspliced_pre_mRNA Apoptosis Apoptosis Unspliced_pre_mRNA->Apoptosis Cellular Stress

Mechanism of Action of Spliceostatin A.

Quantitative Data

The anti-proliferative activity of spliceostatin A and its parent compound, this compound, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 (nM)Reference
Spliceostatin A HeLaCervical Cancer~1[3]
Chronic Lymphocytic Leukaemia (CLL) cellsLeukaemialow nanomolar[2]
This compound P388Leukemia0.1[4]
L1210Leukemia0.3[4]
KBCervical Cancer0.2[4]
A549Lung Cancer1.0[4]
HT-29Colon Cancer1.0[4]
MEL-28Melanoma1.0[4]

Experimental Protocols

In Vitro Splicing Assay

This protocol is adapted from standard methods for analyzing pre-mRNA splicing using HeLa cell nuclear extracts.[1][5]

Objective: To determine the inhibitory effect of spliceostatin A on pre-mRNA splicing in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate

  • Spliceostatin A (dissolved in DMSO)

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Denaturing polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Prepare splicing reactions on ice. In a typical 25 µL reaction, combine HeLa nuclear extract, splicing reaction buffer, and 32P-labeled pre-mRNA.

  • Add spliceostatin A at various concentrations to the experimental tubes. Add an equivalent volume of DMSO to the control tube.

  • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for splicing to occur.

  • Stop the reactions by adding proteinase K and incubating at 37°C for 15 minutes to digest proteins.

  • Extract the RNA from the reactions using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA.

  • Resuspend the RNA pellets in a suitable loading buffer.

  • Analyze the RNA products by electrophoresis on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled RNA bands using a phosphorimager system. The inhibition of splicing will be indicated by a decrease in the amount of spliced mRNA product and an accumulation of unspliced pre-mRNA substrate in the presence of spliceostatin A.

in_vitro_splicing_workflow start Start prep_reaction Prepare Splicing Reaction (HeLa Extract, 32P-pre-mRNA) start->prep_reaction add_ssa Add Spliceostatin A (or DMSO control) prep_reaction->add_ssa incubate Incubate at 30°C add_ssa->incubate stop_reaction Stop Reaction (Proteinase K) incubate->stop_reaction extract_rna Extract RNA (Phenol/Chloroform) stop_reaction->extract_rna precipitate_rna Precipitate RNA (Ethanol) extract_rna->precipitate_rna run_gel Denaturing PAGE precipitate_rna->run_gel visualize Visualize Bands (Phosphorimager) run_gel->visualize analyze Analyze Results visualize->analyze

Experimental Workflow for In Vitro Splicing Assay.
Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[6][7]

Objective: To determine the IC50 value of spliceostatin A in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Spliceostatin A (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of spliceostatin A in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of spliceostatin A. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the spliceostatin A concentration and determine the IC50 value using non-linear regression analysis.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Spliceostatin A (various concentrations) seed_cells->treat_cells incubate_cells Incubate (e.g., 48-72h) treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental Workflow for Cell Viability (MTT) Assay.

Signaling Pathways Affected by Spliceostatin A

The inhibition of splicing by spliceostatin A leads to a cellular stress response that culminates in apoptosis. One of the key pathways affected is the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Spliceostatin A has been shown to downregulate the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[2] This downregulation shifts the balance towards pro-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.

apoptosis_pathway Spliceostatin_A Spliceostatin A Spliceosome Spliceosome (SF3b) Spliceostatin_A->Spliceosome Splicing_Inhibition Splicing Inhibition Spliceosome->Splicing_Inhibition Mcl1_pre_mRNA Mcl-1 pre-mRNA Mcl1_Protein Mcl-1 Protein (Anti-apoptotic) Mcl1_pre_mRNA->Mcl1_Protein Reduced Splicing Bax_Bak Bax/Bak (Pro-apoptotic) Mcl1_Protein->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptotic Signaling Pathway Induced by Spliceostatin A.

Conclusion

Spliceostatin A represents a powerful tool for studying the intricacies of the spliceosome and a promising lead compound for the development of novel anti-cancer therapeutics. Its specific mechanism of action, potent cytotoxicity, and the wealth of foundational research detailed in this guide provide a solid basis for further investigation and drug development efforts. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers entering or currently working in this exciting field.

References

Methodological & Application

Application Notes and Protocols for FR-900137 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 is a natural product that serves as a precursor to Spliceostatin A (SSA), a potent inhibitor of the spliceosome machinery. Specifically, this compound and its derivatives target the SF3b (splicing factor 3b) subcomplex of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] This inhibition disrupts pre-mRNA splicing, an essential step in eukaryotic gene expression, leading to the accumulation of unspliced pre-mRNAs and the production of aberrant proteins.[2][4] Consequently, this disruption triggers cellular stress responses, including cell cycle arrest and apoptosis, making this compound and its analogs promising candidates for anti-cancer drug development.[5][][7]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Cytotoxicity of this compound and Spliceostatin A (SSA) in various cell lines.
CompoundCell LineCell TypeIC50 ValueIncubation TimeReference
This compoundVarious Cancer Cell LinesMixed0.18 - 0.71 ng/mLNot Specified[1]
This compoundDLD1Colorectal Cancer0.71 ng/mLNot Specified[1]
This compoundHCT116Colorectal Cancer0.31 ng/mLNot Specified[1]
This compoundHuman FibroblastsNormal0.18 ng/mLNot Specified[1]
This compoundM-8Tumor CellsNot Specified (Effective at 1-10 ng/mL)16 hours[7]
Spliceostatin AVarious Human Cancer Cell LinesMixed0.6 - 3 nMNot Specified[5]
Spliceostatin AHTB-26Breast Cancer10 - 50 µMNot Specified[8]
Spliceostatin APC-3Pancreatic Cancer10 - 50 µMNot Specified[8]
Spliceostatin AHepG2Hepatocellular Carcinoma10 - 50 µMNot Specified[8]
Spliceostatin AHCT116Colorectal Cancer22.4 µM (Compound 1) / 0.34 µM (Compound 2)Not Specified[8]
Spliceostatin ANormal B (CD19+) LymphocytesNormal12.1 nMNot Specified[9]
Spliceostatin ANormal T (CD3+) LymphocytesNormal61.7 nMNot Specified[9]
Spliceostatin AChronic Lymphocytic Leukemia (CLL) cellsLeukemia2.5 - 20 nM (induces apoptosis)0 - 24 hours[9][10]

Note: The relationship between this compound and Spliceostatin A should be considered when interpreting these values, as this compound is the precursor.

Signaling Pathway

FR900137_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FR900137 This compound SpliceostatinA Spliceostatin A (SSA) FR900137->SpliceostatinA Metabolic Conversion SF3b SF3b Complex (in Spliceosome) SpliceostatinA->SF3b Inhibition Splicing Pre-mRNA Splicing SF3b->Splicing Required for AberrantSplicing Aberrant Splicing (Intron Retention, Exon Skipping) SF3b->AberrantSplicing Leads to Apoptosis Apoptosis AberrantSplicing->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G1 and G2/M) AberrantSplicing->CellCycleArrest Induces Mcl1 Mcl-1 Splicing Modulation (Anti-apoptotic Mcl-1L down) AberrantSplicing->Mcl1 p27 p27 (CDKN1B) Upregulation AberrantSplicing->p27 CyclinE_E2F1 Cyclin E (CCNE1/2) & E2F1 Downregulation AberrantSplicing->CyclinE_E2F1 Mcl1->Apoptosis Promotes p27->CellCycleArrest Induces G1 Arrest CyclinE_E2F1->CellCycleArrest Contributes to G1 Arrest

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that reduces cell viability.

Experimental Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24 hours treatment Treat with serial dilutions of this compound incubation2 Incubate for 24-72 hours add_mtt Add MTT reagent to each well incubation3 Incubate for 2-4 hours solubilize Add solubilization solution (e.g., DMSO) read Measure absorbance at 570 nm

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µg/mL) and perform 1:10 dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Replace the medium in the wells with the prepared this compound dilutions.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Experimental Workflow

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Seed cells and treat with this compound incubation Incubate for a predetermined time harvest Harvest cells (including supernatant) wash Wash cells with cold PBS resuspend Resuspend in Annexin V Binding Buffer stain Add Annexin V-FITC and Propidium Iodide incubate_dark Incubate for 15 minutes in the dark analyze Analyze by flow cytometry

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 6-well plates or culture flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.

  • Treat the cells with this compound at concentrations around the determined IC50 value for a specific time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Experimental Workflow

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow start Seed cells and treat with this compound incubation Incubate for desired time points harvest Harvest and wash cells with PBS fix Fix cells in cold 70% ethanol wash_resuspend Wash and resuspend in PBS rnase Treat with RNase A stain Stain with Propidium Iodide analyze Analyze by flow cytometry

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 6-well plates or culture flasks

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at relevant concentrations for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping.

  • Fix the cells at 4°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G1 and G2/M phase arrest.[7]

Conclusion

This compound is a valuable research tool for investigating the role of pre-mRNA splicing in cellular processes. By inhibiting the SF3b complex, it provides a means to study the consequences of splicing disruption, including the induction of apoptosis and cell cycle arrest, particularly in cancer cells. The protocols provided herein offer a framework for characterizing the in vitro effects of this compound, which can be adapted to specific cell lines and research questions. Careful dose-response and time-course experiments are recommended to determine the optimal conditions for each experimental system.

References

Application Notes and Protocols for FR-900137 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 and its derivatives are potent anti-tumor agents that function as inhibitors of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. These compounds specifically target the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][2] Inhibition of SF3b leads to widespread splicing defects, including intron retention and exon skipping, ultimately triggering apoptosis in cancer cells.[3] These application notes provide a comprehensive overview of the treatment protocols for this compound and its analogs, FR901464 and Spliceostatin A, in various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound analogs in a panel of human cancer cell lines and normal human fibroblasts. This data highlights the potent and broad-spectrum anti-cancer activity of these spliceosome inhibitors.

Cell LineCancer TypeCompoundIC50 (ng/mL)IC50 (nM)Reference
HCT116Colorectal CarcinomaFR9014640.31~0.6[1]
DLD1Colorectal CarcinomaFR9014640.71~1.4[1]
RKOColorectal CarcinomaFR901464--[1]
LovoColorectal CarcinomaFR901464--[1]
SW480Colorectal CarcinomaFR901464--[1]
COLO829MelanomaFR901464--[1]
HCC38Breast CarcinomaFR901464--[1]
Human FibroblastsNormalFR9014640.18~0.35[1]
Multiple Human Cancer Cell LinesVariousFR9014640.6 - 3 nM0.6 - 3[4]
Multiple Human Cancer Cell LinesVariousSpliceostatin C2.0 - 9.6 nM2.0 - 9.6[4]
Multiple Human Cancer Cell LinesVariousSpliceostatin E1.5 - 4.1 nM1.5 - 4.1[4]
CWR22Rv1Prostate CancerSpliceostatin A-0.6[5]
Normal B lymphocytes (CD19+)NormalSpliceostatin A-12.1[5]
Normal T lymphocytes (CD3+)NormalSpliceostatin A-61.7[5]
T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaE7107Nanomolar range-[6]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Maintenance: Culture cancer cell lines in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound or its analogs (e.g., FR901464, Spliceostatin A) in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment.

  • Treatment Protocol: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of the spliceosome inhibitor or vehicle control (DMSO). The incubation time will vary depending on the specific assay, typically ranging from 24 to 72 hours.[1]

Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the this compound compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-8, cleaved Caspase-3, PARP, Bcl-2 family proteins, SF3B1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Mechanism of Action of this compound

This compound and its analogs exert their anti-tumor effects by directly inhibiting the SF3b complex within the spliceosome. This inhibition leads to the accumulation of pre-mRNA with retained introns and the generation of aberrantly spliced mRNA transcripts. These aberrant transcripts can lead to the production of non-functional or dominant-negative proteins, or trigger nonsense-mediated decay. Ultimately, this disruption of normal gene expression induces cell cycle arrest and apoptosis in cancer cells.

FR900137_Mechanism_of_Action cluster_nucleus Nucleus pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome Splicing Aberrant Splicing Aberrant Splicing Spliceosome->Aberrant Splicing Inhibited by this compound Mature mRNA Mature mRNA Spliceosome->Mature mRNA Correct Splicing This compound This compound SF3b SF3b This compound->SF3b Inhibits SF3b->Spliceosome Component of Intron Retention Intron Retention Aberrant Splicing->Intron Retention Exon Skipping Exon Skipping Aberrant Splicing->Exon Skipping FR900137_Apoptosis_Pathway This compound This compound Spliceosome (SF3b) Spliceosome (SF3b) This compound->Spliceosome (SF3b) Inhibits Aberrant Splicing Aberrant Splicing Spliceosome (SF3b)->Aberrant Splicing Leads to Intron-retained dsRNA Intron-retained dsRNA Aberrant Splicing->Intron-retained dsRNA BCL2L1 Splicing BCL2L1 Splicing Aberrant Splicing->BCL2L1 Splicing Antiviral Sensing Antiviral Sensing Intron-retained dsRNA->Antiviral Sensing Activates Caspase-8 Caspase-8 Antiviral Sensing->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Pro-apoptotic Isoforms Pro-apoptotic Isoforms BCL2L1 Splicing->Pro-apoptotic Isoforms Shifts to Pro-apoptotic Isoforms->Apoptosis Promotes Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Viability (MTT) Viability (MTT) This compound Treatment->Viability (MTT) Apoptosis (FACS) Apoptosis (FACS) This compound Treatment->Apoptosis (FACS) Protein Expression (Western Blot) Protein Expression (Western Blot) This compound Treatment->Protein Expression (Western Blot) IC50 Determination IC50 Determination Viability (MTT)->IC50 Determination Apoptotic Cell Population Apoptotic Cell Population Apoptosis (FACS)->Apoptotic Cell Population Protein Level Changes Protein Level Changes Protein Expression (Western Blot)->Protein Level Changes

References

Application Notes and Protocols for In Vitro Splicing Assay Using FR-900137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The spliceosome consists of five small nuclear RNAs (snRNAs) and numerous proteins, which assemble in a stepwise manner on the pre-mRNA. Given its essential role, the spliceosome is an attractive target for therapeutic intervention, particularly in oncology.

FR-900137, also known as FR901464, is a potent natural product that has been identified as a modulator of the spliceosome. It exerts its activity by targeting the SF3b complex, a subcomplex of the U2 snRNP that is crucial for the recognition of the branch point sequence within the intron. Specifically, this compound and its analogs, such as Spliceostatin A, bind to the SF3B1 subunit of the SF3b complex. This interaction interferes with the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at the A complex stage and inhibiting the subsequent catalytic steps of splicing.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in an in vitro splicing assay. This powerful tool allows for the quantitative assessment of splicing inhibition and the detailed mechanistic study of compounds targeting the spliceosome.

Data Presentation

The following table summarizes the quantitative data for this compound and a related compound, demonstrating their potent inhibitory effects on pre-mRNA splicing in a cell-free system.

CompoundTargetAssay SystemIC50 (µM)Reference
This compound (FR901464)SF3b complex (SF3B1)In vitro splicing with HeLa cell nuclear extract0.05[1][2]
Spliceostatin ASF3b complex (SF3B1)In vitro splicing with HeLa cell nuclear extract0.01[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental workflow of the in vitro splicing assay, the following diagrams are provided.

FR900137_Mechanism_of_Action cluster_spliceosome_assembly Spliceosome Assembly Pathway cluster_inhibition Inhibition by this compound Pre-mRNA Pre-mRNA E_complex E Complex Pre-mRNA->E_complex U1 snRNP A_complex A Complex E_complex->A_complex U2 snRNP A_complex_formation_blocked A Complex Formation Blocked E_complex->A_complex_formation_blocked B_complex B Complex A_complex->B_complex U4/U6.U5 tri-snRNP C_complex C Complex B_complex->C_complex Remodeling Spliced_mRNA Spliced mRNA C_complex->Spliced_mRNA Catalysis This compound This compound SF3b_complex SF3b Complex (U2 snRNP) This compound->SF3b_complex Binds to SF3B1 SF3b_complex->A_complex_formation_blocked In_Vitro_Splicing_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Splicing Reaction cluster_analysis 3. Analysis prep_rna Radiolabeled Pre-mRNA Substrate reaction_setup Combine Pre-mRNA, Nuclear Extract, ATP, Salts, and this compound prep_rna->reaction_setup prep_extract HeLa Cell Nuclear Extract prep_extract->reaction_setup prep_inhibitor This compound Stock Solution prep_inhibitor->reaction_setup incubation Incubate at 30°C reaction_setup->incubation rna_extraction RNA Extraction incubation->rna_extraction denaturing_page Denaturing Polyacrylamide Gel Electrophoresis (PAGE) rna_extraction->denaturing_page visualization Autoradiography or Phosphorimaging denaturing_page->visualization quantification Quantify Splicing Products (Pre-mRNA, mRNA, Intermediates) visualization->quantification

References

Determining the Optimal Concentration of FR-900137 for Preclinical Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137, a potent small molecule inhibitor of the spliceosome, has garnered significant interest in cancer research. By targeting the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 snRNP, this compound disrupts the pre-mRNA splicing machinery, leading to aberrant splicing and subsequent apoptosis in cancer cells.[1][2] The determination of an optimal working concentration is a critical first step in preclinical studies to ensure meaningful and reproducible results while minimizing off-target effects.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific experimental needs. This document includes a summary of reported IC50 values in various cancer cell lines, detailed protocols for essential experiments, and an overview of the key signaling pathways modulated by spliceosome inhibition.

Data Presentation: Efficacy of this compound and Analogs in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for this compound (also known as FR901464) and its analogs, Pladienolide B and Spliceostatin A, across a range of cancer cell lines. These values serve as a valuable starting point for designing dose-response experiments in your cell line of interest.

Table 1: IC50 Values of this compound (FR901464) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (ng/mL)Reference
DLD1Colorectal Cancer0.71[3]
HCT116Colorectal Cancer0.31[3]
HCC38Colorectal Cancer~0.6[3]
COLO829Melanoma~0.4[3]
Human FibroblastsNormal0.18[3]

Table 2: IC50 Values of Pladienolide B in Gastric Cancer Cell Lines

Cell LineIC50 (nM)Reference
MKN-10.6[4]
MKN-74.0[4]
MKN-281.2[4]
MKN-451.8[4]
MKN-741.1[4]
KATO-III1.1[4]

Table 3: IC50 Values of Spliceostatin A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Multiple Human Cancer Cell LinesVarious0.6 - 3.0[5]
Spliceostatin CVarious2.0 - 9.6[5]
Spliceostatin EVarious1.5 - 4.1[5]

Experimental Workflow for Determining Optimal this compound Concentration

The following diagram outlines the general workflow for determining the optimal concentration of this compound for your experiments.

G cluster_0 Phase 1: Initial Dose-Response Assessment cluster_1 Phase 2: Refined Concentration Studies & Target Engagement A 1. Cell Seeding (e.g., 96-well plate) B 2. Treatment with this compound (Broad concentration range, e.g., 0.1 nM - 10 µM) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT or ATP-based) C->D E 5. Data Analysis (Generate dose-response curve and determine approximate IC50) D->E F 6. Narrow Concentration Range Treatment (Centered around estimated IC50) E->F G 7. Target Engagement Assay (e.g., CETSA or Pull-down) F->G H 8. Downstream Functional Assays (e.g., Apoptosis, Cell Cycle Analysis) F->H I 9. Selection of Optimal Concentration(s) (Based on potent target engagement and desired biological effect) G->I H->I

Caption: A generalized workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7] c. Carefully remove the medium from each well. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7] b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells), which is set to 100%. d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Protocol 2: Determination of IC50 using ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol offers a highly sensitive method to determine cell viability by quantifying ATP, an indicator of metabolically active cells.[3][9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding and Drug Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled 96-well plates.

  • ATP Assay: a. After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3] d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. c. Determine the IC50 value as described in step 4 of the MTT Assay Protocol.

Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

This protocol verifies the direct binding of this compound to its target protein, SF3B1, within intact cells based on ligand-induced thermal stabilization.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)

  • Primary antibody against SF3B1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat one set of cells with this compound at a concentration known to be effective (e.g., 10x IC50) and another set with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes for each temperature point in a predefined range (e.g., 40°C to 70°C in 2-3°C increments). c. Heat the tubes in a thermal cycler for 3 minutes at the respective temperatures, followed by a 3-minute cooling step at 4°C.[10]

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins. c. Collect the supernatant containing the soluble proteins. d. Determine the protein concentration of each supernatant.

  • Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Perform Western blotting using a primary antibody against SF3B1 to detect the amount of soluble SF3B1 at each temperature.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble SF3B1 relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples. c. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization of SF3B1 upon drug binding, confirming target engagement.

Signaling Pathways Modulated by Spliceosome Inhibition

Inhibition of the spliceosome by this compound can have pleiotropic effects on cellular signaling. The following diagrams illustrate two key pathways that are often dysregulated in cancer and may be impacted by spliceosome inhibition.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Spliceosome modulation has been shown to induce NF-κB responses.

G cluster_0 Cytoplasm cluster_1 Nucleus FR900137 This compound Spliceosome Spliceosome (SF3B1) FR900137->Spliceosome inhibits AberrantSplicing Aberrant Splicing Spliceosome->AberrantSplicing leads to CellularStress Cellular Stress AberrantSplicing->CellularStress IKK IKK Complex CellularStress->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Ub Ubiquitin IkB->Ub NFkB_p50_p65_nuc NF-κB (p50/p65) Proteasome Proteasome Ub->Proteasome degradation DNA DNA (κB sites) NFkB_p50_p65_nuc->DNA GeneExpression Gene Expression (Inflammation, Survival) DNA->GeneExpression

Caption: this compound-induced spliceosome inhibition can lead to cellular stress, activating the NF-κB pathway.

NRF2-Mediated Antioxidant Response Pathway

The NRF2 pathway is the primary cellular defense mechanism against oxidative stress. While a direct link between this compound and NRF2 is not well-established, the cellular stress induced by spliceosome inhibition may indirectly influence this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus OxidativeStress Oxidative/Electrophilic Stress (e.g., induced by cellular dysfunction) Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Cul3->Nrf2 ubiquitinates sMaf sMaf Nrf2_nuc->sMaf ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE sMaf->ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes

References

Application Notes and Protocols for Studying Gene Expression Using the Splicing Modulator Pladienolide B

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: The compound "FR-900137" specified in the query does not correspond to a known and widely studied molecule in the context of gene expression. It is presumed to be a typographical error. Therefore, these application notes and protocols are based on Pladienolide B , a well-characterized and potent splicing modulator, to provide a relevant and detailed resource for researchers, scientists, and drug development professionals.

Introduction

Pladienolide B is a natural product derived from the bacterium Streptomyces platensis. It is a highly potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By targeting the SF3B1 subunit of the spliceosome, Pladienolide B induces widespread changes in mRNA splicing, leading to intron retention, exon skipping, and other splicing alterations.[1] This modulation of splicing has profound effects on gene expression, making Pladienolide B a valuable tool for studying the role of splicing in various biological processes and a potential therapeutic agent, particularly in oncology.

These application notes provide an overview of the mechanism of action of Pladienolide B, its effects on gene expression with quantitative data, and detailed protocols for its application in cell culture-based experiments.

Mechanism of Action

Pladienolide B exerts its biological effects by directly binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This binding event interferes with the proper recognition of the branch point sequence during the early stages of spliceosome assembly.[2] Consequently, the catalytic activity of the spliceosome is inhibited, leading to the accumulation of unspliced or aberrantly spliced pre-mRNAs. These altered transcripts can result in the production of non-functional proteins, trigger nonsense-mediated decay (NMD), or lead to the generation of novel protein isoforms. The widespread disruption of splicing ultimately impacts global gene expression, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation in a variety of cancer cell lines.[3][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of Pladienolide B in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pladienolide B in a range of cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer30.7 ± 2.2[5]
MCF-7Breast Cancer415.0 ± 5.3[5]
MDA-MB-468Breast CancerNot specified[5]
HCT-116Colon CancerNot specified[5]
Gastric Cancer Cell Lines (average of 6)Gastric Cancer1.6 ± 1.2[6]
HELErythroleukemia1.5[7]
K562Erythroleukemia25[7]
Table 2: Effect of Pladienolide B on the Expression of Wnt Signaling Pathway Components in HeLa Cells

Pladienolide B has been shown to modulate the Wnt signaling pathway. The following table presents the fold change in mRNA expression of key Wnt pathway genes in HeLa cells treated with 100 nM Pladienolide B for 24 hours, as determined by qRT-PCR.[8]

GeneFunctionFold Change (vs. Control)
LEF1Transcription factor8.33-fold decrease
CCND1Cell cycle regulator6.25-fold decrease
FN1Extracellular matrix protein5.26-fold decrease

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway Inhibition by Pladienolide B

Pladienolide B treatment leads to the downregulation of key components of the Wnt signaling pathway. This is achieved through the modulation of splicing of genes involved in this pathway, ultimately affecting cell proliferation and survival.[1][8]

Wnt_Pathway_Inhibition Pladienolide_B Pladienolide B SF3B1 SF3B1 (Spliceosome) Pladienolide_B->SF3B1 inhibits Aberrant_Splicing Aberrant Splicing of Wnt Pathway Components SF3B1->Aberrant_Splicing disrupts LRP6_pLRP6 LRP6 / pLRP6 (Total and Phosphorylated) Aberrant_Splicing->LRP6_pLRP6 downregulates Beta_Catenin β-Catenin Aberrant_Splicing->Beta_Catenin downregulates LEF1 LEF1 Aberrant_Splicing->LEF1 downregulates CCND1 CCND1 (Cyclin D1) Aberrant_Splicing->CCND1 downregulates Cell_Proliferation Decreased Cell Proliferation LRP6_pLRP6->Cell_Proliferation leads to Beta_Catenin->Cell_Proliferation leads to LEF1->Cell_Proliferation leads to CCND1->Cell_Proliferation leads to

Caption: Inhibition of the Wnt signaling pathway by Pladienolide B.

Experimental Workflow for RNA-Seq Analysis

This workflow outlines the key steps for investigating the effects of Pladienolide B on gene expression using RNA sequencing (RNA-seq).

RNA_Seq_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Treatment 2. Treatment (Pladienolide B vs. DMSO control) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-seq Library Preparation (rRNA depletion, fragmentation, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control of Reads Sequencing->QC Alignment 7. Read Alignment to Reference Genome QC->Alignment Diff_Expression 8. Differential Gene Expression Analysis Alignment->Diff_Expression Diff_Splicing 9. Differential Splicing Analysis Alignment->Diff_Splicing Validation 10. Validation (qRT-PCR) Diff_Expression->Validation Diff_Splicing->Validation

Caption: A typical workflow for RNA-seq analysis of splicing modulator effects.

Experimental Protocols

Protocol 1: Cell Treatment and RNA Extraction for Gene Expression Analysis

This protocol describes the treatment of cultured cells with Pladienolide B and subsequent extraction of total RNA for downstream applications such as qRT-PCR and RNA-seq.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Pladienolide B (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • Nuclease-free water

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment:

    • Prepare working solutions of Pladienolide B in complete culture medium at the desired final concentrations (e.g., 10 nM, 100 nM).

    • Prepare a vehicle control solution with the same final concentration of DMSO as the highest Pladienolide B concentration.

    • Remove the old medium from the cells and replace it with the medium containing Pladienolide B or DMSO.

    • Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • RNA Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down several times.

    • Transfer the lysate to a nuclease-free microcentrifuge tube.

    • Proceed with RNA extraction according to the TRIzol manufacturer's protocol or the instructions of your chosen RNA extraction kit.

    • Resuspend the final RNA pellet in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess the integrity of the RNA by running an aliquot on an agarose gel or using a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.

Protocol 2: Analysis of Alternative Splicing by Quantitative RT-PCR (qRT-PCR)

This protocol allows for the validation of alternative splicing events identified by RNA-seq or the targeted analysis of specific splicing changes.

Materials:

  • Total RNA from treated and control cells (from Protocol 1)

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Nuclease-free water

  • Primers designed to specifically amplify different splice isoforms (see primer design considerations below)

Primer Design:

  • To detect exon skipping, design one primer in the upstream constitutive exon and the other in the downstream constitutive exon. This will generate products of different sizes depending on the inclusion or exclusion of the alternative exon.

  • To detect intron retention, design one primer in an exon and the other within the retained intron.

Procedure:

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of ~200-500 nM each), and cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample and target.

    • Calculate the relative expression of each splice isoform using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB) that is not affected by the treatment.

    • The Percent Spliced In (PSI) value for an exon can be calculated as: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Exclusion isoform]).

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes a method to quantify apoptosis in cells treated with Pladienolide B.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like TrypLE.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in cells treated with Pladienolide B.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using a linear scale for the PI channel (FL2 or equivalent).

    • Acquire data for at least 20,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is often observed after Pladienolide B treatment.[9]

References

Application Notes and Protocols for Investigating Splicing-Dependent Cellular Processes Using FR-900137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 is a potent pre-mRNA splicing inhibitor that targets the SF3b subunit of the spliceosome. By interfering with the splicing machinery, this compound provides a powerful tool to investigate the role of splicing in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. These application notes provide detailed protocols and guidelines for utilizing this compound to explore these fundamental biological pathways.

Mechanism of Action: this compound and other SF3b inhibitors bind to the SF3b complex within the spliceosome, leading to the arrest of spliceosome assembly at the pre-spliceosomal A complex. This inhibition of splicing can lead to the accumulation of unspliced pre-mRNAs and the generation of alternative splice variants. A key consequence of this activity is the altered splicing of the anti-apoptotic protein MCL-1, shifting the balance from the anti-apoptotic long isoform (Mcl-1L) to the pro-apoptotic short isoform (Mcl-1S), thereby promoting apoptosis in cancer cells.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides exemplar IC50 values for closely related SF3b inhibitors, Spliceostatin A and Pladienolide B, in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration of this compound in your experiments.

Table 1: Exemplar IC50 Values for SF3b Inhibitors

CompoundCell LineCancer TypeIC50 (nM)Reference
Spliceostatin AHeLaCervical Cancer~1[1]
Pladienolide BA549Lung Cancer~10[2]
Pladienolide BHeLaCervical Cancer~1[2]
E7107 (Pladienolide B derivative)Mel202 (SF3B1MUT)Uveal Melanoma0.5 - 1[3]
E7107 (Pladienolide B derivative)92.1 (SF3B1WT)Uveal Melanoma>15[3]

Note: The optimal concentration and treatment time for this compound should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Analysis of Cell Cycle Arrest by Propidium Iodide Staining and Flow Cytometry

This protocol describes how to assess the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 10, 100 nM) for various time points (e.g., 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvest:

    • Aspirate the medium and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or at -20°C for long-term storage).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel to visualize the G1, S, and G2/M populations.

    • Gate out doublets and debris using forward and side scatter parameters.

    • Analyze the cell cycle distribution using appropriate software.

Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • This compound

  • A549 cells (or other cell line of interest)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed A549 cells in 6-well plates to reach 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 10, 50, 200 nM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Harvest:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Annexin V-FITC negative and PI negative cells are viable.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

Analysis of MCL-1 Splice Variants by Quantitative RT-PCR (qRT-PCR)

This protocol details the measurement of the relative expression of Mcl-1L and Mcl-1S isoforms.

Materials:

  • This compound

  • Cancer cell line of interest

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for Mcl-1L and Mcl-1S (and a housekeeping gene)

  • qPCR instrument

Protocol:

  • Treatment and RNA Extraction: Treat cells with this compound as desired. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a master mix, cDNA, and specific primers for Mcl-1L, Mcl-1S, and a housekeeping gene (e.g., GAPDH, ACTB).

    • Primer Design (Example):

      • Mcl-1L (forward primer in exon 1, reverse primer in exon 2)

      • Mcl-1S (forward primer in exon 1, reverse primer spanning the exon 1-3 junction)

      • Total Mcl-1 (primers in a common exon, e.g., exon 3)

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of each splice variant using the ΔΔCt method, normalized to the housekeeping gene.

    • Determine the ratio of Mcl-1S to Mcl-1L to assess the splicing switch.

Western Blot Analysis of Signaling Pathway Proteins

This protocol is for detecting changes in key proteins of the DNA damage and p53 signaling pathways.

Materials:

  • This compound

  • Cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk1 (Ser345), anti-p53, anti-p21)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treatment and Lysis: Treat cells with this compound. Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Mandatory Visualizations

FR900137_Mechanism_of_Action cluster_spliceosome Spliceosome Pre-mRNA Pre-mRNA SF3b_complex SF3b Complex Pre-mRNA->SF3b_complex Spliceosome_Assembly Spliceosome Assembly (A Complex) SF3b_complex->Spliceosome_Assembly Splicing Splicing Spliceosome_Assembly->Splicing Mature_mRNA Mature_mRNA Splicing->Mature_mRNA This compound This compound This compound->SF3b_complex Inhibits

Caption: Mechanism of action of this compound on the spliceosome.

Experimental_Workflow_Cell_Cycle Seed_Cells Seed Cells Treat_FR900137 Treat with this compound Seed_Cells->Treat_FR900137 Harvest_Cells Harvest Cells Treat_FR900137->Harvest_Cells Fix_Cells Fix with 70% Ethanol Harvest_Cells->Fix_Cells Stain_PI Stain with Propidium Iodide Fix_Cells->Stain_PI Flow_Cytometry Analyze by Flow Cytometry Stain_PI->Flow_Cytometry Data_Analysis Cell Cycle Profile Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

MCL1_Splicing_Pathway This compound This compound SF3b SF3b Complex This compound->SF3b Inhibits Splicing_L Normal Splicing SF3b->Splicing_L Blocks Splicing_S Alternative Splicing SF3b->Splicing_S Promotes MCL1_pre-mRNA MCL-1 pre-mRNA MCL1_pre-mRNA->Splicing_L MCL1_pre-mRNA->Splicing_S Mcl-1L_mRNA Mcl-1L mRNA Splicing_L->Mcl-1L_mRNA Mcl-1S_mRNA Mcl-1S mRNA Splicing_S->Mcl-1S_mRNA Mcl-1L_Protein Anti-apoptotic Mcl-1L Protein Mcl-1L_mRNA->Mcl-1L_Protein Mcl-1S_Protein Pro-apoptotic Mcl-1S Protein Mcl-1S_mRNA->Mcl-1S_Protein Apoptosis Apoptosis Mcl-1L_Protein->Apoptosis Mcl-1S_Protein->Apoptosis

Caption: this compound alters MCL-1 splicing to promote apoptosis.

Signaling_Pathway_p53 This compound This compound Splicing_Inhibition Splicing Inhibition This compound->Splicing_Inhibition DNA_Damage_Response DNA Damage Response (ATM/ATR activation) Splicing_Inhibition->DNA_Damage_Response p53_Activation p53 Activation DNA_Damage_Response->p53_Activation p21_Expression p21 Expression p53_Activation->p21_Expression Apoptosis_Genes Apoptosis Gene Expression (e.g., BAX) p53_Activation->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Putative signaling pathways affected by this compound.

References

Application Notes and Protocols: FR-900137 as a Chemical Probe for Spliceosome Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The spliceosome's core components include small nuclear ribonucleoproteins (snRNPs) U1, U2, U4, U5, and U6. Splicing Factor 3b Subunit 1 (SF3B1), a key component of the U2 snRNP, is critical for recognizing the branch point sequence within the intron, an early and essential step in spliceosome assembly.[1][2] Mutations and dysregulation of splicing factors, particularly SF3B1, are frequently observed in various cancers, including myelodysplastic syndromes, chronic lymphocytic leukemia, and uveal melanoma, making the spliceosome an attractive target for therapeutic intervention.[1][3][4]

FR-900137 (also known as FR901464) and its derivatives, such as Spliceostatin A and Pladienolide B, are potent natural product inhibitors of the spliceosome. These molecules act as powerful chemical probes to dissect the function of the spliceosome and explore its therapeutic targeting. They bind directly to the SF3B1 protein, interfering with the stable association of the U2 snRNP with the pre-mRNA branch point.[1][3] This interference stalls spliceosome assembly, typically after the formation of the A complex, leading to widespread changes in splicing, including intron retention and exon skipping, which can ultimately trigger apoptosis in cancer cells.[1][5][6]

These application notes provide detailed protocols for utilizing this compound as a chemical probe to study spliceosome function, assess target engagement, and evaluate its effects on cellular processes.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs varies depending on the assay system and substrate. The following table summarizes key quantitative data for SF3B1 inhibitors.

CompoundAssay TypeCell Line / SystemIC50 / GI50 Value
Meayamycin (FR901464 analog) Growth InhibitionMCF-7 cells~20 pM[2]
DDD00107587 (Madrasin) In Vitro Splicing (Ad1 pre-mRNA)HeLa Nuclear Extract~30 µM
DDD00107587 (Madrasin) In Vitro Splicing (MINX pre-mRNA)HeLa Nuclear Extract~75 µM
Pladienolide B Cell GrowthHT1080 cells1-5 nM (co-treatment)[7]
E7107 Cell ViabilitySF3B1-mutated UM cellsEffective at various concentrations[3]

Note: Specific IC50 values for this compound are often proprietary or reported for its analogs. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.

Experimental Protocols

Protocol 1: In Vitro Splicing Assay

This assay directly measures the effect of this compound on the catalytic activity of the spliceosome in a cell-free system using nuclear extract and a radiolabeled pre-mRNA substrate.[8][9][10]

Principle

A 32P-labeled pre-mRNA transcript is incubated with splicing-competent HeLa nuclear extract in the presence or absence of this compound. The splicing reaction produces intermediates (lariat-intron, exon 1) and a final spliced mRNA product. These RNA species are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Inhibition of splicing is observed as a decrease in mRNA product and an accumulation of pre-mRNA substrate.[8][9]

Materials

  • HeLa S3 Nuclear Extract (commercially available or prepared in-house)

  • 32P-UTP

  • Minigene construct for in vitro transcription (e.g., Ad2, MINX)[6]

  • T7 RNA Polymerase

  • ATP, CTP, GTP

  • This compound (stock solution in DMSO)

  • Splicing Reaction Buffer (e.g., Buffer D: 20 mM HEPES-KOH pH 8.0, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT)[10]

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • RNA Loading Dye (e.g., 90% formamide, 0.1% bromophenol blue, 0.1% xylene cyanol)[10]

  • Denaturing Polyacrylamide Gel (6-8%, 7M Urea)

Procedure

  • In Vitro Transcription: Synthesize 32P-labeled pre-mRNA from a linearized minigene template using T7 RNA polymerase according to the manufacturer's protocol. Purify the transcript by gel electrophoresis.

  • Splicing Reaction Setup: On ice, assemble the splicing reactions in a final volume of 25 µL. A typical reaction includes:

    • 10-12 µL HeLa Nuclear Extract

    • 1 mM ATP, 20 mM Creatine Phosphate, 3.2 mM MgCl2[11]

    • ~10-20 fmol (~10,000 cpm) of 32P-labeled pre-mRNA[11]

    • This compound at desired final concentrations (e.g., 10 nM - 1 µM). Include a DMSO vehicle control.

    • Adjust volume with Splicing Reaction Buffer.

  • Incubation: Incubate the reactions at 30°C for 60-120 minutes.[11]

  • RNA Extraction: Stop the reaction by adding 150 µL of a solution containing Proteinase K and incubating at 37°C for 15-30 minutes. Extract RNA using phenol:chloroform, followed by ethanol precipitation.

  • Analysis: Resuspend the RNA pellet in loading dye, denature at 95°C for 5 minutes, and resolve the RNA species on a denaturing polyacrylamide/urea gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the pre-mRNA, splicing intermediates, and mRNA product. Quantify band intensities to determine the percentage of splicing inhibition.

Diagram: In Vitro Splicing Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_rna 1. Synthesize 32P-labeled pre-mRNA substrate setup 3. Assemble Splicing Reaction (Extract, RNA, ATP, this compound/DMSO) prep_rna->setup prep_reagents 2. Prepare HeLa Nuclear Extract & Reagents prep_reagents->setup incubate 4. Incubate at 30°C setup->incubate extract 5. Stop Reaction & Extract RNA incubate->extract gel 6. Denaturing PAGE extract->gel visualize 7. Autoradiography & Quantification gel->visualize

A flowchart of the in vitro splicing assay protocol.
Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA™)

This protocol verifies that this compound directly binds to its target protein, SF3B1, within intact cells.

Principle

The binding of a ligand (this compound) to its target protein (SF3B1) typically increases the protein's thermal stability.[12] CETSA measures this stabilization by treating cells with the compound, heating them across a temperature gradient, lysing the cells, and separating the soluble protein fraction from the aggregated, denatured fraction. The amount of soluble SF3B1 remaining at each temperature is quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][13]

Materials

  • Cell line of interest (e.g., HeLa, K562)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)[14][15]

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler with a temperature gradient function

  • Liquid nitrogen and 37°C water bath for freeze-thaw cycles

  • Ultracentrifuge

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody against SF3B1

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[13]

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~2-5 x 10⁶ cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each condition (vehicle and this compound treated). Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 25°C for 3 minutes.[13][16] Include a non-heated control (room temperature or on ice).

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g or 100,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.[13]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

  • Western Blot Analysis: Denature the samples in Laemmli buffer, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for SF3B1, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensity for SF3B1 at each temperature point. Plot the percentage of soluble SF3B1 relative to the non-heated control against temperature for both vehicle and this compound-treated samples to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and target engagement.

Diagram: CETSA™ Experimental Workflow

G cluster_cell_prep Cell Treatment cluster_heating Heat Challenge & Lysis cluster_analysis Analysis treat 1. Treat cells with This compound or Vehicle harvest 2. Harvest and Resuspend Cells in PBS treat->harvest heat 3. Heat cells across a temperature gradient harvest->heat lyse 4. Lyse cells via freeze-thaw cycles heat->lyse centrifuge 5. Ultracentrifuge to separate soluble fraction lyse->centrifuge western 6. Western Blot for SF3B1 centrifuge->western plot 7. Plot melting curves to determine thermal shift western->plot

A schematic overview of the Cellular Thermal Shift Assay (CETSA™) protocol.
Protocol 3: Analysis of Alternative Splicing by RT-PCR

This assay assesses the impact of this compound on the splicing patterns of specific genes in a cellular context.

Principle

Cells are treated with this compound, and total RNA is extracted. RT-PCR is then performed using primers that flank a region known to undergo alternative splicing. The resulting PCR products, representing different splice isoforms, are resolved by agarose gel electrophoresis. Changes in the ratio of these isoforms upon treatment indicate that this compound is modulating splicing. Inhibition of splicing can lead to an increase in the unspliced pre-mRNA transcript or a shift in alternative splicing patterns, such as exon skipping.[5][6]

Materials

  • Cell line of interest

  • This compound (stock solution in DMSO)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Taq polymerase and PCR reagents

  • Gene-specific primers flanking an alternative exon or intron

  • Agarose gel electrophoresis equipment

  • DNA ladder and loading dye

Procedure

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with a dose-range of this compound and a vehicle control for a specified time (e.g., 4-24 hours).[6]

  • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol. Ensure RNA quality and integrity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase.

  • PCR Amplification: Perform PCR using primers designed to amplify across an intron or a known alternative exon of a target gene. Include a housekeeping gene (e.g., GAPDH, ACTB) as a control.

  • Analysis: Resolve the PCR products on an agarose gel. Visualize the bands corresponding to different splice isoforms (e.g., exon included vs. exon skipped) or spliced vs. unspliced transcripts.

  • Quantification: Quantify the intensity of the bands to determine the relative abundance of each isoform. Calculate the percent spliced in (PSI) or the ratio of spliced to unspliced mRNA to measure the effect of this compound.

Mechanism of Action and Downstream Effects

This compound functions by binding to the SF3B complex, a core component of the U2 snRNP. This interaction allosterically modulates the conformation of SF3B1, preventing the stable loading of the U2 snRNP onto the pre-mRNA branch point sequence.[3] This stalls the spliceosome assembly pathway, leading to a global disruption of splicing. The cellular consequences of this inhibition are profound and form the basis of its anti-tumor activity.

Diagram: this compound Mechanism and Cellular Consequences

G cluster_pathway Spliceosome Assembly Pathway cluster_drug Drug Action cluster_effect Cellular Consequences E E Complex A A Complex E->A B B Complex A->B Aberrant Aberrant Splicing (Exon Skipping, Intron Retention) A->Aberrant leads to C C Complex B->C mRNA Spliced mRNA C->mRNA FR This compound SF3B1 SF3B1 (in U2 snRNP) FR->SF3B1 binds to SF3B1->A Inhibits transition to B Complex NMD Nonsense-Mediated Decay (NMD) Aberrant->NMD Apoptosis Apoptosis Aberrant->Apoptosis triggers

Mechanism of this compound and its downstream cellular effects.

References

Application Notes and Protocols for Studying FR-900137-Mediated Splicing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-cursor messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, carried out by a large ribonucleoprotein complex known as the spliceosome. This intricate machinery removes non-coding introns and ligates coding exons to produce mature messenger RNA (mRNA) ready for translation. The spliceosome is a dynamic complex composed of five small nuclear RNAs (snRNAs) and numerous proteins. Its assembly and catalytic activity are critical for generating proteomic diversity through alternative splicing.

Dysregulation of splicing is a hallmark of various diseases, including cancer. Mutations in core splicing factors are frequently observed in hematological malignancies and solid tumors. This has made the spliceosome an attractive target for therapeutic intervention. FR-900137 and its derivatives (e.g., Pladienolide B, E7107, H3B-8800) are potent anti-tumor natural products that function as splicing inhibitors. They specifically target the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), thereby stalling spliceosome assembly and inducing cancer cell death.

These application notes provide a comprehensive guide to the experimental design for investigating the effects of this compound. Detailed protocols for key cellular and biochemical assays are provided to enable researchers to characterize its mechanism of action and evaluate its therapeutic potential.

Mechanism of Action: Targeting the SF3b Complex

This compound and its analogs bind to the SF3B1 subunit of the SF3b complex. This complex is essential for recognizing the branch point adenosine (BPA) within the intron, a crucial step for the initiation of the splicing reaction. By occupying the BPA-binding pocket, this compound competitively inhibits the binding of the pre-mRNA substrate. This interference prevents the stable formation of the pre-catalytic spliceosome (Complex A) and stalls the assembly process, leading to a global disruption of splicing, intron retention, and exon skipping. The accumulation of mis-spliced mRNA transcripts triggers downstream cellular stress pathways, ultimately leading to cell cycle arrest and apoptosis.

G cluster_pathway Spliceosome Assembly Pathway U1 U1 snRNP binds 5' Splice Site E_Complex E Complex U1->E_Complex U2 U2 snRNP binds Branch Point E_Complex->U2 A_Complex A Complex (Pre-spliceosome) U2->A_Complex Block Assembly Stalled Tri_snRNP U4/U6-U5 tri-snRNP recruitment A_Complex->Tri_snRNP B_Complex B Complex Tri_snRNP->B_Complex Activation Activation & Rearrangement B_Complex->Activation C_Complex C Complex (Catalytic) Activation->C_Complex Splicing Splicing Reaction (Exon Ligation) C_Complex->Splicing Inhibitor This compound (binds SF3b in U2 snRNP) Inhibitor->U2

Caption: this compound inhibits spliceosome assembly.

Data Presentation: Quantitative Effects of SF3b Inhibitors

The following tables summarize the cytotoxic and splicing modulation effects of this compound-related compounds. Due to limited publicly available data for this compound, representative data from Pladienolide B and H3B-8800 are included to illustrate typical potency and effects.

Table 1: Cytotoxicity (IC50) of SF3b Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)AssayReference
Pladienolide BHELErythroleukemia1.5Trypan Blue[1]
Pladienolide BK562Erythroleukemia25Trypan Blue[1]
Pladienolide BMKN-1Gastric Cancer0.6MTT Assay[2]
Pladienolide BMKN-7Gastric Cancer4.0MTT Assay[2]
Pladienolide BNUGC-3Gastric Cancer1.0MTT Assay[2]
Pladienolide BNUGC-4Gastric Cancer1.1MTT Assay[2]
H3B-8800K562 (SF3B1 WT)CML>25Cell Viability[3]
H3B-8800K562 (SF3B1 K700E)CML (Engineered)~50Cell Viability[3][4]
H3B-8800HNT-34 (SF3B1 K700E)AMLNot specifiedIn vivo efficacy[4]

Note: IC50 values can vary based on the assay method, cell line origin, and incubation time.

Table 2: Examples of Gene-Specific Splicing Alterations Induced by SF3b Inhibitors

Gene TargetSplicing EventEffectMethodReference
Dystrophin (Exon 45)Exon Skipping~80% of transcripts show exon 45 deletion with specific AOsRT-PCR[5]
MBD4, MAP3K7Canonical & Aberrant SplicingDose-dependent modulation of mature and pre-mRNA levelsTLDA[4]
DNAJB1Unspliced TranscriptIncreased levels of unspliced pre-mRNAqPCR[1]
Multiple GenesIntron RetentionGlobal increase in intron retention eventsRNA-Seq[6]

Experimental Workflow Overview

A typical experimental workflow to characterize this compound involves a multi-faceted approach, starting from basic cytotoxicity assessment to in-depth transcriptomic analysis, and finally, validation at the protein level.

G cluster_assays Downstream Assays cluster_analysis Analysis & Validation cluster_data Data Interpretation start Cell Culture (Cancer Cell Lines) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction ic50 Determine IC50 Values viability->ic50 rnaseq RNA-Sequencing rna_extraction->rnaseq western Western Blot protein_extraction->western conclusion Correlate Splicing Changes with Phenotype ic50->conclusion splicing_analysis Differential Splicing Analysis rnaseq->splicing_analysis rtqpcr RT-qPCR Validation protein_analysis Protein Expression Changes western->protein_analysis splicing_analysis->rtqpcr splicing_analysis->conclusion protein_analysis->conclusion

Caption: Overall experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in all wells should be consistent and non-toxic (e.g., <0.1%).

  • Remove the medium and add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the splicing machinery using nuclear extracts and a pre-mRNA substrate.

Materials:

  • HeLa nuclear extract

  • Radiolabeled (³²P-UTP) pre-mRNA substrate (e.g., MINX or adenovirus major late)

  • This compound

  • Splicing reaction buffer components (ATP, MgCl₂, KCl, DTT, Creatine Phosphate)

  • Proteinase K

  • Urea-polyacrylamide gels (e.g., 6-8%)

  • TBE buffer

  • Formamide loading dye

  • Phosphorimager system

Procedure:

  • Reaction Assembly: On ice, assemble splicing reactions in a final volume of 25 µL. A typical reaction contains ~40-50% nuclear extract, 1 mM ATP, 3 mM MgCl₂, and other buffer components.

  • Inhibitor Addition: Add this compound (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control. Pre-incubate the extract with the inhibitor for 10-15 minutes on ice.

  • Initiate Splicing: Add ~10-20 fmol of ³²P-labeled pre-mRNA substrate to each reaction to start.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30-90 minutes).

  • RNA Extraction: Stop the reaction by adding Proteinase K solution and incubate at 37°C for 15-30 minutes. Perform phenol:chloroform extraction followed by ethanol precipitation to isolate the RNA.

  • Gel Electrophoresis: Resuspend the RNA pellet in formamide loading dye, denature at 95°C for 5 minutes, and load onto a denaturing urea-polyacrylamide gel.

  • Visualization: Run the gel until the dye front reaches the bottom. Dry the gel and expose it to a phosphor screen.

  • Analysis: Visualize and quantify the bands corresponding to pre-mRNA, mRNA, and splicing intermediates using a phosphorimager. Calculate splicing efficiency as the ratio of mRNA to the total of mRNA and pre-mRNA.

Protocol 3: RNA-Sequencing and Analysis

RNA-Seq provides a global, unbiased view of splicing alterations induced by this compound.

Procedure:

  • Cell Treatment & RNA Extraction: Treat cells with this compound at a relevant concentration (e.g., near the IC50) and for a specific duration (e.g., 24 hours). Include vehicle-treated controls. Harvest cells and extract total RNA using a high-quality RNA isolation kit. Ensure high RNA integrity (RIN > 8.0).

  • Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA. This typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess raw read quality.

    • Alignment: Align reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify alternative splicing events (exon skipping, intron retention, alternative 3'/5' splice sites) between this compound-treated and control samples.

    • Visualization: Use tools like Sashimi plots to visualize splicing patterns for specific genes of interest.

G cluster_output Analysis Output raw_data Raw Sequencing Reads (.fastq) qc Quality Control (FastQC) raw_data->qc align Alignment to Genome (STAR) qc->align aligned_reads Aligned Reads (.bam) align->aligned_reads analysis Differential Splicing Quantification (rMATS) aligned_reads->analysis events Splicing Event Tables (Exon Skipping, Intron Retention, etc.) analysis->events plots Sashimi Plots (Visualization) analysis->plots pathway Pathway Analysis of Affected Genes analysis->pathway

Caption: Bioinformatic workflow for RNA-Seq analysis.
Protocol 4: Western Blot Analysis

Western blotting is used to validate the downstream consequences of splicing inhibition at the protein level. For example, to confirm the downregulation of a protein whose transcript is aberrantly spliced.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system (wet or semi-dry)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and a loading control like GAPDH or ß-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the target protein signal to the loading control.

References

preparing FR-900137 stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 is an antibiotic produced by the bacterium Streptomyces unzenensis.[1][2] As a member of the phosphonate class of antibiotics, it exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for use in laboratory research settings. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in biological assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₈H₂₀N₃O₄P[3][4]
Molecular Weight 253.23 g/mol [3][4]
Appearance White solid powder[1][3][4]
Purity >98% (typical)[3]
Primary Solvent Dimethyl sulfoxide (DMSO)
Long-term Storage -20°C[3]
Short-term Storage 0 - 4°C (Dry, dark)[3]

Mechanism of Action and Signaling Pathway

This compound is a phosphonate antibiotic.[2][5] While the specific molecular target of this compound has not been definitively elucidated in the available literature, antibiotics of this class, such as fosfomycin, are known to inhibit bacterial cell wall biosynthesis.[6][7] The proposed mechanism involves the inhibition of key enzymes in the early stages of peptidoglycan synthesis. Phosphonopeptides, which share structural similarities, have been shown to be actively transported into the bacterial cell where they inhibit enzymes such as D-Ala-D-Ala synthetase and alanine racemase, crucial for building the peptidoglycan layer.[8]

The following diagram illustrates a generalized pathway for the inhibition of bacterial cell wall synthesis by phosphonate antibiotics.

Bacterial_Cell_Wall_Synthesis_Inhibition General Mechanism of Phosphonate Antibiotic Action cluster_outside Outside Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Bacterial Cytoplasm FR900137_ext This compound Transport Active Transport FR900137_ext->Transport FR900137_int This compound Transport->FR900137_int Enzyme Peptidoglycan Synthesis Enzymes (e.g., MurA, Alanine Racemase) FR900137_int->Enzyme Inhibition Precursors Cell Wall Precursors Enzyme->Precursors Peptidoglycan Peptidoglycan Synthesis Enzyme->Peptidoglycan Blocks Synthesis Precursors->Peptidoglycan CellWall Intact Cell Wall Peptidoglycan->CellWall Lysis Cell Lysis

Inhibition of Bacterial Cell Wall Synthesis.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL), sterile

  • Pipette and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 1 mL x 253.23 g/mol = 2.5323 mg

  • Weigh this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 2.53 mg of this compound powder directly into the tube. Record the exact weight.

  • Calculate the required volume of DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 253.23 ( g/mol )] / 10 (mmol/L)

  • Dissolve the compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid overheating.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, place the aliquots at -20°C. For short-term storage (days to weeks), store at 4°C, protected from light.

Note on Solubility: If the exact solubility of a particular batch of this compound is unknown, it is recommended to perform a solubility test by starting with a small amount of solvent and gradually adding more until the compound is fully dissolved to determine the maximum practical stock concentration.

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing the this compound stock solution.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation Start Start Calculate 1. Calculate Mass of this compound Start->Calculate Weigh 2. Weigh this compound Calculate->Weigh Add_Solvent 3. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 4. Vortex to Dissolve Add_Solvent->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Warm Gentle Warming (if necessary) Check_Solubility->Warm No Aliquot 5. Aliquot into Tubes Check_Solubility->Aliquot Yes Warm->Dissolve Label 6. Label Aliquots Aliquot->Label Store 7. Store at -20°C Label->Store End End Store->End

Stock Solution Preparation Workflow.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before use for detailed safety information.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Dispose of waste materials according to institutional and local regulations.

References

Application Notes and Protocols: High-Throughput Screening for Splicing Modulators Using FR-900137 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a critical process in eukaryotic gene expression, and its dysregulation is implicated in numerous diseases, including cancer and genetic disorders. The spliceosome, the cellular machinery responsible for splicing, has emerged as a promising therapeutic target. Small molecules that modulate splicing, such as FR-900137 and its analogs (e.g., Spliceostatin A, Pladienolide B), represent a compelling class of potential therapeutics. These molecules typically target the SF3b complex, a sub-unit of the U2 small nuclear ribonucleoprotein (snRNP) particle, leading to the inhibition of splicing.

High-throughput screening (HTS) is a powerful methodology for identifying and characterizing novel splicing modulators from large compound libraries. This document provides detailed application notes and protocols for utilizing HTS to discover and evaluate compounds that, like this compound, target the spliceosome.

Mechanism of Action: SF3B1 Inhibition

This compound and its derivatives are potent inhibitors of the SF3B1 protein, a core component of the spliceosome.[1][2] By binding to the SF3b complex, these inhibitors stall the spliceosome at an early stage of assembly, preventing the formation of a catalytically active complex.[3][4] This interference with the splicing machinery leads to the accumulation of unspliced pre-mRNA, intron retention, or the use of cryptic splice sites, ultimately resulting in aberrant mRNA transcripts and cellular apoptosis, particularly in rapidly dividing cancer cells.[2][5]

cluster_0 Spliceosome Assembly cluster_1 Inhibition by this compound Analogs Pre-mRNA Pre-mRNA A_Complex A_Complex Pre-mRNA->A_Complex U1, U2 snRNPs U1_snRNP U1_snRNP U2_snRNP U2_snRNP U4_U6_U5_tri-snRNP U4_U6_U5_tri-snRNP B_Complex B_Complex A_Complex->B_Complex tri-snRNP U2_snRNP_Binding_to_Branch_Point U2 snRNP binding to branch point is blocked C_Complex C_Complex B_Complex->C_Complex Catalysis Spliced_mRNA Spliced_mRNA C_Complex->Spliced_mRNA This compound This compound SF3B1 SF3B1 This compound->SF3B1 Binds to SF3B1->U2_snRNP_Binding_to_Branch_Point Inhibits

Caption: Mechanism of SF3B1 Inhibition by this compound Analogs.

High-Throughput Screening Strategies

Several HTS assays can be employed to identify and characterize splicing modulators. The choice of assay depends on the specific research question, available resources, and desired throughput.

In Vitro Splicing Assays

These assays directly measure the biochemical process of splicing using cell-free extracts and a labeled pre-mRNA substrate. They are valuable for identifying compounds that directly interact with the spliceosome machinery.

Workflow for a Quantitative In Vitro Splicing Assay:

Start Start Plate_Compounds Plate Test Compounds (e.g., in 384-well plates) Start->Plate_Compounds Add_Splicing_Mix Add Splicing Reaction Mix (HeLa nuclear extract, biotinylated pre-mRNA, ATP) Plate_Compounds->Add_Splicing_Mix Incubate Incubate at 30°C Add_Splicing_Mix->Incubate Capture_RNA Transfer to Streptavidin-Coated Plates (Capture biotinylated RNA) Incubate->Capture_RNA Detect_Spliced_Product Detect Spliced mRNA (e.g., using EJC antibody and HRP-conjugated secondary) Capture_RNA->Detect_Spliced_Product Measure_Signal Measure Luminescence/Fluorescence Detect_Spliced_Product->Measure_Signal Analyze_Data Data Analysis (Calculate IC50 values) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow of a High-Throughput In Vitro Splicing Assay.

Cell-Based Reporter Assays

Cell-based assays utilize engineered reporter genes that produce a measurable signal (e.g., fluorescence or luminescence) upon a specific splicing event. These assays provide insights into a compound's activity within a cellular context, accounting for cell permeability and metabolism. Dual-fluorescence or dual-luciferase reporters are commonly used to normalize for cell viability and transfection efficiency.[6][7][8][9]

Logical Flow of a Dual-Fluorescence Reporter Assay:

Reporter_Construct Dual-Fluorescence Reporter Construct Transfect_Cells Transfect Cells Reporter_Construct->Transfect_Cells Add_Compound Add Test Compound Transfect_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Fluorescence Measure Fluorescence (e.g., GFP and RFP) Incubate->Measure_Fluorescence Calculate_Ratio Calculate GFP/RFP Ratio Measure_Fluorescence->Calculate_Ratio Identify_Hits Identify Hits (Compounds altering the ratio) Calculate_Ratio->Identify_Hits

References

Troubleshooting & Optimization

troubleshooting FR-900137 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with FR-900137. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is an antibiotic produced by a strain of Streptomyces.[1][2][3] Its chemical structure has been identified as methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[1][2]

Summary of this compound Chemical Properties

PropertyValueSource
Chemical Formula C8H20N3O4P[4]
Molecular Weight 253.23 g/mol [4]
Appearance Solid powder[4]
CAS Number 73706-58-8[3][4]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

There is limited publicly available data on the specific solubility of this compound. However, based on its chemical structure as a derivative of L-leucine, a systematic approach to solvent selection can be undertaken. It is recommended to always start with a small amount of the compound for solubility testing.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation indicates that the compound is not fully dissolved. This can be due to using an inappropriate solvent, the concentration being too high, or a change in solvent polarity when diluting a stock solution. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic workflow to address solubility challenges with this compound.

Step 1: Initial Solvent Selection

Given that this compound is a derivative of the amino acid L-leucine, its solubility is likely influenced by pH and the polarity of the solvent. L-leucine itself is soluble in water, as well as in acidic and alkaline solutions.[5][6] Therefore, a logical starting point for solubilizing this compound is to test a range of solvents from aqueous to organic.

Recommended Starting Solvents

Solvent CategoryExamplesRationale & Considerations
Aqueous Deionized WaterStart with water as L-leucine is water-soluble.[5][6]
Aqueous Acid (e.g., 0.1 M HCl)The free amino group in the leucine moiety may be protonated, increasing solubility.
Aqueous Base (e.g., 0.1 M NaOH)The phosphonate group may be deprotonated, increasing solubility.
Organic DMSO, Ethanol, DMFDerivatives of L-leucine, such as FMOC-L-leucine, show good solubility in these organic solvents.[7]
Step 2: Experimental Protocol for Solubility Testing
  • Aliquot a small amount of your solid this compound for testing to preserve your main stock.

  • Add the selected solvent dropwise to the compound.

  • Vortex or sonicate the mixture to aid dissolution. Gentle heating may also be considered, but be mindful of potential degradation.

  • Visually inspect for any undissolved particles against a dark background.

  • If the compound dissolves, you can proceed to determine the approximate concentration. If not, proceed to the next solvent in the recommended list.

Workflow for Troubleshooting Insolubility

G cluster_0 Start: Undissolved this compound cluster_1 Step 1: Solvent Testing cluster_2 Step 2: Aiding Dissolution cluster_3 Step 3: Outcome start Insoluble Compound water Test Deionized Water start->water acid Test Dilute Acid (e.g., 0.1 M HCl) water->acid If insoluble vortex Vortex/Sonicate water->vortex base Test Dilute Base (e.g., 0.1 M NaOH) acid->base If insoluble acid->vortex dmso Test DMSO base->dmso If insoluble base->vortex ethanol Test Ethanol dmso->ethanol If insoluble dmso->vortex ethanol->vortex heat Gentle Heating vortex->heat soluble Compound Soluble heat->soluble If dissolved insoluble Compound Insoluble heat->insoluble If still insoluble

Caption: Troubleshooting workflow for this compound insolubility.

Step 3: Preparing Stock Solutions and Avoiding Precipitation

Once a suitable solvent is identified (e.g., DMSO), a concentrated stock solution can be prepared. A common issue arises when diluting a stock solution in an organic solvent into an aqueous buffer for experiments, which can cause the compound to precipitate.

Protocol for Diluting Stock Solutions:

  • Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.

  • For your experiment, perform serial dilutions of the stock solution in the same organic solvent to get closer to your final concentration.

  • Add the diluted compound dropwise to your aqueous buffer while vortexing to ensure rapid mixing and minimize local concentration gradients that can lead to precipitation.

  • Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent effects on your cells or assay.

Mechanism of Action and Signaling Pathways

Currently, the specific molecular mechanism of action for this compound as an antibiotic is not well-documented in publicly available literature. Therefore, a specific signaling pathway diagram cannot be provided at this time. The troubleshooting workflow diagram above provides a logical sequence for addressing the practical issue of insolubility.

Disclaimer: The information provided is based on the chemical structure of this compound and general principles of chemical solubility. It is essential to perform small-scale solubility tests before dissolving the entire stock of the compound. Always refer to the manufacturer's datasheet if available. All laboratory work should be conducted with appropriate safety precautions.

References

mitigating cytotoxicity of FR-900137 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR-900137. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the potent Gq protein inhibitor this compound in cell-based assays, with a specific focus on understanding and mitigating its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Gq subfamily of G proteins (Gαq, Gα11, Gα14).[1][2] It functions as a guanine nucleotide dissociation inhibitor (GDI) by binding to a hydrophobic cleft in the Gαq subunit.[3][4] This action stabilizes the inactive, GDP-bound state of the G protein, preventing its activation by G protein-coupled receptors (GPCRs) and effectively silencing downstream signaling cascades.[1][3][4]

Q2: Why am I observing high cytotoxicity in my cell-based assays with this compound?

A2: High cytotoxicity can stem from several factors. Firstly, the on-target inhibition of Gq signaling can itself be cytotoxic or cytostatic to certain cell lines that rely on this pathway for survival and proliferation. Secondly, off-target effects, although this compound is highly selective, cannot be entirely ruled out, especially at high concentrations. Lastly, experimental parameters such as excessive compound concentration, prolonged incubation times, or suboptimal cell health can exacerbate cytotoxicity.[5][6] A 72-hour incubation is often used to maximize detection of cytotoxic effects, but shorter durations may be sufficient and less toxic.[5][6]

Q3: How can I distinguish between specific (on-target) cytotoxicity and non-specific (off-target) effects?

A3: Differentiating between on-target and off-target effects is crucial. One key strategy is to determine the compound's Selectivity Index (SI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (EC50).[5] A high SI value suggests that the desired inhibitory effect occurs at concentrations well below those that cause general cytotoxicity. Additionally, rescue experiments can be informative. For instance, overexpressing a downstream effector of the Gq pathway might rescue the cells from the cytotoxic effects, confirming an on-target mechanism.

Q4: What are the initial steps to troubleshoot high variability in my cytotoxicity results?

A4: High variability often points to technical inconsistencies in the assay setup. Key areas to check include:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded across all wells by using a cell counter.[5]

  • Edge Effects: Avoid using the outer wells of multi-well plates, as they are prone to evaporation.[5][6][7] Filling them with sterile media or PBS can help mitigate this.[5]

  • Compound Precipitation: Visually inspect for any compound precipitation in the culture media, which can lead to inconsistent cell exposure.[5] Adjusting the solvent or concentration may be necessary.[5]

  • Cell Health: Use cells that are healthy, within a low passage number, and free from contamination.[5]

Troubleshooting Guide: Mitigating Cytotoxicity

If you are encountering unacceptable levels of cell death in your experiments, follow this guide to systematically troubleshoot and optimize your assay conditions.

Step 1: Optimize Compound Concentration and Incubation Time

The most direct way to reduce cytotoxicity is to adjust the exposure conditions.

  • Dose-Response Curve: Perform a full dose-response experiment to determine the CC50 (50% Cytotoxic Concentration) and EC50 (50% Effective Concentration) values. For initial screening, a wide concentration range (e.g., nanomolar to high micromolar) is recommended.[5] This will help you identify a therapeutic window where Gq inhibition is achieved with minimal cell death.

  • Time-Course Experiment: The duration of exposure significantly impacts cytotoxicity.[5] Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the minimum time required to observe the desired biological effect. Shorter incubation periods can often reduce toxicity while preserving the on-target activity.[5]

Step 2: Evaluate and Select Appropriate Cell Lines

The cytotoxic effects of a compound can be highly cell-line specific.[5]

  • Cell Line Screening: If possible, test this compound in a panel of different relevant cell lines. You may identify a model system that is less susceptible to its cytotoxic effects while still being suitable for your research question.

  • Consider Cell Density: The density at which cells are seeded can influence their susceptibility to toxic compounds.[5] Determine the optimal seeding density for your specific cell line and assay.

Step 3: Refine Assay Protocol and Choice of Assay

The method used to measure cytotoxicity can influence results.

  • Assay Type: Several types of cytotoxicity assays are available, each measuring a different aspect of cell health.[8]

    • Metabolic Assays (e.g., MTT, WST-1): Measure metabolic activity, which is a proxy for cell viability.[6][9]

    • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): Measure the release of intracellular components or dye exclusion, indicating compromised cell membranes.[7][8]

    • Apoptosis Assays (e.g., Caspase 3/7): Specifically measure programmed cell death.[8][10]

  • Protocol Consistency: Ensure that all steps, from cell seeding to reagent addition and incubation times, are performed consistently across all plates and experiments.

Step 4: Consider Structural Analogs

This compound is structurally similar to YM-254890, another potent Gq inhibitor.[11][12] While both are effective, they have different physicochemical properties that may translate to different cytotoxic profiles.[11][12]

  • Comparative Analysis: If cytotoxicity with this compound remains a persistent issue, consider testing YM-254890 as an alternative. YM-254890 is less lipophilic and has a shorter residence time at the Gq protein, which might result in a different toxicity profile in your specific cell model.[11]

Quantitative Data Summary

The following tables provide a summary of key parameters for this compound and its structural analog, YM-254890, to aid in experimental design and compound selection.

Table 1: Physicochemical and Pharmacokinetic Properties of Gq Inhibitors [11]

PropertyFR-900359 (FR)YM-254890 (YM)Implication for Cell-Based Assays
Lipophilicity (logD) 2.91.8Higher lipophilicity of FR may lead to better cell permeability but also potentially higher non-specific binding and toxicity.
Plasma Protein Binding (%) 77.398.7In assays with serum, less free fraction of YM is available, potentially affecting its effective concentration.
Target Residence Time (min) 92.13.8FR's pseudo-irreversible binding leads to prolonged Gq inhibition, which could contribute to higher cumulative cytotoxicity over time.
Aqueous Solubility Relatively HighLower than FRFR's higher solubility may reduce issues with compound precipitation in aqueous media.

Table 2: Example Cytotoxicity and Efficacy Values

CompoundCell LineAssayParameterValueReference
FR-900359mPASMCsProliferation AssayIC50 (vs. PDGF/5-HT)~10 nM[2]
YM-254890HCAECCa2+ MobilizationIC50 (vs. UTP)~30 nM[13]
Generic CompoundJ774A.1WST-1 AssayLD50 (Silver Nitrate)~1.5 µg/mL[9]
Generic CompoundL5178YGrowth InhibitionIC50 (5-fluorouridine)< 1.5 µM[14]

Note: Specific CC50/IC50 values for this compound are highly dependent on the cell line and assay conditions. Researchers must determine these values empirically for their own systems.

Experimental Protocols

Protocol 1: LDH Release Cytotoxicity Assay

This protocol measures the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged membranes.[8][15]

Materials:

  • Cells of interest

  • 96-well clear-bottom, opaque-walled plates

  • This compound stock solution (in appropriate solvent, e.g., DMSO)

  • Complete culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (positive control, usually included in kit)

  • Vehicle control (e.g., DMSO)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also prepare a vehicle control with the highest concentration of solvent used.

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Controls: Include wells for:

    • No Treatment Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent.

    • Maximum LDH Release Control: Treat cells with lysis buffer 30 minutes before the endpoint.[7]

    • Medium Only Control: Wells with no cells to measure background LDH activity.[7]

  • Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C.[7]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.[7]

  • LDH Measurement: Transfer a portion of the supernatant from each well to a new plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Data Acquisition: Incubate as specified in the kit protocol (usually 15-30 minutes) protected from light, then add the stop solution.[5] Measure the absorbance at the recommended wavelength using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the positive (fully lysed) and negative (untreated) controls. Plot the results to determine the CC50 value.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6]

Materials:

  • Cells of interest

  • 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 from the LDH Assay Protocol.

  • Incubation: Incubate for the desired period (e.g., 48-72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate for 10 minutes at room temperature to ensure complete dissolution.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the concentration at which cell viability is reduced by 50%.

Visualized Workflows and Pathways

Gq Signaling Pathway and this compound Inhibition

Gq_Pathway GPCR GPCR (Activated) Gq_inactive Inactive Gq Complex (Gαq-GDP-Gβγ) GPCR->Gq_inactive Activates Gq_active Active Gq (Gαq-GTP) Gq_inactive->Gq_active Gbg Gβγ PLC PLCβ Gq_active->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC FR This compound FR->Gq_inactive  Inhibits GDP Release  (Stabilizes Inactive State)

Caption: Gq signaling pathway with the inhibitory action of this compound.

General Cytotoxicity Assay Workflow

Cytotoxicity_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed adhere 2. Allow Cells to Adhere (e.g., Overnight) seed->adhere treat 3. Treat with this compound (Serial Dilutions & Controls) adhere->treat incubate 4. Incubate (Specified Time, e.g., 48h) treat->incubate add_reagent 5. Add Assay Reagent (e.g., LDH Substrate, MTT) incubate->add_reagent read 6. Measure Signal (Absorbance/Fluorescence) add_reagent->read analyze 7. Analyze Data (Calculate % Cytotoxicity/Viability) read->analyze end End (Determine CC50) analyze->end

Caption: A generalized workflow for performing a cell-based cytotoxicity assay.

Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Workflow action action result result start Start: High Cytotoxicity Observed q1 Are Controls (Vehicle, Untreated) Behaving as Expected? start->q1 a1_no Check Cell Health, Seeding Density & Reagents q1->a1_no No q2 Is Cytotoxicity Still High at Effective Concentration (EC50)? q1->q2 Yes a1_no->q1 Re-test a2_yes Reduce Incubation Time (Time-Course Experiment) q2->a2_yes Yes r_ok Problem Resolved q2->r_ok No q3 Is Cytotoxicity Still an Issue? a2_yes->q3 a3_yes Test Alternative Cell Lines q3->a3_yes Yes q3->r_ok No q4 Problem Persists? a3_yes->q4 a4_yes Consider Structural Analog (e.g., YM-254890) q4->a4_yes Yes q4->r_ok No

Caption: Decision tree for troubleshooting excessive cytotoxicity with this compound.

References

identifying and minimizing off-target effects of FR-900137

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of FR-900137, a potent inhibitor of Gαq/11 proteins.

Frequently Asked Questions (FAQs)

1. What is the primary on-target activity of this compound?

This compound is a selective inhibitor of the Gq/11 family of G proteins. It binds to Gαq and Gα11 subunits, preventing the exchange of GDP for GTP and thereby blocking their activation. This inhibition prevents the subsequent activation of downstream effector proteins such as phospholipase C (PLC), which in turn blocks the production of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG).

2. What are the known off-target effects of this compound?

Currently, there is limited publicly available data detailing specific off-target proteins of this compound. Due to its high potency and selectivity for Gq/11, off-target effects are generally observed at higher concentrations. To ensure the specificity of your experimental results, it is crucial to use the lowest effective concentration of this compound and to perform appropriate control experiments. Potential off-target effects can be investigated using techniques such as kinome scanning and proteomic profiling.

3. How can I confirm that the observed effects in my experiment are due to Gq/11 inhibition?

To confirm that the effects of this compound in your experiments are on-target, you can perform several validation experiments:

  • Rescue Experiments with a Drug-Resistant Gαq Mutant: A powerful method is to use a Gαq mutant that is resistant to this compound inhibition.[1][2] By expressing this mutant in your cells, you can determine if the effects of this compound are abolished, which would strongly indicate on-target activity.

  • Downstream Pathway Analysis: Measure the levels of downstream second messengers of Gq/11 signaling, such as inositol monophosphate (IP1), the stable metabolite of IP₃, or monitor intracellular calcium mobilization. A decrease in these signaling events upon this compound treatment would support an on-target mechanism.

  • Use of Structurally Unrelated Gq/11 Inhibitors: If available, using another selective Gq/11 inhibitor with a different chemical structure can help confirm that the observed phenotype is due to the inhibition of the pathway and not a specific off-target effect of this compound.

4. What concentration of this compound should I use in my experiments?

The optimal concentration of this compound will depend on the specific cell type and the experimental conditions. It is recommended to perform a dose-response curve to determine the minimal effective concentration that inhibits Gq/11 signaling without causing toxicity. Based on published data, concentrations in the low nanomolar range are often sufficient to inhibit Gq/11.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect of this compound observed. Inactive compound.Verify the integrity and activity of your this compound stock.
Low receptor expression or Gq/11 coupling.Confirm the expression of the Gq/11-coupled receptor and its coupling to the Gq/11 pathway in your cell system.
Insufficient drug concentration.Perform a dose-response experiment to determine the optimal concentration.
High cell toxicity observed. Off-target effects at high concentrations.Lower the concentration of this compound. Determine the cytotoxic concentration using a cell viability assay.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
Variability in experimental results. Inconsistent cell culture conditions.Maintain consistent cell passage number, density, and growth conditions.
Instability of this compound.Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Suspected off-target effects. Use of excessively high concentrations.Use the lowest effective concentration determined from a dose-response curve.
Compound interacting with other cellular components.Perform control experiments, including using a negative control compound and a drug-resistant Gαq mutant if possible. Consider performing a kinome scan or proteomic profiling to identify potential off-target proteins.

Quantitative Data Summary

The following table summarizes the reported potency of this compound against Gq/11 and its selectivity over other G protein families.

Target Assay IC₅₀ / EC₅₀ Reference
GαqGTPγS binding~75 nM
Gα11Cell-basedLow nM range
GscAMP accumulationNo significant inhibition
GicAMP accumulationNo significant inhibition

Note: IC₅₀/EC₅₀ values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols

IP-One HTRF Assay for Inositol Monophosphate (IP1) Accumulation

This protocol describes the measurement of IP1, a stable downstream metabolite of the Gq/11 signaling pathway, using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[3][4][5][6][7]

Materials:

  • Cells expressing the Gq/11-coupled receptor of interest

  • This compound

  • Agonist for the receptor of interest

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer)

  • Assay plate (384-well, white)

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed cells into a 384-well white assay plate at a predetermined optimal density and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add this compound dilutions to the cells and incubate for the desired pre-treatment time.

  • Agonist Stimulation:

    • Prepare the agonist at the desired concentration in the stimulation buffer provided in the kit.

    • Add the agonist to the wells and incubate for the recommended time to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate antibody to each well.

    • Incubate at room temperature for 1 hour to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor (cryptate) and acceptor (d2).

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and determine the IP1 concentration based on a standard curve.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration, a key event downstream of Gq/11 activation, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing the Gq/11-coupled receptor of interest

  • This compound

  • Agonist for the receptor of interest

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS containing a low concentration of Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Treatment: Add this compound at the desired concentrations to the wells and incubate for the appropriate pre-treatment time.

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of dual excitation (typically 340 nm and 380 nm) and single emission (around 510 nm).

    • Record a baseline fluorescence reading.

    • Inject the agonist into the wells and immediately begin recording the fluorescence changes over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). The change in this ratio is proportional to the change in intracellular calcium concentration.

Off-Target Identification using Proteomic Profiling

This protocol provides a general workflow for identifying potential off-target proteins of this compound using a chemical proteomics approach.[8][9][10][11][12]

Materials:

  • Cell line of interest

  • This compound

  • Affinity-tagged this compound analog (or use of a label-free method)

  • Affinity resin (e.g., streptavidin beads if using a biotin-tagged analog)

  • Lysis buffer

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Probe Synthesis (if applicable): Synthesize an analog of this compound that incorporates an affinity tag (e.g., biotin) and a photo-reactive crosslinker, while retaining its inhibitory activity.

  • Cell Treatment and Lysis:

    • Treat cells with the affinity-tagged this compound analog (or the untagged compound for label-free methods).

    • Expose cells to UV light to induce crosslinking (if using a photo-reactive probe).

    • Lyse the cells to release the proteins.

  • Affinity Purification:

    • Incubate the cell lysate with an affinity resin to capture the probe-protein complexes.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the resin.

    • Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the this compound probe compared to control experiments.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gαq/11 GPCR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Agonist Agonist Agonist->GPCR Activates FR900137 This compound FR900137->Gq Inhibits ER->Ca2 Releases

Caption: Canonical Gq/11 signaling pathway and the point of inhibition by this compound.

Off_Target_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis & Validation start Start: Suspected Off-Target Effect proteomics Chemical Proteomics (e.g., Affinity Pulldown) start->proteomics kinome Kinome Scan start->kinome phenotypic Phenotypic Screening start->phenotypic identify Identify Potential Off-Target Hits proteomics->identify kinome->identify phenotypic->identify validate Validate Hits (e.g., Western Blot, Functional Assays) identify->validate confirm Confirm Off-Target Interaction validate->confirm

Caption: General workflow for identifying potential off-target effects of small molecules.

On_Target_Validation_Logic start Start: Observe Cellular Phenotype with this compound question1 Is the phenotype abolished by a drug-resistant Gαq mutant? start->question1 question2 Does this compound inhibit downstream Gq signaling (e.g., IP1, Ca²⁺)? question1->question2 Yes conclusion_off Conclusion: Potential Off-Target Effect question1->conclusion_off No conclusion_on Conclusion: On-Target Effect question2->conclusion_on Yes question2->conclusion_off No

Caption: Logical workflow for validating the on-target effects of this compound.

References

optimizing incubation time for FR-900137 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Limited information is publicly available for the antibiotic FR-900137, which restricts the creation of a detailed technical support center for optimizing incubation time. Discovered in 1980, this compound is an antibiotic produced by the bacterium Streptomyces unzenensis.[1] While its chemical structure is known, extensive research on its specific mechanism of action, the signaling pathways it affects, and detailed protocols for optimizing its use in experimental settings are not readily found in public scientific literature.

Our comprehensive search for information did not yield specific data to construct detailed troubleshooting guides, frequently asked questions (FAQs), or in-depth experimental protocols related to the optimization of incubation time for this compound treatment. The available information primarily focuses on its discovery, structure, and general antibacterial properties.

General Information on this compound

Based on the limited available data, here is a summary of what is known about this compound:

FeatureDescription
Type of Compound Antibiotic
Producing Organism Streptomyces unzenensis[1]
Chemical Structure Methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate[2][3]
Antibacterial Spectrum Broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1]

Hypothetical Troubleshooting and Considerations

Given the lack of specific data for this compound, we can provide some general guidance for optimizing incubation time with a novel antibiotic, based on standard laboratory practices. These are general principles and would require experimental validation for this compound.

Potential Issues in Optimizing Incubation Time:

  • Low Efficacy: The antibiotic may not be effective at the tested concentrations and incubation times.

  • Toxicity to Host Cells: In cell-based assays, the antibiotic could be toxic to the host cells at the concentrations required for antibacterial activity.

  • Variability in Results: Inconsistent results across experiments can make it difficult to determine the optimal incubation time.

General Experimental Workflow for Optimization:

To determine the optimal incubation time for an antibiotic like this compound, a researcher would typically perform a time-course experiment.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial cultures C Add this compound to cultures A->C B Prepare serial dilutions of this compound B->C D Incubate at different time points (e.g., 2, 4, 8, 12, 24 hours) C->D E Measure bacterial viability (e.g., OD600, CFU counting) D->E F Determine Minimum Inhibitory Concentration (MIC) at each time point E->F

Caption: A general workflow for determining the optimal incubation time of an antibiotic.

Signaling Pathways of Streptomyces-derived Antibiotics

While there is no specific information on the signaling pathways affected by this compound, antibiotics produced by Streptomyces are known to target various essential bacterial processes. The diagram below illustrates common mechanisms of action for this class of antibiotics.

G cluster_antibiotic Streptomyces-derived Antibiotic cluster_bacterium Bacterial Cell Antibiotic Antibiotic CellWall Cell Wall Synthesis Antibiotic->CellWall Inhibition ProteinSynthesis Protein Synthesis (Ribosomes) Antibiotic->ProteinSynthesis Inhibition DNASynthesis DNA/RNA Synthesis Antibiotic->DNASynthesis Inhibition

References

Technical Support Center: Troubleshooting FR-900137 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR-900137 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this class of spliceosome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product that functions as a potent inhibitor of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. It belongs to a family of compounds, including pladienolide B and spliceostatin A, that specifically target the SF3B1 (Splicing Factor 3b Subunit 1) protein.[1][2][3][4] SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which is crucial for recognizing the branch point sequence within an intron during the early stages of spliceosome assembly.[2][5] By binding to SF3B1, this compound and its analogs can stall the spliceosome at various stages, leading to an accumulation of unspliced or aberrantly spliced mRNA.[2][5][6] This disruption of normal splicing can induce cell cycle arrest, apoptosis, and other cellular stress responses.[1][7]

Q2: I am observing high variability in cell viability assays with this compound. What are the potential causes?

Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) are a common issue. Several factors can contribute to this variability:

  • Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to spliceosome inhibitors. This can be due to factors like the presence of SF3B1 mutations, the cellular context, and the expression levels of other splicing factors.[8] For instance, cells with mutations in SF3B1 may be more sensitive to the effects of these inhibitors.

  • Compound Stability and Handling: this compound and its analogs are complex natural products. Ensure proper storage conditions (typically at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock solution for each experiment.

  • Assay Duration and Endpoint: The cytotoxic effects of spliceosome inhibitors can be time-dependent. An incubation time that is too short may not be sufficient to induce a measurable decrease in viability. Conversely, very long incubation times can lead to secondary effects not directly related to spliceosome inhibition. It is crucial to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.

  • DMSO Concentration: Ensure that the final concentration of the vehicle (typically DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own.

Q3: My RT-qPCR results for splicing changes are not consistent. How can I improve the reliability of my data?

Quantifying changes in alternative splicing can be challenging. Here are some key considerations for improving the consistency of your RT-qPCR results:

  • Primer Design: This is one of the most critical factors. Primers must be designed to specifically amplify either the spliced or unspliced transcript, or different splice isoforms. For detecting intron retention, one primer can be designed within the intron and the other in a flanking exon. To differentiate between exon skipping and inclusion, primers can be designed to span the exon-exon junction of the included isoform. It is essential to validate primer specificity through melt curve analysis and gel electrophoresis.[9][10][11]

  • RNA Quality: Ensure that the RNA used for cDNA synthesis is of high quality and free of genomic DNA contamination. DNase treatment of RNA samples is highly recommended.

  • Reverse Transcription Efficiency: Variations in the efficiency of the reverse transcription step can lead to inconsistent results. Use a consistent amount of high-quality RNA for each reaction and choose a reliable reverse transcriptase.

  • Normalization: Use appropriate housekeeping genes for normalization. It is advisable to test multiple reference genes to find the most stable ones for your specific experimental conditions, as the expression of some common housekeeping genes can be affected by spliceosome inhibition.

  • Data Analysis: Calculate the relative abundance of different splice isoforms consistently. One common method is the delta-delta Ct method, comparing the levels of the target splice variant to a reference gene and a control condition.[9]

Q4: I am not observing the expected downstream signaling effects after treatment with this compound. What could be the reason?

The downstream effects of SF3B1 inhibition can be complex and cell-type dependent. If you are not seeing expected changes in signaling pathways (e.g., p53 activation, mTOR inhibition), consider the following:

  • Time Course: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to capture the dynamics of the signaling response. For example, p53 stabilization may occur at earlier time points, while changes in mTOR pathway components may be observed later.

  • Cellular Context: The specific signaling pathways affected by spliceosome inhibition can vary between different cell types. The genetic background of your cells (e.g., TP53 status) will significantly influence the response.[6]

  • Western Blotting Technique: Ensure that your western blotting protocol is optimized. This includes proper protein extraction, accurate protein quantification, appropriate antibody selection and validation, and the use of suitable loading controls.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cytotoxicity Assays
Potential Cause Troubleshooting Step Rationale
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Perform a growth curve analysis for your cell line.Over-confluent or sparse cultures can respond differently to drug treatment.
Compound Potency Verify the potency of your this compound stock. If possible, compare with a new batch or a related compound like pladienolide B.Degradation of the compound can lead to a loss of activity.
Plate Edge Effects Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain humidity and minimize evaporation.Evaporation from outer wells can concentrate the drug and affect cell growth, leading to skewed results.
Assay Interference If using colorimetric or fluorometric assays, check for potential interference from the compound itself. Run controls with the compound in cell-free media.Some compounds can absorb light or fluoresce, interfering with the assay readout.
Problem 2: Difficulty in Detecting Aberrant Splicing by RT-PCR
Potential Cause Troubleshooting Step Rationale
Low Abundance of Target Transcript Increase the amount of cDNA used in the PCR reaction. Consider using a nested PCR approach for very low abundance transcripts.The target pre-mRNA or splice variant may be expressed at very low levels.
Inefficient Primer Annealing Optimize the annealing temperature in your PCR protocol using a temperature gradient.Suboptimal annealing temperatures can lead to non-specific amplification or no amplification.
Rapid Degradation of Unspliced RNA Use a shorter treatment time with this compound. Unspliced transcripts can be unstable and rapidly degraded by cellular surveillance mechanisms like nonsense-mediated decay (NMD).Capturing the accumulation of unspliced transcripts may require analysis at earlier time points.
Incorrect Gene Target Select target genes that have been previously shown to be sensitive to SF3B1 inhibition, such as DNAJB1 or RIOK3.[12][13]Not all genes are equally affected by spliceosome modulators. Using validated targets can help confirm that the compound is active in your system.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Quantitative RT-PCR (qRT-PCR) for Intron Retention
  • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for the desired time. Harvest cells and extract total RNA using a standard method. Perform DNase treatment.

  • cDNA Synthesis: Synthesize cDNA from a consistent amount of RNA using a reverse transcriptase kit.

  • Primer Design: Design a forward primer in the exon upstream of the intron of interest and a reverse primer within the intron. Design a separate primer pair for a stably expressed housekeeping gene.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, your cDNA template, and the designed primers.

  • Data Analysis: Run the qPCR and analyze the data using the delta-delta Ct method to determine the relative fold change in intron retention compared to the control.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability splicing Splicing Analysis (RT-qPCR) treatment->splicing signaling Signaling Pathway Analysis (Western Blot) treatment->signaling ic50 IC50 Determination viability->ic50 splicing_quant Quantification of Splicing Changes splicing->splicing_quant protein_exp Protein Expression Changes signaling->protein_exp signaling_pathway Downstream Signaling of SF3B1 Inhibition FR900137 This compound SF3B1 SF3B1 FR900137->SF3B1 inhibits Spliceosome Spliceosome Dysfunction SF3B1->Spliceosome disrupts p53 p53 Pathway Activation Spliceosome->p53 mTOR mTOR/ß-catenin Inhibition Spliceosome->mTOR RIGI RIG-I/IRF3 Pathway Activation Spliceosome->RIGI Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest mTOR->CellCycleArrest

References

FR-900137 degradation and stability in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the degradation and stability of FR-900137 in experimental conditions.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of phosphonate compounds, published data on related molecules, and standard pharmaceutical stability testing principles. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are the main degradation pathways?

A1: this compound, being a methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate, is susceptible to degradation primarily through hydrolysis of the phosphonate ester bond. This can occur under both acidic and basic conditions.[1][2] The carbon-phosphorus (C-P) bond is generally stable to chemical hydrolysis and thermal degradation. Other potential degradation pathways could involve the hydrazinyl moiety, particularly under oxidative or high-energy conditions.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. It is important to minimize freeze-thaw cycles.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination. Store stock solutions at -20°C or -80°C.

Q4: What factors in my cell culture medium could affect the stability of this compound?

A4: Several factors in cell culture media can influence the stability of this compound:

  • pH: The pH of the medium is a critical factor. Phosphonate esters can hydrolyze at acidic or alkaline pH.[1][2] Most cell culture media are buffered around pH 7.2-7.4, but metabolic activity of cells can cause pH shifts.

  • Temperature: Incubation at 37°C will accelerate the rate of hydrolysis compared to refrigerated conditions.

  • Enzymes: The presence of esterases or other enzymes in serum-containing media could potentially contribute to the degradation of the phosphonate ester.

  • Light: While not extensively documented for this specific molecule, many compounds are light-sensitive. It is good practice to protect solutions from light, especially during long-term experiments.

Q5: How can I determine the stability of this compound in my specific experimental setup?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to determine the concentration of this compound over time. This involves incubating the compound under your experimental conditions and analyzing samples at various time points.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

Symptom Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock solution or experimental medium.1. Verify Stock Solution Integrity: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots.2. Assess Stability in Medium: Perform a time-course experiment. Add this compound to your culture medium, incubate under experimental conditions, and test its biological activity at different time points (e.g., 0, 2, 8, 24 hours).3. Control for pH Changes: Monitor the pH of your culture medium throughout the experiment, as cellular metabolism can alter it.4. Consider Serum Effects: If using serum, test for potential enzymatic degradation by comparing stability in serum-free vs. serum-containing medium.
Precipitate formation in aqueous solutions Poor solubility or degradation leading to insoluble products.1. Check Solvent Compatibility: Ensure the final concentration of the solvent used for the stock solution (e.g., DMSO) is compatible with your aqueous medium and does not cause precipitation.2. Evaluate pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Assess solubility at the pH of your experimental buffer or medium.3. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.
Variability between experimental repeats Inconsistent handling or storage of this compound solutions. Degradation due to light exposure.1. Standardize Protocols: Ensure consistent preparation, handling, and storage of all this compound solutions.2. Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes/plates to minimize potential photodegradation.

Quantitative Data Summary

Condition General Effect on Phosphonate Ester Stability Expected Impact on this compound
Low pH (Acidic) Increased rate of hydrolysis.[2]Likely to increase the degradation rate.
High pH (Alkaline) Increased rate of hydrolysis.[2]Likely to increase the degradation rate.
Elevated Temperature Accelerates the rate of chemical degradation.[3][4]Stability will decrease at higher temperatures (e.g., 37°C vs. 4°C).
Presence of Esterases Can enzymatically cleave ester bonds.In serum-containing media, enzymatic degradation is possible.
UV/Visible Light Can induce photodegradation in susceptible molecules.[5]Potential for degradation, should be protected from light.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer or cell culture medium using HPLC.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

    • Dilute the stock solution to the final desired concentration in the aqueous buffer or cell culture medium to be tested. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solubility issues and toxicity in cell-based assays.

  • Incubation:

    • Aliquot the final solution into multiple sterile, sealed containers (e.g., HPLC vials or microcentrifuge tubes).

    • Place the containers under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect from light if photostability is not the variable being tested.

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

    • If the samples contain proteins or other components that may interfere with the analysis, perform a sample cleanup step (e.g., protein precipitation with acetonitrile or methanol).

    • Immediately analyze the samples by HPLC or store them at -80°C until analysis.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase composition will need to be optimized to achieve good separation of this compound from any potential degradation products.

    • Detection can be performed using a UV detector at an appropriate wavelength or, for higher specificity and sensitivity, a mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration or peak area of this compound as a function of time for each condition.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • If sufficient degradation is observed, the degradation rate constant and half-life (t½) can be determined.

Visualizations

Stability_Testing_Workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_exp Dilute to Final Concentration in Experimental Medium prep_stock->prep_exp aliquot Aliquot into Vials for Each Time Point and Condition prep_exp->aliquot incubate Incubate under Experimental Conditions (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample Collect Samples at Defined Time Points (e.g., 0, 2, 8, 24h) incubate->sample cleanup Sample Cleanup (if necessary, e.g., protein precipitation) sample->cleanup analyze Analyze by Stability-Indicating HPLC-UV/MS cleanup->analyze data_analysis Quantify Peak Area and Calculate % Remaining analyze->data_analysis results Determine Degradation Rate and Half-life data_analysis->results

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Hypothetical Hydrolytic Degradation of this compound FR900137 This compound (Methyl Hydrogen Ester) hydrolysis_product (2-(L-leucyl)-1-methylhydrazinyl)phosphonic acid FR900137->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) methanol Methanol FR900137->methanol Hydrolysis

Caption: Potential hydrolytic degradation pathway of this compound.

References

Technical Support Center: Troubleshooting Splicing Inhibition Assays with FR-900137

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using FR-900137 in splicing inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro and cell-based splicing assays with this compound.

Guide 1: Inconsistent or No Inhibition by this compound
Observed ProblemPotential CauseRecommended Solution
No inhibition of splicing in an in vitro assay, even at high concentrations. Inactive this compound: Compound may have degraded due to improper storage or multiple freeze-thaw cycles.Ensure proper storage of this compound stock solutions at -20°C or -80°C in a suitable solvent like DMSO.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1]
Inactive HeLa Nuclear Extract: The extract may have lost its splicing activity.Test the nuclear extract with a well-characterized control pre-mRNA substrate known to splice efficiently. If the control fails, use a fresh batch of nuclear extract.[1]
RNase Contamination: Degradation of the pre-mRNA substrate by RNases will prevent splicing.Use RNase-free reagents, plasticware, and proper aseptic techniques throughout the experiment. Include an RNase inhibitor in the reaction mix.[1][2]
Incorrect Reaction Buffer Composition: Suboptimal concentrations of ATP, MgCl₂, or other components can inhibit the splicing reaction itself.Prepare fresh reaction buffers and verify the final concentrations of all components. A typical reaction may contain 0.5-1 mM ATP and 20-40 mM Creatine Phosphate.[1]
Variable inhibition between replicate experiments. Inconsistent this compound Concentration: Inaccurate pipetting of the inhibitor, especially for serial dilutions.Use calibrated pipettes and prepare a master mix of the inhibitor dilution to add to replicate wells.
Variability in Nuclear Extract Activity: Differences between batches or aliquots of nuclear extract.Standardize the amount of nuclear extract used per reaction. If possible, use the same batch of nuclear extract for all related experiments in a study.
Solubility Issues: this compound may precipitate out of solution at the final assay concentration.Ensure the final DMSO concentration is kept low, typically below 1%, to maintain compound solubility.[1] Visually inspect for any precipitation after adding this compound to the assay buffer.
Guide 2: Issues with Cellular Splicing Assays
Observed ProblemPotential CauseRecommended Solution
High variability between replicate wells in a cell-based assay. Uneven Cell Seeding: Inconsistent cell numbers across the plate.Use a multichannel pipette for cell seeding and visually inspect plates for even cell distribution before adding the compound. Avoid using the outer wells of the plate, which are prone to evaporation.[1]
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health.Fill the outer wells of the plate with sterile water or PBS to maintain humidity.
Low assay window (signal-to-background) in a reporter assay. Low Reporter Expression: Insufficient levels of the splicing reporter to detect changes.Optimize transfection conditions to increase reporter expression. Use a reporter construct with a strong promoter.[1]
High Background Signal: Autofluorescence of the compound or cellular components.For fluorescence-based assays, measure the fluorescence of this compound alone at the working concentration to check for interference.
Cell Toxicity Obscuring Splicing Inhibition Effects. This compound concentration is too high: High concentrations of splicing inhibitors can lead to cytotoxicity.[3]Perform a dose-response curve to determine the optimal concentration of this compound that inhibits splicing without causing significant cell death within the experimental timeframe. Analogs of this compound, like Pladienolide B, have been shown to inhibit cancer cell proliferation at low nanomolar concentrations.[4][5]

Experimental Protocols

In Vitro Splicing Assay Protocol

This protocol is a general guideline for an in vitro splicing assay using HeLa cell nuclear extract and a radiolabeled pre-mRNA substrate.

1. Reaction Setup:

  • On ice, prepare a master mix containing the following components to the desired final concentration in nuclease-free water:[1][2]

    • 1 mM ATP

    • 20 mM Creatine Phosphate

    • 3.2 mM MgCl₂

    • 10-50% HeLa Nuclear Extract (optimize for each batch)

    • 1 U/µL RNase Inhibitor

    • 1 mM DTT

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.[1] Include a DMSO-only vehicle control.

  • In individual reaction tubes on ice, combine the master mix, the diluted this compound or DMSO, and the 32P-labeled pre-mRNA substrate.

2. Incubation:

  • Incubate the reactions at 30°C for 1 to 4 hours.[1] The optimal time may vary depending on the pre-mRNA substrate and nuclear extract activity.

3. RNA Extraction:

  • Stop the reaction by adding a solution containing Proteinase K and SDS, and incubate at 37°C for 15-30 minutes.[1]

  • Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA.[1]

4. Analysis:

  • Resuspend the RNA pellet in a formamide-based loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a 6% denaturing polyacrylamide gel containing 7M urea.[6]

  • Visualize the results by autoradiography.

Visualizations

Mechanism of Action of this compound

This compound and its analogs are natural products that target the SF3b complex, a core component of the U2 snRNP in the spliceosome.[7][8] They bind to the SF3B1 subunit and interfere with the recognition of the branch point adenosine (BPA) on the pre-mRNA.[8][9] This stalls the assembly of the spliceosome at an early stage (Complex A), preventing the subsequent catalytic steps of splicing.[3]

FR900137_Mechanism cluster_Spliceosome Spliceosome Assembly cluster_Inhibition Inhibition Pathway U1_snRNP U1 snRNP binds 5' splice site U2_snRNP U2 snRNP recruitment to branch point U1_snRNP->U2_snRNP pre-mRNA Complex_A Complex A formation U2_snRNP->Complex_A Complex_B Complex B formation Complex_A->Complex_B U4/U6.U5 tri-snRNP Splicing Catalytic Steps (Splicing Occurs) Complex_B->Splicing FR900137 This compound SF3b Binds to SF3b (SF3B1 subunit) FR900137->SF3b Block Inhibition of BPA Recognition SF3b->Block Block->Complex_A Stalls Assembly

Caption: Mechanism of this compound splicing inhibition.

Troubleshooting Workflow for In Vitro Splicing Assays

This workflow provides a logical sequence of steps to diagnose issues with an in vitro splicing inhibition assay.

Troubleshooting_Workflow Start Start: No/Low Inhibition Observed Check_Controls Are controls working? (No-inhibitor control shows splicing) Start->Check_Controls Check_Extract Is the nuclear extract active? (Test with control pre-mRNA) Check_Controls->Check_Extract No Check_Compound Is the compound active? (Check storage, prep fresh) Check_Controls->Check_Compound Yes Check_Buffer Is reaction buffer correct? (Verify component concentrations) Check_Extract->Check_Buffer Yes New_Extract Use a new batch of nuclear extract Check_Extract->New_Extract No New_Compound Use a fresh aliquot of this compound Check_Compound->New_Compound No Optimize_Assay Optimize Assay: - Titrate Nuclear Extract - Titrate this compound - Check for RNase contamination Check_Compound->Optimize_Assay Yes New_Buffer Prepare fresh reaction buffers Check_Buffer->New_Buffer No Check_Buffer->Optimize_Assay Yes End Problem Solved New_Extract->End New_Compound->End New_Buffer->End Optimize_Assay->End

Caption: Troubleshooting workflow for this compound assays.

References

Technical Support Center: Addressing Cellular Resistance to FR-900137 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR-900137. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cellular resistance to this potent Gq/11 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the Gαq and Gα11 subunits of heterotrimeric G proteins.[1][2][3] In cancers with activating mutations in GNAQ or GNA11, such as uveal melanoma, these G proteins are constitutively active, leading to the activation of downstream oncogenic signaling pathways.[4][5][6][7][8][9] this compound traps the mutant Gαq/11 in an inactive GDP-bound state, thereby inhibiting downstream signaling.[1][2][3]

Q2: Which signaling pathways are downstream of GNAQ/GNA11 and targeted by this compound?

The primary downstream signaling pathways activated by mutant GNAQ/GNA11 include:

  • The Hippo-YAP/TAZ pathway: This is considered a major driver of tumorigenesis in GNAQ/GNA11-mutant cancers.[4][5][6][7][8][10][11] Constitutively active Gq/11 leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ, promoting cell proliferation and survival.[2][3][12][13]

  • The MAPK/ERK pathway: This pathway is also activated by GNAQ/GNA11 and contributes to cell proliferation.[7][14][15][16]

  • The PI3K/AKT pathway: Evidence suggests that GNAQ/GNA11 can also signal through the PI3K/AKT pathway, promoting cell survival.[15][16][17]

This compound, by inhibiting Gq/11, is expected to suppress all of these downstream pathways.[2][3]

Q3: What are the known or hypothesized mechanisms of cellular resistance to this compound?

While direct studies on this compound resistance are limited, based on resistance mechanisms to other targeted therapies and the known downstream signaling, potential mechanisms include:

  • Reactivation of the YAP/TAZ pathway: This is a primary suspect for mediating resistance.[10][11] Cells may develop mechanisms to reactivate YAP/TAZ signaling despite the presence of this compound. This could occur through mutations in other Hippo pathway components or through crosstalk with other signaling pathways.[18][19]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. For instance, upregulation of receptor tyrosine kinase (RTK) signaling could reactivate the MAPK or PI3K/AKT pathways.

  • Functional redundancy of YAP and TAZ: Due to their functional redundancy, targeting only one of these proteins might not be sufficient to overcome resistance, as the other can compensate.

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the drug target: While less common for this class of inhibitors, mutations in GNAQ or GNA11 that prevent this compound binding could theoretically emerge.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential resistance to this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Decreased sensitivity (increased IC50) to this compound in cell lines over time. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve with the parental and suspected resistant cell lines to quantify the shift in IC50. 2. Analyze Signaling Pathways: Use Western blotting or other methods to assess the activity of the YAP/TAZ, MAPK, and PI3K/AKT pathways in the presence and absence of this compound. Look for pathway reactivation in the resistant cells. 3. Sequence Key Genes: Sequence GNAQ, GNA11, and key components of the Hippo pathway (e.g., LATS1/2, SAV1) to identify potential mutations. 4. Investigate Drug Efflux: Use efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored.
Heterogeneous response to this compound within a cell population. Pre-existing resistant clones within the parental population.1. Single-Cell Cloning: Isolate and expand single-cell clones from the parental population and test their individual sensitivity to this compound. 2. Characterize Subpopulations: Analyze the signaling pathways and genetic makeup of sensitive and resistant clones to identify markers of intrinsic resistance.
Initial response to this compound followed by rapid regrowth of cells. Adaptive resistance or emergence of a resistant subpopulation.1. Monitor Signaling Dynamics: Perform a time-course experiment to analyze signaling pathway activity after this compound treatment. Look for initial inhibition followed by reactivation. 2. Combination Therapy: Explore the use of combination therapies to target potential bypass pathways. For example, combine this compound with a YAP/TAZ inhibitor (e.g., verteporfin) or a MEK inhibitor.[20]

Data Presentation

Table 1: IC50 Values of this compound in Sensitive vs. Hypothetical Resistant Uveal Melanoma Cell Lines

Cell LineGenotypeIC50 (nM) of this compoundFold Resistance
OMM2.5 (Parental)GNAQ Q209L10-
OMM2.5-FRR (Resistant)GNAQ Q209L25025
92.1 (Parental)GNAQ Q209P15-
92.1-FRR (Resistant)GNAQ Q209P35023.3

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.[21][22][23][24][25]

Materials:

  • Parental cancer cell line (e.g., GNAQ/GNA11-mutant uveal melanoma cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • 96-well plates

  • Standard cell culture equipment

Procedure:

  • Determine the initial IC50:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Determine the cell viability and calculate the IC50 value.

  • Induce Resistance:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (a concentration that inhibits growth by 20%).

    • Continuously culture the cells in this medium, passaging them as they reach confluence.

    • Once the cells are growing steadily at this concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase).

    • At each concentration step, allow the cells to adapt and resume a normal growth rate before increasing the concentration again.

    • This process can take several months.

  • Confirm and Characterize Resistance:

    • Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant cell line.

    • Compare the IC50 of the resistant line to the parental line to calculate the resistance index.

    • Cryopreserve stocks of the resistant cell line at various passages.

Protocol 2: Analysis of Signaling Pathways in Resistant Cells

This protocol outlines the use of Western blotting to analyze key signaling pathways implicated in this compound resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-YAP, anti-YAP, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate parental and resistant cells and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop it with a chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).

    • Compare the phosphorylation status of key signaling proteins between parental and resistant cells, with and without this compound treatment.

Visualizations

GNAQ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR GNAQ_GNA11 GNAQ/GNA11 (Mutated/Active) GPCR->GNAQ_GNA11 PLC PLC GNAQ_GNA11->PLC Activates PI3K PI3K GNAQ_GNA11->PI3K LATS1_2 LATS1/2 (Inactive) GNAQ_GNA11->LATS1_2 Inhibits FR900137 This compound FR900137->GNAQ_GNA11 Inhibits DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression YAP_TAZ_p p-YAP/TAZ YAP_TAZ YAP/TAZ YAP_TAZ->YAP_TAZ_p Phosphorylation (Inactivation) TEAD TEAD YAP_TAZ->TEAD Translocates to Nucleus TEAD->Gene_Expression Drives

Caption: GNAQ/GNA11 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow Start Decreased Sensitivity to this compound Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Analyze_Signaling Analyze Downstream Signaling Pathways (YAP/TAZ, MAPK, PI3K/AKT) Confirm->Analyze_Signaling Pathway_Reactivation Pathway Reactivation Detected? Analyze_Signaling->Pathway_Reactivation Investigate_Upstream Investigate Upstream Activators (e.g., RTKs) Pathway_Reactivation->Investigate_Upstream Yes No_Reactivation No Obvious Pathway Reactivation Pathway_Reactivation->No_Reactivation No Combination_Therapy Consider Combination Therapy (e.g., + YAP/TAZ or MEK inhibitor) Investigate_Upstream->Combination_Therapy Check_Efflux Investigate Drug Efflux Pumps No_Reactivation->Check_Efflux Sequence_Target Sequence GNAQ/GNA11 and Hippo Pathway Genes No_Reactivation->Sequence_Target Efflux_Inhibitor Test with Efflux Pump Inhibitors Check_Efflux->Efflux_Inhibitor Identify_Mutation Identify Potential Resistance Mutations Sequence_Target->Identify_Mutation

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Technical Support Center: Optimizing FR-900137 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spliceosome inhibitor FR-900137 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound and its analogs are potent anti-tumor agents that function by inhibiting the SF3b subcomplex of the spliceosome. The spliceosome is a critical cellular machine responsible for splicing pre-mRNA. By targeting the SF3B1 protein within this complex, this compound disrupts the normal splicing process. This interference leads to an accumulation of unspliced or incorrectly spliced mRNA, which can trigger programmed cell death (apoptosis) in cancer cells.

Q2: What are the main challenges in delivering this compound in animal models?

A2: The primary challenges associated with the in vivo delivery of this compound and similar spliceosome modulators are its poor solubility and metabolic instability. These characteristics can lead to difficulties in preparing suitable formulations for administration and may result in low bioavailability and rapid clearance from the body, limiting its therapeutic efficacy.

Q3: What are the common routes of administration for this compound in animal models?

A3: The most common routes of administration for investigational compounds like this compound in preclinical animal models are intravenous (IV) injection and oral gavage. The choice of route depends on the specific experimental goals, the formulation developed, and the desired pharmacokinetic profile.

Q4: What are some potential adverse effects of spliceosome inhibitors in animal models?

A4: Spliceosome inhibitors can cause on-target toxicities in non-cancerous cells, as splicing is a fundamental process in all cells. Observed adverse effects in preclinical studies with spliceosome inhibitors have included visual toxicity. Careful monitoring of animal health, including body weight, behavior, and complete blood counts, is crucial during treatment.

Troubleshooting Guides

Formulation and Administration Issues

Problem: Precipitation of this compound during formulation preparation or upon administration.

Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound.1. Utilize co-solvents: Prepare the formulation using a co-solvent system. Common options include DMSO, PEG300, or ethanol.[1] 2. Incorporate surfactants: Add surfactants like Tween 80 or Cremophor EL to the formulation to increase solubility and prevent precipitation upon dilution in the bloodstream.[1] 3. Use cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[1] 4. Prepare a nanosuspension: For oral or intravenous administration, a nanosuspension can improve dissolution rate and bioavailability.
The pH of the vehicle is not optimal for this compound solubility.Adjust the pH of the formulation vehicle. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.[2]
The formulation is not stable at the storage temperature.Assess the stability of the formulation at different temperatures. Store the formulation under conditions that maintain its integrity.

Problem: Inconsistent dosing and variability in experimental results.

Possible Cause Troubleshooting Step
Inaccurate animal body weight measurement.Ensure accurate and recent body weight measurements for each animal before dose calculation.
Improper administration technique (oral gavage or IV injection).1. Oral Gavage: Ensure the gavage needle is of the appropriate size and is inserted correctly to avoid accidental administration into the trachea.[3][4][5] Administer the formulation slowly.[3][4] 2. IV Injection: Use appropriate restraint techniques and ensure the needle is correctly placed in the tail vein. If the compound is irritating, dilute any extravasated injection with sterile saline to minimize tissue damage.[6]
Non-homogenous suspension formulation.Vigorously vortex or sonicate the suspension immediately before each administration to ensure a uniform dose.
Pharmacokinetics and Efficacy Issues

Problem: Low bioavailability of this compound after oral administration.

Possible Cause Troubleshooting Step
Poor absorption from the gastrointestinal tract.1. Optimize the formulation: Use solubility-enhancing techniques as described above. 2. Consider alternative delivery systems: Explore the use of lipid-based formulations or nanoparticles to improve absorption.
High first-pass metabolism.Investigate the metabolic stability of this compound in liver microsomes to assess the extent of first-pass metabolism. If it is high, the intravenous route may be more appropriate for initial efficacy studies.

Problem: Lack of tumor growth inhibition in xenograft models.

Possible Cause Troubleshooting Step
Sub-optimal dosing regimen (dose and frequency).1. Dose-ranging studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[7] 2. Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate the plasma concentration of this compound with a pharmacodynamic marker of spliceosome inhibition in the tumor tissue to optimize the dosing schedule.[8]
Insufficient drug exposure at the tumor site.Analyze the concentration of this compound in tumor tissue to confirm that therapeutic levels are being achieved.
The tumor model is resistant to spliceosome inhibition.Ensure that the chosen cancer cell line is sensitive to this compound in vitro before initiating in vivo studies.

Experimental Protocols

Protocol 1: Preparation of an Intravenous Formulation of this compound

This protocol provides a starting point for formulating the poorly soluble compound this compound for intravenous administration in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution.

  • Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Pre-administration Check: Before injection, visually inspect the solution for any precipitation. It is also recommended to perform an in vitro serial dilution of the formulation in saline to assess its potential for precipitation upon injection.[1]

Protocol 2: Oral Gavage Administration of a this compound Suspension

This protocol describes the preparation of a suspension of this compound for oral administration in rats.

Materials:

  • This compound

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween 80

  • Sterile water

  • Gavage needles (appropriate size for the animal)

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) CMC-Na solution in sterile water. Add 0.1% (v/v) Tween 80 to the CMC-Na solution and mix thoroughly.

  • Prepare the Suspension: Weigh the required amount of this compound. Create a paste by adding a small amount of the vehicle. Gradually add the remaining vehicle while continuously stirring or vortexing.

  • Homogenization: Use a sonicator or homogenizer to create a fine and uniform suspension.

  • Administration:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Ensure the suspension is well-mixed immediately before drawing up the dose.

    • Use proper restraint techniques to immobilize the animal.[3]

    • Gently insert the gavage needle into the esophagus and administer the suspension slowly.[3][5]

    • Monitor the animal for any signs of distress after administration.[3]

Protocol 3: Quantification of this compound in Plasma and Tissue Samples by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound concentrations in biological matrices.

Materials:

  • Plasma or tissue homogenate samples

  • Internal standard (a structurally similar compound not present in the samples)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Plasma: Perform a protein precipitation by adding acetonitrile (typically 3 volumes) containing the internal standard to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.

    • Tissue: Homogenize the tissue in a suitable buffer. Perform protein precipitation as with the plasma samples.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.[9][10]

  • Data Analysis:

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix.[10][11][12]

Visualizations

spliceosome_inhibition cluster_nucleus Nucleus pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome SF3B1 SF3B1 Subunit Spliceosome->SF3B1 Splicing_Inhibition Splicing Inhibition Spliceosome->Splicing_Inhibition FR900137 This compound FR900137->SF3B1 Unspliced_mRNA Accumulation of Unspliced mRNA Splicing_Inhibition->Unspliced_mRNA Apoptosis Apoptosis Unspliced_mRNA->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Bioanalysis Solubility_Screen Solubility Screening (Co-solvents, Surfactants) Formulation_Prep Formulation Preparation (e.g., IV solution, Oral suspension) Solubility_Screen->Formulation_Prep Stability_Test Stability Assessment Formulation_Prep->Stability_Test Animal_Model Animal Model Selection (e.g., Xenograft) Stability_Test->Animal_Model Dosing Dosing Regimen Optimization (Dose, Frequency) Animal_Model->Dosing PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Dosing->PK_PD Efficacy Efficacy Evaluation (Tumor Growth Inhibition) PK_PD->Efficacy Sample_Collection Sample Collection (Plasma, Tissues) Efficacy->Sample_Collection LC_MS LC-MS/MS Analysis Sample_Collection->LC_MS Data_Interpretation Data Interpretation LC_MS->Data_Interpretation

Caption: Workflow for optimizing this compound delivery.

troubleshooting_logic Start Poor In Vivo Efficacy Check_Formulation Issue with Formulation? Start->Check_Formulation Check_Dosing Issue with Dosing? Check_Formulation->Check_Dosing No Solubility Improve Solubility (Co-solvents, etc.) Check_Formulation->Solubility Yes Check_PK Low Bioavailability? Check_Dosing->Check_PK No Dose_Escalation Optimize Dose/Schedule (MTD, PK/PD) Check_Dosing->Dose_Escalation Yes Check_Model Resistant Model? Check_PK->Check_Model No PK_Analysis Analyze Drug Levels (Plasma, Tumor) Check_PK->PK_Analysis Yes InVitro_Screen Confirm In Vitro Sensitivity Check_Model->InVitro_Screen Yes

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: Controlling for Secondary Effects of FR900359 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR900359 (also known as FR-900137 in some older literature) to study Gq-mediated signaling pathways. The focus is on designing well-controlled experiments and interpreting results in the context of the compound's known mechanism of action and potential downstream effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of FR900359?

FR900359 is a potent and highly selective inhibitor of the Gq subfamily of G proteins (Gαq, Gα11, and Gα14).[1][2][3] It functions by binding to a hydrophobic cleft in the Gαq subunit, preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[1][4] This action locks the Gq protein in its inactive, GDP-bound state, thereby blocking its signaling to downstream effectors.

Q2: Is FR900359 truly selective for Gq proteins? What about off-target effects?

Current research indicates that FR900359 has outstanding selectivity for the Gq/11/14 subfamily over other G protein families like Gs, Gi/o, and G12/13 under standard experimental conditions.[1][5] While no small molecule inhibitor can be guaranteed to be completely without off-target effects, extensive studies have not identified significant, direct off-target binding for FR900359. Therefore, "secondary effects" in the context of FR900359 experiments typically refer to the widespread and sometimes unexpected downstream consequences of inhibiting the entire Gq signaling pathway, rather than off-target binding to other proteins.

Q3: What are the key downstream signaling pathways inhibited by FR900359?

By inhibiting Gq, FR900359 blocks both canonical and non-canonical downstream signaling pathways. The primary canonical pathway involves the activation of Phospholipase C-β (PLC-β), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7][8] Non-canonical pathways that may be affected include those mediated by RhoGEFs and PI3K.[6]

Q4: Should I use FR900359 or YM-254890 for my experiments?

FR900359 and YM-254890 are structurally similar and are both potent, selective Gq inhibitors.[9][10] However, they have different pharmacokinetic properties that may make one more suitable for your experimental design.[9][11] FR900359 has a significantly longer residence time on the Gq protein, leading to a more prolonged inhibitory effect, which can be advantageous for long-term experiments or those involving wash-out steps.[3][11] Conversely, YM-254890 is metabolized more slowly, which may be preferable for certain in vivo studies.[3][11]

Troubleshooting and Experimental Design Guides

Issue 1: How can I be sure that the observed effect in my experiment is due to Gq inhibition?

It is crucial to include proper controls to validate that the effects of FR900359 are specifically due to its inhibition of the Gq pathway.

Suggested Controls:

  • Cell-based controls:

    • Gαq/11 Knockout Cells: The most rigorous control is to use a cell line where the Gαq and Gα11 subunits have been knocked out. In these cells, FR900359 should have no effect on the pathway you are studying.[12]

    • Rescue Experiments: In Gαq/11 knockout cells, you can transiently express wild-type Gαq to rescue the signaling pathway. The rescued pathway should then be sensitive to FR900359.

  • Pharmacological Controls:

    • Use of an inactive analog: While not commercially available, if an inactive analog of FR900359 were to be synthesized, it would serve as an excellent negative control.

  • Biochemical Controls:

    • Direct measurement of Gq pathway activation: Directly measure the downstream consequences of Gq activation, such as IP3 accumulation or intracellular calcium mobilization, to confirm that FR900359 is indeed blocking these events in your system.

Issue 2: My results are inconsistent or weaker than expected.

Several factors can contribute to variability in the effectiveness of FR900359.

Troubleshooting Steps:

  • Compound Integrity and Solubility: FR900359 is a complex macrocyclic depsipeptide. Ensure that it has been stored correctly and is fully solubilized in the appropriate solvent (typically DMSO) before use.

  • Cell Permeability: While generally cell-permeable, the efficiency of uptake can vary between cell types. You may need to optimize the concentration and incubation time for your specific cell line.

  • Presence of Gq/11/14: Confirm that your experimental system (cell line, tissue, etc.) expresses the Gq, G11, or G14 isoforms of Gα proteins. FR900359 does not inhibit Gα15/16.[1]

  • Agonist Concentration: If you are studying GPCR-mediated Gq activation, ensure you are using an appropriate concentration of the agonist to elicit a robust Gq-mediated response.

Issue 3: I am observing widespread cellular changes and am unsure how to interpret them.

Inhibition of a central signaling hub like Gq can have pleiotropic effects. For example, studies in uveal melanoma cells have shown that FR900359 can lead to cell-cycle arrest and apoptosis.[4]

Strategies for Interpretation:

  • Pathway Analysis: Use transcriptomic or proteomic approaches to get a global view of the cellular changes induced by FR900359. Pathway analysis of this data can help to identify the key downstream processes that are affected.

  • Time-course Experiments: Perform time-course experiments to distinguish between immediate, direct effects of Gq inhibition and later, secondary consequences.

  • Focus on Specific Downstream Readouts: Instead of relying on a single, global endpoint (like cell viability), measure specific markers of the pathway you are interested in.

Data Presentation

Table 1: Comparison of FR900359 and YM-254890

PropertyFR900359YM-254890Reference(s)
Primary Target Gαq, Gα11, Gα14Gαq, Gα11, Gα14[1][3]
Mechanism GDP/GTP Exchange InhibitorGDP/GTP Exchange Inhibitor[3]
Potency (pIC50) ~3-fold more potent than YM-254890-[13]
Binding Affinity (pKD) 8.45 (for radiolabeled derivative)7.96 (for radiolabeled derivative)[3][14]
Residence Time on Gαq 92.1 min3.8 min[11]
Metabolism Faster metabolism in liver microsomesSlower metabolism in liver microsomes[9][11]

Experimental Protocols & Visualizations

Key Experimental Protocol: Validating On-Target Gq Inhibition

This protocol outlines a general workflow for confirming that the observed effects of FR900359 are due to specific inhibition of Gq signaling.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Inhibition Assay cluster_2 Phase 3: Specificity Controls A Select cell line expressing a Gq-coupled GPCR of interest B Stimulate with specific agonist and measure downstream readout (e.g., Ca2+ flux, IP1 accumulation) A->B C Determine agonist EC50 B->C D Pre-incubate cells with varying concentrations of FR900359 C->D Use optimized agonist concentration E Stimulate with agonist (at EC80) D->E F Measure downstream readout E->F G Calculate FR900359 IC50 F->G H Perform inhibition assay in Gαq/11 knockout cells G->H Confirm on-target effect I Observe lack of FR900359 effect H->I J Compare FR900359 effect with a downstream inhibitor (e.g., PLC inhibitor)

Caption: Workflow for validating on-target Gq inhibition by FR900359.

Gq Signaling Pathway

The following diagram illustrates the canonical Gq signaling pathway that is inhibited by FR900359.

Gq_Signaling_Pathway GPCR Gq-Coupled Receptor (GPCR) Gq_inactive Gαq-GDP (Inactive) GPCR->Gq_inactive Agonist Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C-β (PLC-β) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream FR900359 FR900359 FR900359->Gq_inactive Inhibits GDP release

References

Validation & Comparative

Unveiling the Spliceosome's Secrets: A Comparative Guide to FR-900137 and Other Splicing Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FR-900137's effect on target gene splicing against other leading alternatives. Supported by experimental data, detailed protocols, and visual pathway diagrams, this document serves as a comprehensive resource for navigating the complex landscape of splicing modulation.

This compound and its derivatives, such as spliceostatin A, are potent inhibitors of the spliceosome, the cellular machinery responsible for editing pre-messenger RNA. These molecules exert their effects by binding to the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP). This interaction interferes with the recognition of the branch point sequence within introns, leading to alterations in splicing patterns, including intron retention and exon skipping. The therapeutic potential of these modulators is being explored in oncology, as cancer cells often exhibit aberrant splicing.

This guide will delve into the specifics of this compound's mechanism and compare its performance with other notable splicing modulators, including Pladienolide B, H3B-8800, indisulam, and antisense oligonucleotides.

Comparative Efficacy of Splicing Modulators

The following table summarizes the quantitative data on the efficacy of various splicing modulators. It is important to note that direct head-to-head comparisons across all compounds under identical experimental conditions are limited. The presented data is compiled from various studies and should be interpreted with consideration for potential inter-laboratory variability.

Compound/ModulatorTargetMechanism of ActionReported IC50/EC50Target Gene/Assay Context
This compound/Spliceostatin A SF3b complexBinds to SF3b1 subunit, inhibiting branch point recognitionPotent cytotoxic activity with IC50 values ranging from 0.6 to 3 nM against multiple human cancer cell lines.[1]In vitro cytotoxicity assays in various cancer cell lines.
Pladienolide B SF3b complexBinds to SF3b1 subunit, inhibiting spliceosome assemblyIC50 of 0.1 μM in an in vitro splicing assay.[2]In vitro splicing assay using a synthetic pre-mRNA substrate.
H3B-8800 SF3b complexBinds to SF3b complex, modulating pre-mRNA processingPreferentially inhibits the growth of cells with spliceosome mutations (e.g., SF3B1, SRSF2).[3]In vitro cell growth inhibition assays in isogenic acute myeloid leukemia (AML) cells.
Indisulam RBM39 (RNA-binding protein 39)Acts as a "molecular glue" to induce the degradation of RBM39Induces growth inhibition in neuroblastoma models in a DCAF15-dependent manner.[4]In vitro and in vivo neuroblastoma models.
Antisense Oligonucleotides (ASOs) Target pre-mRNASterically blocks the binding of splicing factors to pre-mRNAEfficacy is sequence-dependent and can be highly specific.[5][6]Various, including Duchenne muscular dystrophy and spinal muscular atrophy models.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_spliceosome Spliceosome Assembly and Inhibition Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' Splice Site Recognition U2_snRNP U2 snRNP U1_snRNP->U2_snRNP Recruitment SF3b SF3b Complex U2_snRNP->SF3b Tri-snRNP U4/U5/U6 tri-snRNP U2_snRNP->Tri-snRNP Assembly SF3b->U2_snRNP Branch Point Recognition Spliceosome Spliceosome Tri-snRNP->Spliceosome Spliced_mRNA Spliced mRNA Spliceosome->Spliced_mRNA Splicing Reaction This compound This compound / Pladienolide B / H3B-8800 This compound->SF3b Inhibition

Caption: Mechanism of this compound and related compounds on the spliceosome.

cluster_indisulam Indisulam's Mechanism of Action Indisulam Indisulam DCAF15 DCAF15 Indisulam->DCAF15 Binds RBM39 RBM39 DCAF15->RBM39 Recruits E3_Ubiquitin_Ligase E3 Ubiquitin Ligase RBM39->E3_Ubiquitin_Ligase Ubiquitination Proteasome Proteasome E3_Ubiquitin_Ligase->Proteasome Targets for Degradation RBM39 Degradation Proteasome->Degradation Altered_Splicing Altered Splicing Degradation->Altered_Splicing

Caption: Indisulam acts as a molecular glue to induce RBM39 degradation.

cluster_workflow Experimental Workflow for Splicing Analysis Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_PCR RT-PCR / qPCR cDNA_Synthesis->RT_PCR RNA_Seq RNA Sequencing cDNA_Synthesis->RNA_Seq Gel_Electrophoresis Gel Electrophoresis / Capillary Electrophoresis RT_PCR->Gel_Electrophoresis Splicing_Changes Quantification of Splicing Changes Gel_Electrophoresis->Splicing_Changes Data_Analysis Bioinformatics Analysis RNA_Seq->Data_Analysis Data_Analysis->Splicing_Changes

Caption: General workflow for analyzing the effects of compounds on splicing.

Detailed Experimental Protocols

Minigene Splicing Reporter Assay

This assay is used to assess the effect of a compound on the splicing of a specific exon.

  • Minigene Construct Preparation:

    • A minigene construct containing the target exon and flanking intronic sequences is cloned into an expression vector (e.g., pET01).[8][9] The vector typically contains constitutive exons flanking the cloning site.

    • The construct is transfected into a suitable cell line (e.g., HEK293T or HeLa cells).[10]

  • Cell Culture and Treatment:

    • Transfected cells are cultured under standard conditions.

    • Cells are treated with the test compound (e.g., this compound) at various concentrations for a specified duration. A vehicle control (e.g., DMSO) is run in parallel.

  • RNA Isolation and RT-PCR:

    • Total RNA is extracted from the treated and control cells.

    • Reverse transcription is performed to synthesize cDNA.

    • PCR is carried out using primers specific to the vector's constitutive exons. This allows for the amplification of both correctly spliced and alternatively spliced transcripts.

  • Analysis of Splicing Products:

    • The PCR products are separated and visualized by agarose gel electrophoresis or more quantitatively by capillary electrophoresis.

    • The ratio of the different splice isoforms (e.g., exon inclusion vs. exon skipping) is quantified to determine the effect of the compound.

RNA-Seq and Bioinformatics Analysis

This method provides a global view of splicing changes across the transcriptome.

  • Sample Preparation and Sequencing:

    • Cells are treated with the compound of interest and a vehicle control.

    • Total RNA is extracted, and the quality is assessed.

    • An RNA-seq library is prepared, which may include rRNA depletion and cDNA synthesis.

    • The library is sequenced using a high-throughput sequencing platform. For alternative splicing analysis, longer read lengths and higher read depth are generally recommended.[11]

  • Bioinformatics Pipeline:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: Reads are aligned to a reference genome using a splice-aware aligner such as STAR.

    • Differential Splicing Analysis: Specialized tools like rMATS, MAJIQ, or DEXSeq are used to identify and quantify differential splicing events (e.g., skipped exons, retained introns) between treated and control samples.[12][13]

    • Visualization: The results can be visualized using tools like the Integrated Genome Browser (IGB) to inspect the read coverage and junction-spanning reads for specific genes of interest.[14]

This comprehensive guide provides a foundational understanding of this compound and its alternatives in the context of splicing modulation. The provided data, diagrams, and protocols are intended to aid researchers in designing and interpreting experiments aimed at confirming the effects of these compounds on target gene splicing.

References

A Comparative Analysis of Splicing Modulators: FR901464 and Pladienolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the spliceosome has emerged as a compelling target. Its intricate role in post-transcriptional modification of RNA is fundamental to gene expression, and its dysregulation is a hallmark of various malignancies. Two potent natural products, FR901464 and Pladienolide B, have garnered significant attention for their ability to modulate spliceosome activity, demonstrating remarkable anti-tumor properties. Both compounds exert their effects by targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), albeit with distinct structural and potential efficacy profiles. This guide provides a detailed comparative analysis of FR901464 and Pladienolide B, presenting key experimental data, methodologies, and a mechanistic overview to inform research and development efforts.

General Properties and Mechanism of Action

FR901464, and its more stable and commonly studied derivative Spliceostatin A, along with Pladienolide B, are potent inhibitors of pre-mRNA splicing.[1][2] They share a common mechanism of action by binding to the SF3b complex within the spliceosome.[3][4] This interaction stalls spliceosome assembly at the A complex stage, preventing the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[5][6] The consequence is a global accumulation of unspliced pre-mRNA transcripts, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

dot

Mechanism_of_Action cluster_spliceosome Spliceosome Assembly cluster_inhibitors Inhibitors Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' SS Recognition U2_snRNP U2 snRNP A_Complex A Complex (Stalled) U2_snRNP->A_Complex BPS Recognition SF3b_Complex SF3b Complex SF3b_Complex->U2_snRNP part of B_Complex B Complex (Blocked) A_Complex->B_Complex U4/U5/U6 Recruitment FR901464 FR901464 FR901464->SF3b_Complex Binds to Pladienolide_B Pladienolide B Pladienolide_B->SF3b_Complex Binds to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with FR901464 or Pladienolide B Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Splicing_Assay 3b. In Vitro Splicing Assay Treatment->Splicing_Assay RNA_Extraction 3c. RNA Extraction Treatment->RNA_Extraction RT_PCR 4. RT-PCR Analysis of Intron Retention RNA_Extraction->RT_PCR Xenograft 1. Xenograft Model Establishment In_Vivo_Treatment 2. In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement 3. Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Ex_Vivo_Analysis 4. Ex Vivo Analysis (e.g., RT-PCR, TUNEL) Tumor_Measurement->Ex_Vivo_Analysis

References

Unveiling Protein Isoform Dynamics: A Comparative Guide to Western Blot Analysis Following FR-900137 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of Western blot analysis with alternative methods for confirming protein isoform changes induced by the splicing modulator FR-900137 and its analogs. Supported by experimental data from related compounds, this document details methodologies and visualizes key pathways and workflows.

This compound is a potent inhibitor of the spliceosome, a critical cellular machine responsible for editing pre-mRNA molecules. By targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), this compound and its analogs like Pladienolide B and Spliceostatin A can induce changes in alternative splicing, leading to the production of different protein isoforms from a single gene.[1][2] These isoform shifts can have profound effects on cellular processes, including apoptosis and cell cycle regulation. Western blot analysis is a cornerstone technique for detecting and quantifying these changes at the protein level.

Comparative Analysis of Detection Methods

While Western blotting is a widely used and accessible technique for protein analysis, other methods can also be employed to study protein isoform changes. Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the nature of the data generated.

FeatureWestern BlotMass Spectrometry (MS)2D Gel Electrophoresis
Principle Immuno-detection of specific proteins separated by size.Identification and quantification of proteins based on mass-to-charge ratio of their peptides.Separation of proteins by isoelectric point and then by mass.
Specificity High, dependent on antibody quality.[3]Very high, can identify specific peptide sequences unique to isoforms.Moderate, relies on physical properties.
Quantification Semi-quantitative to quantitative.Highly quantitative (relative and absolute).[4]Semi-quantitative.
Throughput Low to medium.High.Low.
Discovery Power Targeted, requires prior knowledge of the protein of interest.Untargeted, can identify unexpected isoform changes.Can reveal previously unknown isoforms.
Cost & Complexity Relatively low cost and complexity.High cost and complexity.Moderate cost and complexity.

Experimental Data: Protein Isoform Changes Induced by SF3b Inhibitors

Case Study 1: Pladienolide B and Mcl-1 Isoforms

Treatment of Chronic Lymphocytic Leukemia (CLL) cells with Pladienolide B has been shown to alter the splicing of the anti-apoptotic protein Mcl-1. Western blot analysis revealed a downregulation of the full-length, anti-apoptotic Mcl-1 isoform (48 kDa) and an increase in the pro-apoptotic shorter isoform.[5][6]

TreatmentCell LineTarget ProteinFull-Length Isoform (Anti-apoptotic)Short Isoform (Pro-apoptotic)Reference
Pladienolide B (100 nM)CLL CellsMcl-1DecreasedIncreased[5][6]
FD-895 (100 nM)CLL CellsMcl-1DecreasedIncreased[5][6]
Case Study 2: Pladienolide B and p73 Isoforms

In human cervical carcinoma cells, Pladienolide B treatment led to a shift in the expression of p73 isoforms. Western blot analysis demonstrated an upregulation of the pro-apoptotic TAp73 isoform and a downregulation of the anti-apoptotic ΔNp73 isoform.[7]

TreatmentCell LineTarget ProteinTAp73 Isoform (Pro-apoptotic)ΔNp73 Isoform (Anti-apoptotic)Reference
Pladienolide B (0.1, 0.5, 2 nM)HeLap73IncreasedDecreased[7]
Case Study 3: FR901464 Analogues and MCL-1 Isoforms

Synthetic analogues of FR901464, meayamycin D and meayamycin E, induced a dose-dependent decrease in the long, anti-apoptotic isoform of MCL-1 (MCL-1L) and the appearance of a new band corresponding to the shorter, pro-apoptotic isoform (MCL-1S) in HCT116 cells, as confirmed by Western blot.[8][9]

TreatmentCell LineTarget ProteinMCL-1L Isoform (Anti-apoptotic)MCL-1S Isoform (Pro-apoptotic)Reference
Meayamycin DHCT116MCL-1DecreasedIncreased[8][9]
Meayamycin EHCT116MCL-1DecreasedIncreased[8][9]

Experimental Protocols

Western Blot Analysis of Protein Isoforms

This protocol provides a general framework for analyzing protein isoform changes using Western blotting.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with this compound or a control vehicle for the specified time.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

  • Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.

  • Separate proteins on a polyacrylamide gel with a percentage appropriate for the molecular weights of the target isoforms.

  • Include a pre-stained protein ladder to monitor migration.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunodetection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. The antibody should be able to recognize all isoforms of interest or be isoform-specific, depending on the experimental design.[3]

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imager or X-ray film.

  • Quantify band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH, β-actin) to account for loading differences.

Visualizing the Process and Pathways

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

FR900137_Signaling_Pathway cluster_spliceosome Spliceosome Inhibition cluster_splicing Alternative Splicing cluster_protein Protein Expression FR900137 This compound SF3b SF3b Complex FR900137->SF3b U2_snRNP U2 snRNP SF3b->U2_snRNP component of Pre_mRNA Pre-mRNA U2_snRNP->Pre_mRNA acts on Altered_Splicing Altered Splicing Pre_mRNA->Altered_Splicing mRNA_Isoform_1 mRNA Isoform 1 Altered_Splicing->mRNA_Isoform_1 mRNA_Isoform_2 mRNA Isoform 2 Altered_Splicing->mRNA_Isoform_2 Protein_Isoform_1 Protein Isoform 1 mRNA_Isoform_1->Protein_Isoform_1 Protein_Isoform_2 Protein Isoform 2 mRNA_Isoform_2->Protein_Isoform_2 Cellular_Response Altered Cellular Response (e.g., Apoptosis) Protein_Isoform_1->Cellular_Response Protein_Isoform_2->Cellular_Response Western_Blot_Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

References

Unveiling the Transcriptomic Impact of FR-900137: A Comparative Analysis with Known Spliceosome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

FR-900137, a structurally defined antibiotic, presents a compelling case for further investigation into its mechanism of action and its broader effects on the cellular landscape. While direct transcriptomic data for this compound is not yet available, its potential impact can be contextualized by comparing it with well-characterized compounds that target fundamental cellular processes. This guide provides a comparative analysis of this compound with two potent inhibitors of the spliceosome, Pladienolide B and E7107, to offer a predictive framework for understanding its potential effects on the transcriptome.

The spliceosome, a critical molecular machine responsible for precursor messenger RNA (pre-mRNA) splicing, is an increasingly important target in drug development.[1][2] Inhibitors of the SF3B1 subunit of the spliceosome, such as Pladienolide B and E7107, have been shown to induce widespread alterations in gene expression and splicing, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] By examining the transcriptomic signatures of these compounds, we can infer the potential consequences of spliceosome inhibition and provide a roadmap for validating the effects of novel molecules like this compound.

Comparative Analysis of Transcriptomic Effects

This section details the known transcriptomic effects of the SF3B1 inhibitors Pladienolide B and E7107. While the specific effects of this compound remain to be experimentally determined, this comparison serves as a valuable reference for hypothesis generation and experimental design.

FeaturePladienolide BE7107This compound (Hypothetical)
Primary Molecular Target SF3B1 subunit of the spliceosome[3][4]SF3B1 subunit of the spliceosome[1][5][6]To be determined; potential for spliceosome interaction
Primary Transcriptomic Effect Widespread intron retention and exon skipping[7][8][9]Aberrant splicing, including exon skipping[5][10]Potential for widespread splicing alterations
Affected Cellular Processes Cell cycle arrest, apoptosis, DNA damage response, Wnt signaling[3][9][11][12]Cell cycle arrest, apoptosis, p53 pathway modulation[1][13]Potential for cell cycle arrest, apoptosis, and pathway modulation
Reported RNA-Seq Cell Lines HEK293T, K562, HeLa, various cancer cell lines[7][9][11]T-ALL cell lines, uveal melanoma cells, various cancer cell lines[12][14]To be determined
Reported Drug Concentrations 5 nM - 100 nM[7][15]1.0 - 20 nmol/L (in vitro)[1]To be determined

Experimental Protocols for RNA-Seq Data Analysis

To ensure robust and reproducible analysis of transcriptomic data for validating the effects of compounds like this compound, the following experimental protocol, based on established methodologies for SF3B1 inhibitors, is recommended.

1. Cell Culture and Treatment:

  • Select appropriate human cell lines (e.g., HEK293T for general mechanistic studies or relevant cancer cell lines for efficacy studies).

  • Culture cells to approximately 50% confluency.[15]

  • Treat cells with a range of concentrations of the test compound (e.g., this compound) and appropriate vehicle controls (e.g., DMSO). Include known SF3B1 inhibitors like Pladienolide B or E7107 as positive controls.

  • Incubate cells for a defined period (e.g., 16-24 hours) to allow for transcriptomic changes to manifest.[7][15]

2. RNA Extraction and Library Preparation:

  • Lyse cells and extract total RNA using a standard method like TRIzol.[15]

  • Assess RNA quality and integrity using a Bioanalyzer or similar instrument.

  • Perform poly(A) selection to enrich for mRNA.[7]

  • Prepare RNA sequencing libraries using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq, aiming for a sufficient read depth to detect changes in both gene expression and alternative splicing (e.g., 40-50 million paired-end reads per sample).[16]

4. Bioinformatics Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: Quantify gene expression levels using tools like featureCounts or Salmon and perform differential expression analysis using packages such as DESeq2 or edgeR.

  • Alternative Splicing Analysis: Analyze changes in splicing patterns, including intron retention and exon skipping, using tools like rMATS or MISO.[7]

  • Pathway and Functional Enrichment Analysis: Use databases such as Gene Ontology (GO) and KEGG to identify the biological pathways and functions affected by the compound.

Visualizing the Molecular Landscape

Experimental Workflow for RNA-Seq Analysis

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis cell_culture Cell Culture & Treatment rna_extraction RNA Extraction cell_culture->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Read Alignment (STAR) qc->alignment quantification Quantification alignment->quantification splicing_analysis Splicing Analysis alignment->splicing_analysis diff_exp Differential Expression quantification->diff_exp pathway_analysis Pathway Analysis diff_exp->pathway_analysis splicing_analysis->pathway_analysis

Caption: A generalized workflow for RNA-seq data analysis to validate a compound's effect on the transcriptome.

Mechanism of SF3B1 Inhibition

SF3B1_Inhibition cluster_spliceosome Spliceosome Assembly pre_mrna pre-mRNA branch_point Branch Point pre_mrna->branch_point contains u2_snrnp U2 snRNP sf3b1 SF3B1 u2_snrnp->sf3b1 contains u2_snrnp->branch_point binds sf3b1->branch_point recognizes spliceosome_complex Spliceosome Complex sf3b1->spliceosome_complex facilitates assembly of branch_point->spliceosome_complex recruits components for inhibitor SF3B1 Inhibitor (e.g., Pladienolide B, E7107) inhibitor->sf3b1 inhibits

Caption: The inhibitory action of SF3B1-targeting drugs on spliceosome assembly.

Signaling Pathways Affected by SF3B1 Inhibition

Signaling_Pathways sf3b1_inhibition SF3B1 Inhibition aberrant_splicing Aberrant Splicing sf3b1_inhibition->aberrant_splicing cell_cycle_arrest Cell Cycle Arrest aberrant_splicing->cell_cycle_arrest apoptosis Apoptosis aberrant_splicing->apoptosis dna_damage_response DNA Damage Response aberrant_splicing->dna_damage_response wnt_signaling Wnt Signaling Modulation aberrant_splicing->wnt_signaling p53_pathway p53 Pathway Modulation aberrant_splicing->p53_pathway

Caption: Key signaling pathways potentially impacted by the inhibition of the SF3B1 spliceosome component.

Conclusion

While the precise transcriptomic effects of this compound are yet to be elucidated, a comparative analysis with known SF3B1 inhibitors provides a strong foundation for future research. The methodologies and expected outcomes detailed in this guide offer a clear path forward for validating its mechanism of action and potential therapeutic applications. By leveraging the power of RNA sequencing and bioinformatics, the scientific community can systematically unravel the cellular impact of this compound and other novel compounds, accelerating the pace of drug discovery and development.

References

On-Target Validation of FR-900137 and Other SF3b Complex Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of FR-900137 (the parent compound of Spliceostatin A) and other well-characterized modulators of the Splicing Factor 3b (SF3b) complex: Pladienolide B, E7107, and H3B-8800. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the on-target activity of these and other novel SF3b inhibitors.

Mechanism of Action: Targeting the Spliceosome Machinery

This compound and its analogs, along with Pladienolide B, E7107, and H3B-8800, share a common mechanism of action. They bind to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This binding event occurs within a pocket on the SF3B1 subunit that is responsible for recognizing the branch point adenosine (BPA) of pre-mRNA. By occupying this pocket, these small molecules competitively inhibit the binding of pre-mRNA, which is a critical step for the assembly of a functional spliceosome. This interference with the splicing process leads to the accumulation of unspliced pre-mRNA transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Comparison of SF3b Modulators

The following table summarizes the available quantitative data for the binding and inhibitory activities of this compound/Spliceostatin A, Pladienolide B, E7107, and H3B-8800 against the SF3b complex. It is important to note that direct comparisons of binding affinities (Kd) across different studies should be made with caution due to variations in experimental conditions.

CompoundTargetAssay TypeValueCell Line/SystemReference
Spliceostatin A SF3B1 (wild-type)Cell Viability (IC50)5.5 nM-Medchemexpress
SF3B1 (mutant)Cell Viability (IC50)4.9 nM-Medchemexpress
Pladienolide B SF3b ComplexBinding AffinityImpaired by R1074H mutation in SF3B1DLD1-R cells[2]
E7107 SF3b SubcomplexBinding Affinity (Kd)3.6 nMIn vitro[3]
SF3B1 (wild-type)Cell Viability (IC50)< 15 nMVarious B-cell lines[4]
SF3B1 (mutant)Cell Viability (IC50)Preferential sensitivityMLL-AF9/Srsf2P95H/+ cells[5]
H3B-8800 SF3b Complex (wild-type SF3B1)Binding Assay (IC50)1.4 nMCell-free[6]
SF3b Complex (mutant SF3B1)Binding Assay (IC50)0.3 - 1.8 nMCell-free[6]
SF3B1 (mutant K700E)Cell ViabilityPreferential lethalityK562 cells[1][7]

Experimental Protocols for On-Target Validation

Here we provide detailed methodologies for key experiments used to validate the on-target effects of SF3b modulators.

Pull-Down Assay to Demonstrate Direct Binding

This assay confirms the direct physical interaction between the compound and the SF3b complex.

Protocol:

  • Bait Preparation: A biotinylated version of the SF3b modulator (e.g., biotinylated Spliceostatin A) is used as the "bait".

  • Cell Lysis: HeLa cell nuclear extract is prepared as the source of the SF3b complex.

  • Incubation: The biotinylated compound is incubated with the nuclear extract to allow for binding to the SF3b complex.

  • Capture: Streptavidin-coated beads are added to the mixture. The high affinity of biotin for streptavidin results in the capture of the biotinylated compound along with its binding partners (the SF3b complex).

  • Washing: The beads are washed multiple times with a suitable buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and subjected to Western blotting using antibodies specific for SF3b subunits (e.g., SF3B1, SF3B2, SF3B3). The presence of these subunits in the eluate confirms the direct binding of the compound to the SF3b complex.

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement in Cells

CETSA is a powerful technique to verify that a compound engages its target protein within the complex environment of a living cell. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Treatment: Intact cells (e.g., K562 cells) are treated with the SF3b modulator or a vehicle control (DMSO) for a defined period.

  • Heat Shock: The treated cells are subjected to a temperature gradient for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Cell Lysis and Fractionation: After the heat shock, cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble SF3B1 in the supernatant is quantified.

  • Detection: The levels of soluble SF3B1 are determined by Western blotting using a specific anti-SF3B1 antibody.

  • Data Analysis: The band intensities are quantified and plotted against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized SF3B1, confirming target engagement in the cellular context.

RNA Sequencing (RNA-Seq) to Assess Splicing Modulation

RNA-Seq provides a global view of the transcriptome and is used to identify and quantify the changes in pre-mRNA splicing induced by SF3b modulators.

Protocol:

  • Cell Treatment and RNA Extraction: Cells (e.g., Rh18 or HeLa cells) are treated with the SF3b modulator or vehicle control. Total RNA is then extracted.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform.

  • Data Analysis Pipeline:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference genome using a splice-aware aligner such as STAR.

    • Differential Splicing Analysis: The aligned reads are analyzed to identify changes in splicing patterns between the drug-treated and control samples. Tools like MISO (Mixture of Isoforms) can be used to quantify the "Percent Spliced In" (PSI) for alternative splicing events, including skipped exons, retained introns, and alternative 5' or 3' splice sites.[8]

    • Interpretation: A significant increase in intron retention and exon skipping events in the drug-treated samples is a hallmark of SF3b inhibition.[9]

Visualizing the On-Target Effects and Experimental Workflows

To further illustrate the concepts described, the following diagrams were generated using Graphviz.

cluster_spliceosome Spliceosome Assembly cluster_inhibition Inhibition by this compound Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing U2 snRNP U2 snRNP U2 snRNP->Spliceosome SF3b Complex SF3b Complex SF3b Complex->U2 snRNP Unspliced pre-mRNA Unspliced pre-mRNA Spliceosome->Unspliced pre-mRNA Accumulation This compound This compound Inhibition This compound->Inhibition Inhibition->SF3b Complex Blocks Binding cluster_pull_down Pull-Down Assay Workflow Biotin-FR-900137 Biotin-FR-900137 Incubation Incubation Biotin-FR-900137->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Streptavidin Beads Streptavidin Beads Incubation->Streptavidin Beads Capture Capture Streptavidin Beads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution Western Blot Western Blot Elution->Western Blot Compounds Compound This compound Pladienolide B E7107 H3B-8800 Target Target SF3b Complex SF3b Complex SF3b Complex SF3b Complex Compounds->Target Effect Primary Effect Splicing Inhibition Splicing Inhibition Splicing Inhibition Splicing Inhibition Target->Effect Selectivity Selectivity General General General Preferential for Spliceosome-Mutant Cells Effect->Selectivity

References

Unraveling the Potency of SF3b Complex Inhibitors: A Comparative Guide to FR-900137 and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-cancer activity of FR-900137 and its potent analogs. We delve into the comparative efficacy of these splicing modulators across various cancer cell lines, supported by detailed experimental data and protocols.

This compound and its derivatives, including Spliceostatin A and Pladienolide B, are powerful anti-tumor agents that function by modulating the spliceosome, a critical cellular machinery for gene expression. These compounds specifically target the SF3b complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP), leading to the inhibition of pre-mRNA splicing and subsequent cancer cell death. This guide offers a comparative analysis of their activity, alongside other notable splicing inhibitors like E7107 and H3B-8800, to inform research and development in this promising area of oncology.

Comparative Efficacy of Splicing Modulators

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound's key derivatives and other splicing modulators across a range of cancer cell lines. While direct and extensive IC50 data for the parent compound this compound is limited in publicly available research due to its instability, its more stable and widely studied derivatives, Spliceostatin A and Pladienolide B, offer a robust dataset for comparison.

CompoundCell LineCancer TypeIC50 (nM)Reference
Pladienolide B HeLaCervical Cancer0.1 - 2[1]
Gastric Cancer Cell Lines (6 lines)Gastric Cancer0.4 - 4.0[2]
Primary Cultured Gastric Cancer Cells (12 patients)Gastric Cancer0.3 - 16[2]
HELErythroleukemia1.5[3]
K562Chronic Myelogenous Leukemia25[3]
Spliceostatin A CWR22Rv1Prostate Cancer0.6[4]
Chronic Lymphocytic Leukemia (CLL) cellsLeukemia~2.5 - 20 (induces apoptosis)[4]
E7107 (Pladienolide B derivative) Chronic Lymphocytic Leukemia (CLL) samplesLeukemiaMean LC50 = 10.5 ± 2.0[3]
B-cell lines (6 out of 8 sensitive)LymphomaMean GI50 = 6 ± 1.8[3]
H3B-8800 Panc05.04 (SF3B1-mutant)Pancreatic CancerLethality observed[2]
Isogenic SF3B1K700E MEC1 cellsChronic Lymphocytic LeukemiaEnhanced cytotoxicity compared to WT[5]
Isogenic AML cells (SF3B1K700E or SRSF2P95H)Acute Myeloid LeukemiaPreferential growth inhibition[1]

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs, Pladienolide B and Spliceostatin A, exert their cytotoxic effects by binding to the SF3b complex within the spliceosome. This interaction inhibits the splicing process, leading to an accumulation of pre-mRNA and ultimately triggering apoptosis in cancer cells.

Spliceosome Inhibition Pathway Mechanism of Action of this compound and Analogs cluster_spliceosome Spliceosome Pre-mRNA Pre-mRNA U2 snRNP U2 snRNP Pre-mRNA->U2 snRNP Splicing Process SF3b Complex SF3b Complex U2 snRNP->SF3b Complex Mature mRNA Mature mRNA SF3b Complex->Mature mRNA Splicing Completion Apoptosis Apoptosis SF3b Complex->Apoptosis Leads to Protein Protein Mature mRNA->Protein Translation FR-900137_Analogs This compound & Analogs (Pladienolide B, Spliceostatin A) FR-900137_Analogs->SF3b Complex Inhibition

Caption: Inhibition of the SF3b complex by this compound and its analogs disrupts pre-mRNA splicing, leading to apoptosis.

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT/XTT)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is proportional to the number of living cells. The XTT assay is a more modern alternative that produces a soluble formazan, simplifying the protocol.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the splicing inhibitor (e.g., this compound analog) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the crystals.

    • XTT Assay: Add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well and incubate for 2-18 hours.

  • Absorbance Measurement: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptotic cells following treatment with a splicing inhibitor.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[6]

Protocol Outline:

  • Cell Treatment: Treat cells with the splicing inhibitor at the desired concentration and for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Splicing Inhibition Assay (RT-PCR)

Objective: To confirm that the compound inhibits pre-mRNA splicing.

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) can be used to detect the accumulation of unspliced pre-mRNA and a corresponding decrease in mature mRNA levels. Primers are designed to specifically amplify either the pre-mRNA (intron-spanning) or the mature mRNA (exon-exon junction).

Protocol Outline:

  • Cell Treatment and RNA Extraction: Treat cells with the splicing inhibitor and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Perform PCR using specific primers for the target gene's pre-mRNA and mature mRNA, along with a housekeeping gene as a control.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the bands corresponding to the pre-mRNA and mature mRNA.

  • Analysis: A decrease in the mature mRNA band and an increase in the pre-mRNA band in treated cells compared to the control indicates splicing inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of a splicing inhibitor's activity.

Experimental_Workflow Cross-Validation Workflow for Splicing Inhibitors Cell_Line_Panel Select Panel of Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity/Viability Assay (MTT/XTT) - Determine IC50 values Cell_Line_Panel->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) - Confirm induction of apoptosis Cytotoxicity_Assay->Apoptosis_Assay Splicing_Assay Splicing Inhibition Assay (RT-PCR) - Confirm mechanism of action Cytotoxicity_Assay->Splicing_Assay Data_Analysis Comparative Data Analysis Apoptosis_Assay->Data_Analysis Splicing_Assay->Data_Analysis

Caption: A streamlined workflow for evaluating the efficacy and mechanism of splicing inhibitors across different cell lines.

Alternative Splicing Modulators: A Comparative Look

Beyond the this compound family, other molecules targeting the spliceosome have emerged as promising anti-cancer agents.

  • E7107: A synthetic derivative of Pladienolide B, E7107 has been investigated in phase I clinical trials for solid tumors.[5][7] It demonstrates a similar mechanism of action to Pladienolide B, targeting the SF3b complex.

  • H3B-8800: This orally available small molecule also modulates the SF3b complex. Notably, H3B-8800 shows preferential lethality in cancer cells harboring mutations in splicing factor genes like SF3B1 and SRSF2.[8][9] This suggests a potential for targeted therapy in genetically defined patient populations.

The development of these diverse splicing modulators highlights the therapeutic potential of targeting the spliceosome in cancer. The cross-validation of their activity in different cell lines, as presented in this guide, is a crucial step in identifying the most promising candidates for further pre-clinical and clinical development. The detailed protocols provided herein offer a standardized approach for researchers to conduct their own comparative studies and contribute to the advancement of this exciting field of cancer therapeutics.

References

A Comparative Guide to Splicing Modulators: Unraveling the Mechanisms of FR-900137 and Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the natural product FR-900137 and the synthetic splicing modulators, H3B-8800 and E7107. While this compound is historically recognized for its antibiotic properties, this guide explores the current scientific understanding of its role, if any, in pre-mRNA splicing, alongside a deep dive into the mechanisms and performance of leading synthetic modulators that target the spliceosome.

This publication aims to deliver an objective comparison, supported by experimental data, to inform research and development efforts in the field of splicing modulation for therapeutic purposes. We present quantitative data in structured tables for ease of comparison, detail key experimental protocols, and provide visualizations of relevant biological pathways and experimental workflows.

Introduction to Splicing Modulation

Pre-messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed, and coding exons are ligated to form mature messenger RNA (mRNA).[1] This intricate process is carried out by the spliceosome, a dynamic and complex machinery. Errors in splicing are implicated in a multitude of human diseases, including various cancers and genetic disorders, making the spliceosome an attractive target for therapeutic intervention.[2][3]

Splicing modulators are small molecules that can alter the splicing pattern of pre-mRNAs. These compounds can either inhibit the overall splicing process or modulate the choice of splice sites, leading to the inclusion or exclusion of specific exons. This guide focuses on a comparative analysis of this compound, a natural product, and two synthetic splicing modulators, H3B-8800 and E7107, which have been prominent in preclinical and clinical studies.

This compound: An Antibiotic with an Unclear Role in Splicing

This compound is a natural product isolated from Streptomyces. Structurally, it is a phosphorohydrazidate compound.[4] Its primary and well-established biological activity is as an antibiotic. To date, there is a notable absence of scientific literature directly demonstrating or characterizing this compound as a modulator of pre-mRNA splicing. While some antibiotics have been shown to inhibit splicing in vitro, this has not been reported for this compound.[5]

Synthetic Splicing Modulators: Targeting the SF3b Complex

In contrast to this compound, a class of both natural product-derived and fully synthetic small molecules has been extensively studied for their potent splicing modulatory activity. These compounds, including H3B-8800 and E7107 (a derivative of the natural product pladienolide B), exert their effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[6] This interaction interferes with the early stages of spliceosome assembly.[7]

Mechanism of Action of SF3b Modulators

The binding of these modulators to the SF3b complex leads to a conformational change that hinders the proper recognition of the branch point sequence in the pre-mRNA. This interference with the spliceosome's function results in the inhibition of splicing catalysis, leading to global changes in splicing patterns, often characterized by intron retention and exon skipping.

cluster_0 Pre-mRNA Splicing Pathway cluster_1 Mechanism of Synthetic Splicing Modulators Pre_mRNA Pre-mRNA Spliceosome_Assembly Spliceosome Assembly (E -> A -> B -> C complexes) Pre_mRNA->Spliceosome_Assembly Splicing Splicing (Intron Excision, Exon Ligation) Spliceosome_Assembly->Splicing Inhibition Inhibition of A Complex Formation mRNA Mature mRNA Splicing->mRNA Modulator H3B-8800 / E7107 SF3b SF3b Complex (U2 snRNP) Modulator->SF3b Binds to SF3b->Inhibition Inhibition->Splicing Blocks

Figure 1: Mechanism of action of synthetic splicing modulators targeting the SF3b complex.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of H3B-8800 and E7107 in various assays.

Table 1: In Vitro Splicing Inhibition
CompoundTargetAssay SystemIC50Reference
H3B-8800 SF3b complexIn vitro splicing assay with HeLa nuclear extractNot explicitly reported, but potent inhibition demonstrated[6]
E7107 SF3b complexIn vitro splicing assay with HeLa nuclear extract~20 nM[6]
This compound Unknown (in splicing)Not reportedNot reportedN/A
Table 2: Cellular Activity - Cytotoxicity
CompoundCell LineAssayIC50 / EC50Reference
H3B-8800 K562 (SF3B1 mutant)Cell Titer-GloPotent, preferential killing of mutant cells
E7107 Various cancer cell linesCell proliferation assay1-20 nM[8]
This compound Various bacterial strainsAntibiotic susceptibility testingVaries with bacterial strain[4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Splicing Assay

This assay assesses the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

1. Preparation of HeLa Nuclear Extract:

  • HeLa cells are grown in suspension culture to a density of 4-6 x 10^5 cells/mL.[1]

  • Cells are harvested by centrifugation, washed with PBS, and swelled in a hypotonic buffer.[1]

  • The swollen cells are lysed using a Dounce homogenizer to release the nuclei.[9]

  • Nuclei are pelleted, and the soluble nuclear proteins are extracted using a high-salt buffer.[9]

  • The nuclear extract is then dialyzed against a buffer with a physiological salt concentration and stored at -80°C.[1]

2. In Vitro Splicing Reaction:

  • A radiolabeled pre-mRNA substrate is transcribed in vitro from a DNA template.[10]

  • The splicing reaction is assembled on ice and contains HeLa nuclear extract, ATP, and other buffer components.[10]

  • The test compound (e.g., H3B-8800, E7107) or vehicle control is added to the reaction mixture.

  • The reaction is incubated at 30°C for a specified time (e.g., 30 minutes to 4 hours).[11]

  • The reaction is stopped, and the RNA is extracted by proteinase K digestion followed by phenol-chloroform extraction.[10]

  • The RNA products (pre-mRNA, splicing intermediates, and mature mRNA) are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.[8]

cluster_0 Experimental Workflow: In Vitro Splicing Assay start Start prep_extract Prepare HeLa Nuclear Extract start->prep_extract prep_rna Prepare Radiolabeled pre-mRNA Substrate start->prep_rna assemble_rxn Assemble Splicing Reaction (Extract, RNA, ATP, Compound) prep_extract->assemble_rxn prep_rna->assemble_rxn incubate Incubate at 30°C assemble_rxn->incubate stop_rxn Stop Reaction & Extract RNA incubate->stop_rxn analyze Analyze RNA by PAGE & Autoradiography stop_rxn->analyze end End analyze->end

Figure 2: Workflow for a typical in vitro splicing assay.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

1. Cell Seeding:

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

3. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12]

  • The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4]

4. Solubilization and Absorbance Reading:

  • A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.[13]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14]

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control.

  • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.

RNA-Seq Analysis of Splicing

This method provides a global view of the changes in pre-mRNA splicing induced by a compound.

1. Cell Treatment and RNA Isolation:

  • Cells are treated with the splicing modulator or vehicle control.

  • Total RNA is isolated from the cells using a standard method (e.g., TRIzol).

2. Library Preparation and Sequencing:

  • An RNA-seq library is prepared from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.

  • The library is sequenced using a high-throughput sequencing platform.[15]

3. Data Analysis Pipeline:

  • The raw sequencing reads are aligned to a reference genome.[16]

  • The aligned reads are then analyzed using specialized software (e.g., rMATS, LeafCutter) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention, alternative 3' or 5' splice sites).[17][18]

  • Statistical analysis is performed to identify significant differences in splicing patterns between the compound-treated and control samples.[19]

cluster_0 Experimental Workflow: RNA-Seq for Splicing Analysis start Start cell_treatment Cell Treatment with Splicing Modulator start->cell_treatment rna_isolation Total RNA Isolation cell_treatment->rna_isolation library_prep RNA-Seq Library Preparation rna_isolation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing alignment Read Alignment to Reference Genome sequencing->alignment splicing_analysis Alternative Splicing Analysis alignment->splicing_analysis end End splicing_analysis->end

Figure 3: A typical workflow for analyzing alternative splicing using RNA-Seq.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

1. Cell Treatment:

  • Intact cells are treated with the test compound or vehicle control.[20]

2. Heating:

  • The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short period (e.g., 3 minutes).[21]

3. Cell Lysis and Separation of Soluble and Aggregated Proteins:

  • The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.[20]

4. Protein Quantification:

  • The amount of the target protein (e.g., SF3B1) remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.[22]

5. Data Analysis:

  • A melting curve is generated by plotting the amount of soluble target protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.[23]

Conclusion

This comparative guide highlights the significant progress made in the development of synthetic splicing modulators that potently and specifically target the spliceosome. H3B-8800 and E7107 represent a class of compounds with a well-defined mechanism of action, targeting the SF3b complex and inducing global changes in pre-mRNA splicing. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in this field.

In contrast, the role of this compound in splicing modulation remains undefined. While its identity as an antibiotic is established, further research would be necessary to determine if it possesses any off-target effects on the spliceosome. For scientists and drug developers focused on modulating splicing for therapeutic benefit, the synthetic modulators targeting the SF3b complex currently represent the most advanced and well-characterized tools available.

References

Safety Operating Guide

Proper Disposal of FR-900137: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for FR-900137 containing detailed disposal procedures is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on general best practices for laboratory chemical waste. This compound is identified as an antibiotic with the chemical formula C8H20N3O4P. Although some suppliers indicate it is shipped as a non-hazardous chemical, this classification is for transportation purposes and does not replace a thorough hazard assessment for laboratory handling and disposal. Therefore, it is crucial to treat this compound as a potentially hazardous chemical waste stream.

Immediate Safety and Disposal Procedures

All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be managed as chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Key Disposal Steps:

  • Segregation: At the point of generation, immediately segregate all waste streams containing this compound from non-hazardous waste. This includes solid and liquid waste.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the principal investigator's name, lab location, and accumulation start date.

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste.

Quantitative Data and Handling Information

While specific quantitative hazard data for this compound is not available, the following table summarizes general handling and storage information based on supplier data and general laboratory chemical safety guidelines.

ParameterInformationSource
Chemical Formula C8H20N3O4PMedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Short-Term Storage Dry, dark, and at 0 - 4°C (days to weeks)MedKoo Biosciences
Long-Term Storage -20°C (months to years)MedKoo Biosciences
Shipping Condition Shipped under ambient temperature as non-hazardous chemicalMedKoo Biosciences

Experimental Protocols: General Chemical Waste Disposal

The following is a generalized protocol for the disposal of chemical waste, which should be adapted to your specific laboratory and institutional procedures.

  • Identify and Characterize Waste: Determine if the waste is hazardous based on its properties (ignitable, corrosive, reactive, toxic). Given the lack of specific data for this compound, it should be treated as hazardous.

  • Select Appropriate Waste Container: Choose a container that is compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) container is generally suitable for both solid and liquid waste.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information.

  • Accumulate Waste: Add the this compound waste to the labeled container at the satellite accumulation area. Keep the container closed except when adding waste.

  • Request Pickup: Once the container is full or has reached the maximum accumulation time allowed by your institution, submit a waste pickup request to your EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FR900137_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal A This compound Used in Experiment B Contaminated Materials (Gloves, Tips, Vials) A->B D Liquid Waste Solutions A->D E Solid Chemical Waste Container B->E Segregate Solids C Unused/Expired This compound C->E F Liquid Chemical Waste Container D->F Segregate Liquids G Label Waste Containers 'Hazardous Waste - this compound' E->G F->G H Store in Satellite Accumulation Area G->H I Request EHS Pickup H->I J EHS Collects Waste I->J K Licensed Hazardous Waste Facility J->K

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements for the disposal of chemical waste in your laboratory.

Essential Safety and Logistical Information for Handling FR-900137

Author: BenchChem Technical Support Team. Date: December 2025

The following information provides a procedural, step-by-step guide for the safe operational handling and disposal of FR-900137, assuming it possesses potent biological activity.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure and is mandatory when handling this compound. The selection of PPE should be based on the specific procedures being performed and the associated risks of exposure.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.[1] - Disposable solid-front gown with tight-fitting cuffs.[1] - Double-gloving with chemotherapy-rated nitrile gloves.[1][2] - Disposable sleeves.High risk of aerosolization and inhalation of fine particles. Full respiratory and skin protection is critical to prevent exposure.
Solution Preparation and Handling - Chemical fume hood or other certified ventilated enclosure. - Lab coat or disposable gown.[2] - Safety glasses with side shields or chemical splash goggles.[2][3][4] - Single pair of chemical-resistant nitrile gloves.[3]Reduced risk of aerosolization, but potential for splashes and spills remains. Containment and eye protection are key.
Spill Cleanup - N95 respirator or higher.[1] - Disposable gown.[1] - Double-gloving with heavy-duty, chemical-resistant gloves. - Chemical splash goggles and face shield.[1] - Disposable shoe covers.High risk of exposure to concentrated material. Full protection is necessary to ensure safety during cleanup operations.

Experimental Protocols: Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to maintain a safe laboratory environment.

Operational Plan: Step-by-Step Guidance
  • Preparation and Area Setup:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure for weighing.

    • Ensure the work area is clean and free of unnecessary equipment.

    • Cover the work surface with disposable, absorbent bench paper.

    • Prepare a spill kit and have it readily accessible. The kit should contain absorbent materials, decontamination solutions, and appropriate PPE.[3]

  • Weighing and Reconstitution:

    • Perform all weighing and reconstitution of powdered this compound within a certified containment device (e.g., chemical fume hood or glove box) to minimize inhalation exposure.

    • Use dedicated spatulas and weighing boats.

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • Cap vials and containers securely before removing them from the containment area.

  • In-Vitro/In-Vivo Administration:

    • All procedures involving the administration of this compound should be performed in a manner that minimizes aerosol generation.

    • Use Luer-lock syringes and needles to prevent accidental disconnection.[2]

    • For in-vivo studies, ensure proper animal handling techniques to avoid bites or scratches that could lead to exposure.

  • Decontamination:

    • Wipe down all work surfaces with an appropriate deactivating solution after each use. A common practice for many cytotoxic compounds is to use a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water. However, the specific deactivating agent should be determined based on the chemical properties of this compound.

    • Decontaminate all non-disposable equipment (e.g., spatulas, glassware) immediately after use.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[5]

Waste StreamDisposal ProcedureRationale
Contaminated PPE (Gloves, Gowns, etc.) - Place in a designated, sealed, and clearly labeled hazardous waste container (often a yellow or purple bag for cytotoxic waste).[6]Prevents secondary contamination of the laboratory and alerts waste management personnel to the hazardous nature of the contents.
Sharps (Needles, Syringes, Pipette Tips) - Collect in a puncture-resistant, sealed sharps container labeled as "Cytotoxic Waste".[7][8]Prevents physical injury and exposure to residual compound.
Aqueous Waste (Solutions containing this compound) - Collect in a sealed, shatter-resistant container. - Label with "Hazardous Waste," the chemical name, and approximate concentration.Prevents release into the sewer system and ensures proper handling by hazardous waste disposal services.
Solid Waste (Vials, Tubes, Contaminated Bench Paper) - Collect in a designated, sealed hazardous waste container.Segregates contaminated solid materials for appropriate disposal.

All waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.[6]

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh & Reconstitute (in containment) don_ppe->weigh experiment 4. Perform Experiment weigh->experiment decontaminate 5. Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe segregate_waste 7. Segregate Waste doff_ppe->segregate_waste dispose 8. Dispose via Certified Vendor segregate_waste->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FR-900137
Reactant of Route 2
FR-900137

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.